molecular formula C15H20N2O2 B1288462 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 1169699-64-2

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B1288462
CAS No.: 1169699-64-2
M. Wt: 260.33 g/mol
InChI Key: MUFUADWIRPMDDB-UHFFFAOYSA-N
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Description

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1169699-64-2) is a spirocyclic chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.331 g/mol . This compound features a 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core structure, which is a privileged scaffold in medicinal chemistry for the development of novel bioactive molecules. This specific scaffold is recognized for its significant research value in early-stage drug discovery. The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core has been identified as a key structural motif in compounds with a range of pharmacological activities. Historical and recent research on analogues of this structure has demonstrated potential in areas such as antihypertensive applications, with one of the most potent analogues in a series of 41 compounds found to act through peripheral alpha-1 adrenoceptor blockade . Furthermore, research into related diazaspiro[5.5]undecane compounds highlights their broad utility in treating disorders such as obesity through mechanisms like acetyl-CoA carboxylase (ACC) inhibition, as well as potential in addressing pain, and various central nervous system, cardiovascular, and immune system conditions . More contemporary studies continue to explore derivatives of this scaffold, including 1-oxa-9-azaspiro[5.5]undecane, for new therapeutic applications such as antituberculosis agents , and 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) for the development of safer analgesics . This makes this compound a highly valuable building block for researchers synthesizing and evaluating new chemical entities for a multitude of biological targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(12-16-14)6-8-17(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFUADWIRPMDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608346
Record name 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169699-64-2
Record name 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Proposed In-depth Technical Guide to the Synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed, proposed synthetic protocol for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, targeting researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process adapted from established methodologies for structurally analogous compounds, particularly from the synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives which are recognized as dual μ-opioid receptor agonists and σ1 receptor antagonists.[1]

The synthesis of related diazaspiro[5.5]undecane scaffolds is a subject of significant interest in medicinal chemistry due to their potential as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor and their application as intermediates in the preparation of pharmaceuticals for treating disorders involving abnormal cellular proliferation.[2][3]

Proposed Synthetic Pathway

The proposed synthesis for this compound is a four-step process commencing with commercially available 1-benzyl-4-piperidone. The pathway involves an initial epoxidation, followed by a ring-opening reaction with ammonia, subsequent acylation, and a final cyclization step to yield the target spirocyclic compound.

Synthetic Pathway A 1-Benzyl-4-piperidone B 6-Benzyl-1-oxa-6-azaspiro[2.5]octane A->B Step 1: Epoxidation C 4-(Aminomethyl)-1-benzylpiperidin-4-ol B->C Step 2: Ring Opening D N-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide C->D Step 3: Acylation E This compound D->E Step 4: Cyclization

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are adapted from methodologies reported for the synthesis of analogous compounds.[1]

Step 1: Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (Epoxidation)

This step involves a Corey-Chaykovsky reaction to form the epoxide from the ketone.[1]

  • Reagents and Materials:

    • 1-Benzyl-4-piperidone

    • Trimethylsulfoxonium iodide (TMSOI)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dry Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of trimethylsulfoxonium iodide (1.2 equivalents) and sodium hydride (1.2 equivalents) in dry DMSO, a solution of 1-benzyl-4-piperidone (1.0 equivalent) in dry DMSO is added dropwise under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 30 minutes, then heated to 50 °C for 1 hour.

    • After cooling to room temperature, ice is slowly added to quench the reaction.

    • The mixture is extracted three times with ethyl acetate.

    • The combined organic phases are washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under vacuum to yield the crude epoxide.

  • Quantitative Data for Analogous Reaction:

    • The synthesis of a similar compound, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane, was achieved with a 77% yield.[1]

Step 2: Synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol (Ring Opening)

The epoxide ring is opened with ammonia to form the corresponding amino alcohol.

  • Reagents and Materials:

    • 6-Benzyl-1-oxa-6-azaspiro[2.5]octane

    • Methanolic ammonia

    • Methanol (for purification)

    • Dichloromethane (DCM, for purification)

  • Procedure:

    • A solution of 6-benzyl-1-oxa-6-azaspiro[2.5]octane (1.0 equivalent) in methanolic ammonia is heated in a sealed autoclave reactor.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by flash chromatography on silica gel using a gradient of dichloromethane/methanol to afford the amino alcohol.

  • Quantitative Data for Analogous Reaction:

    • The ring opening of a similar epoxide with aniline resulted in a 76% yield of the corresponding amino alcohol.[1]

Step 3: Synthesis of N-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide (Acylation)

The primary amine of the amino alcohol is acylated with 2-chloroacetyl chloride.

  • Reagents and Materials:

    • 4-(Aminomethyl)-1-benzylpiperidin-4-ol

    • 2-Chloroacetyl chloride

    • Triethylamine (TEA)

    • Dry Dichloromethane (DCM)

  • Procedure:

    • To a solution of 4-(aminomethyl)-1-benzylpiperidin-4-ol (1.0 equivalent) and triethylamine (1.5 equivalents) in dry DCM, cooled to 0 °C, a solution of 2-chloroacetyl chloride (1.1 equivalents) in dry DCM is added dropwise.

    • The reaction mixture is stirred at 0 °C for 2 hours.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under vacuum.

Step 4: Synthesis of this compound (Cyclization)

An intramolecular Williamson ether synthesis is performed to form the final spirocyclic lactam.

  • Reagents and Materials:

    • N-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide

    • Potassium tert-butoxide (tBuOK)

    • Dry Tetrahydrofuran (THF)

  • Procedure:

    • A solution of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide (1.0 equivalent) in dry THF is cooled to -78 °C under an inert atmosphere.

    • Potassium tert-butoxide (1.5 equivalents) is added portion-wise.

    • The reaction mixture is allowed to warm to -30 °C and stirred for 1-4 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • The crude product is purified by flash chromatography to yield the final compound.

Data Summary

The following table summarizes the expected yields based on analogous reactions reported in the literature.[1]

StepTransformationAnalogous Reaction Yield (%)
1Epoxidation77
2Ring Opening76 (with aniline)
3AcylationNot specified, typically high
4CyclizationNot specified, typically moderate to high

Logical Workflow for Synthesis

G cluster_0 Starting Material Preparation cluster_1 Intermediate Functionalization cluster_2 Final Assembly & Purification start Procure 1-Benzyl-4-piperidone epoxide Synthesize Epoxide Intermediate start->epoxide Corey-Chaykovsky Reaction amino_alcohol Form Amino Alcohol epoxide->amino_alcohol Ammonolysis acylated Acylate Amine amino_alcohol->acylated Acylation with Chloroacetyl Chloride cyclization Intramolecular Cyclization acylated->cyclization Williamson Ether Synthesis purification Purify Final Product cyclization->purification Flash Chromatography

Caption: Logical workflow for the synthesis and purification of the target compound.

References

A Technical Guide to the Spectroscopic and Biological Profile of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization and potential biological significance of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Due to the limited availability of public data for this specific molecule, this document leverages data from structurally related analogs to present a representative profile. The information is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m5HAr-H (Benzyl)
4.50s2HN-CH₂-Ph
4.20t2HO-CH₂
3.80s2HCO-CH₂-N
2.80 - 3.00m4HPiperidine ring CH₂
1.60 - 1.80m4HPiperidine ring CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
170.0C=O (Amide)
138.0Ar-C (Quaternary)
129.0Ar-CH
128.5Ar-CH
127.0Ar-CH
65.0O-CH₂
60.0Spiro-C
55.0N-CH₂-Ph
52.0CO-CH₂-N
50.0Piperidine ring CH₂
35.0Piperidine ring CH₂

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected m/zIon Type
ESI-MS275.1754[M+H]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3050 - 3000Ar C-H stretch
2950 - 2850Aliphatic C-H stretch
1680C=O stretch (Amide)
1250C-N stretch
1100C-O stretch

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[1][2][3]

2.1. Synthesis Protocol

A potential synthetic route to this compound is a multi-step process involving the formation of the spirocyclic core followed by functionalization.

dot

Synthesis_Workflow A N-Boc-4-piperidone B Epoxidation A->B Corey-Chaykovsky reagent C Epoxide intermediate B->C D Ring opening with Benzylamine C->D E Amino alcohol intermediate D->E F Acylation with Chloroacetyl chloride E->F G Acylated intermediate F->G H Intramolecular cyclization G->H Base (e.g., NaH) I This compound H->I

Caption: Synthetic workflow for this compound.

2.2. Spectroscopic Analysis Protocol

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Potential Signaling Pathways and Biological Activity

While the specific biological activity of this compound has not been reported, related diazaspiro compounds have shown significant interactions with various biological targets. For instance, some analogs act as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists, suggesting potential applications in pain management.[1] Other derivatives have been investigated for their roles in cardiovascular diseases and as CCR5 antagonists for viral infections.[2][3]

dot

Signaling_Pathway cluster_receptor Receptor Interaction cluster_downstream Potential Downstream Effects A Diazaspiro Analog B μ-Opioid Receptor (MOR) A->B Agonism C σ1 Receptor A->C Antagonism D Analgesia B->D E Modulation of Ion Channels C->E F Cellular Signaling Cascades E->F

Caption: Potential signaling interactions of diazaspiro[5.5]undecane analogs.

This guide provides a foundational understanding of this compound based on available data for analogous structures. Further experimental validation is necessary to confirm these predicted properties. The unique spirocyclic scaffold of this compound class continues to be a promising area for the discovery of novel therapeutics.[4]

References

An In-depth Technical Guide to 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its structurally related analogs. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide leverages information from closely related compounds to provide a foundational understanding.

Chemical and Physical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one151096-96-7C₁₅H₂₀N₂O₂260.33Isomer of the target compound.[1]
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione189333-48-0C₁₆H₂₀N₂O₂272.34A diazaspiro analog with two ketone groups.[2]
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol1800218-66-9C₁₆H₂₄N₂O260.37A diazaspiro analog with a hydroxyl group.[3]
Mivazerol125472-02-8C₁₁H₁₁N₃O₂217.22A related compound with a different core structure, known as a selective α2-adrenoceptor agonist.[4][5][6][7]
(4-benzyl-1-oxa-9-azaspiro[5.5]undecan-9-yl)(1H-indol-4-yl)methanoneNot AvailableC₂₅H₂₈N₂O₂388.51A more complex derivative with an indole moiety.[8]

Synthesis and Experimental Protocols

The synthesis of diazaspiro[5.5]undecane cores and their derivatives often involves multi-step reaction sequences. Based on synthetic strategies for analogous compounds, a general protocol for the synthesis of this compound can be proposed.

Hypothetical Synthetic Pathway:

A plausible synthetic route could involve the initial construction of the 1-oxa-4,9-diazaspiro[5.5]undecane core, followed by the introduction of the benzyl group at the N9 position and subsequent oxidation or modification to yield the desired ketone at the C3 position. The synthesis of related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives started from N-Boc-piperidone, which underwent an epoxidation followed by a ring-opening reaction with an arylamine.[9] A similar strategy could be adapted for the target compound.

General Experimental Protocol for Synthesis of a Spirocyclic Core:

  • Step 1: Epoxidation of a Substituted Piperidone: A protected piperidone (e.g., N-Cbz-4-piperidone) is reacted with a Corey-Chaykovsky reagent (e.g., trimethylsulfoxonium iodide and a strong base like sodium hydride) in a suitable solvent such as DMSO to form the corresponding spiro-epoxide. The reaction is typically carried out at room temperature.[9]

  • Step 2: Ring-Opening of the Epoxide: The resulting epoxide is then subjected to a ring-opening reaction with a suitable amine. For the synthesis of the target compound, this would likely involve a protected form of 2-aminoethanol. This reaction is often carried out at elevated temperatures.[9]

  • Step 3: Cyclization to Form the Oxazaspiro Ring: Subsequent intramolecular cyclization would lead to the formation of the 1-oxa-4,9-diazaspiro[5.5]undecane core.

  • Step 4: N-Benzylation: The benzyl group is introduced onto the secondary amine at the 9-position via nucleophilic substitution using a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Step 5: Formation of the Ketone: The final step would involve the formation of the ketone at the 3-position. This could potentially be achieved through the cyclization of an appropriate precursor or oxidation of a corresponding alcohol.

Workflow for Synthesis and Characterization

General Workflow for Synthesis and Characterization A Starting Materials (e.g., Protected Piperidone) B Spiro-Epoxidation A->B C Ring Opening with Amine B->C D Cyclization to Form Spirocyclic Core C->D E N-Benzylation D->E F Formation of Ketone E->F G Purification (e.g., Chromatography) F->G H Structural Characterization (NMR, MS, IR) G->H I Purity Analysis (HPLC) G->I J Biological Screening I->J

Caption: A generalized workflow for the synthesis and subsequent analysis of a novel spirocyclic compound.

Potential Biological Activity and Signaling Pathways

The biological activity of diazaspiro[5.5]undecane derivatives is diverse and depends on the specific substitutions on the core structure. For instance, some analogs have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[9] Others have been studied for their potential as antihypertensive agents or as CCR5 antagonists for antiviral therapies.[10]

Given that the target compound, this compound, is a novel chemical entity, its specific biological targets and mechanism of action would need to be determined through experimental screening. A logical first step would be to screen the compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases.

Hypothetical Screening Cascade

Hypothetical Biological Screening Cascade A Test Compound: 9-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one B Primary Screening (Broad Target Panel) A->B C Hit Identification B->C D Dose-Response and Potency Determination (IC50/EC50) C->D E Selectivity Profiling (Against Related Targets) C->E F Mechanism of Action Studies D->F E->F G Cell-Based Assays F->G H Lead Optimization G->H

References

Unveiling the Therapeutic Potential of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the mechanism of action for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. This technical guide will, therefore, focus on the well-documented pharmacological activities of closely related analogs built upon the core 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. The insights presented are derived from extensive research on derivatives where the benzyl group and other substituents are placed at different positions, providing a comprehensive understanding of the therapeutic potential inherent to this chemical class.

This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, summarizing the current understanding of how modifications to the 1-oxa-4,9-diazaspiro[5.5]undecane core influence its biological activity. The primary focus will be on its roles as a dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist, and as a soluble epoxide hydrolase (sEH) inhibitor.

Core Structure and Therapeutic Relevance

The 1-oxa-4,9-diazaspiro[5.5]undecane framework is a versatile scaffold in medicinal chemistry. Its three-dimensional structure allows for the precise orientation of substituents to interact with various biological targets. Research has demonstrated that derivatives of this scaffold have potential applications in treating pain, chronic kidney disease, and hypertension.[1][2][3]

Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism for Pain Management

A significant area of investigation for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been in the development of novel analgesics.[2] By strategically modifying the scaffold, researchers have engineered compounds that act as both agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R).[2][4] This dual-action mechanism is a promising strategy for developing potent pain relievers with potentially fewer side effects, such as constipation, compared to traditional opioids.[2][4]

One of the most promising compounds from this class, designated as 15au , demonstrated a balanced profile of MOR agonism and σ1R antagonism.[2] In preclinical models, 15au exhibited potent analgesic activity comparable to oxycodone.[2][4]

Quantitative Biological Data

The following table summarizes the in vitro binding affinities and functional activities of representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)σ1R Binding Affinity (Ki, nM)
15au 2.1182.5
Oxycodone 1015>10000

Data sourced from J Med Chem. 2020 Mar 12;63(5):2434-2454.[2]

Experimental Protocols

μ-Opioid Receptor (MOR) Binding Assay:

  • Objective: To determine the binding affinity of the compounds for the μ-opioid receptor.

  • Method: A competitive binding assay was performed using cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MOR.

  • Radioligand: [³H]-DAMGO was used as the radiolabeled ligand.

  • Procedure: Cell membranes were incubated with various concentrations of the test compound and a fixed concentration of [³H]-DAMGO. Non-specific binding was determined in the presence of a high concentration of unlabeled naloxone. After incubation, the membranes were filtered, and the bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[4]

MOR Functional Assay (cAMP Measurement):

  • Objective: To assess the functional activity (agonism) of the compounds at the MOR.

  • Method: A cyclic AMP (cAMP) accumulation assay was conducted in CHO-K1 cells expressing the human MOR.

  • Procedure: Cells were pre-treated with forskolin to stimulate cAMP production. Subsequently, cells were exposed to varying concentrations of the test compound. The intracellular cAMP levels were then measured using a commercially available assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were determined from the dose-response curves. The efficacy was expressed as a percentage of the maximum effect induced by the standard agonist DAMGO.[4]

σ1 Receptor (σ1R) Binding Assay:

  • Objective: To determine the binding affinity of the compounds for the σ1 receptor.

  • Method: A competitive binding assay was performed using membranes from HEK-293 cells transfected with the human σ1R.

  • Radioligand: --INVALID-LINK---pentazocine was used as the radiolabeled ligand.

  • Procedure: The assay was conducted in a similar manner to the MOR binding assay, with haloperidol used to determine non-specific binding.

  • Data Analysis: The Ki values were calculated from the IC50 values.[4]

Signaling Pathway and Experimental Workflow

The interaction of these compounds with the MOR initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is a hallmark of MOR agonism.

MOR_Signaling cluster_cell Cell Membrane Compound 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (e.g., 15au) MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Analgesia Analgesic Effect cAMP->Analgesia Downstream Signaling

Caption: MOR Agonist Signaling Pathway.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assay cluster_data Data Analysis MOR_bind MOR Binding Assay ([³H]-DAMGO) Ki_calc Ki Calculation (Cheng-Prusoff) MOR_bind->Ki_calc Sigma_bind σ1R Binding Assay (³H-pentazocine) Sigma_bind->Ki_calc cAMP_assay MOR Functional Assay (cAMP Measurement) EC50_calc EC50 Calculation cAMP_assay->EC50_calc Compound Test Compound Compound->MOR_bind Compound->Sigma_bind Compound->cAMP_assay

Caption: In Vitro Pharmacology Workflow.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. Inhibition of sEH can therefore be a therapeutic strategy for conditions like hypertension and chronic kidney disease.

A notable compound from this class, referred to as Compound 19 , demonstrated excellent sEH inhibitory activity and bioavailability.[1] In a rat model of glomerulonephritis, oral administration of this compound led to a reduction in serum creatinine, indicating a protective effect on kidney function.[1]

While specific quantitative data and detailed experimental protocols for Compound 19 were not fully detailed in the cited abstract, the study highlights a distinct therapeutic avenue for the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent pharmacological activities. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on its analogs provides a strong foundation for future drug discovery efforts. The demonstrated dual MOR agonism/σ1R antagonism and sEH inhibition highlight the therapeutic potential of this chemical class in pain management and renal diseases. Further exploration of the structure-activity relationships within this series is warranted to develop novel therapeutics with improved efficacy and safety profiles.

References

Unveiling the Biological Landscape of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold, particularly the 1-oxa-4,9-diazaspiro[5.5]undecane core, has emerged as a privileged structure in medicinal chemistry, demonstrating a propensity for interacting with multiple biological targets. While the specific compound 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is not extensively profiled in publicly available literature, a significant body of research on its close analogs provides a strong foundation for understanding its potential biological activities. This technical guide synthesizes the current knowledge on the primary biological targets of this chemical class, focusing on the μ-opioid receptor (MOR), the sigma-1 receptor (σ1R), and soluble epoxide hydrolase (sEH). We present a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways associated with these targets.

Primary Biological Targets and Quantitative Data

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been primarily investigated as dual-acting ligands for the μ-opioid and sigma-1 receptors, and as inhibitors of soluble epoxide hydrolase.

Dual μ-Opioid Receptor (MOR) Agonism and Sigma-1 Receptor (σ1R) Antagonism

A notable series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual MOR agonists and σ1R antagonists, a combination that holds promise for the development of novel analgesics with improved side-effect profiles.[1][2][3] The dual activity is thought to provide synergistic pain relief while potentially mitigating opioid-induced side effects like constipation.[2][3]

Below is a summary of the binding affinities (Ki) and functional activities (EC50) for selected compounds from this class.

CompoundMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)Efficacy (%)
15au 2.8 ± 0.53.5 ± 0.935 ± 9100
15av 1.8 ± 0.37.1 ± 1.225 ± 5100
15aw 4.2 ± 0.82.1 ± 0.445 ± 895
Oxycodone 10 ± 2>10,00020 ± 4100

Data extracted from Garcia et al., 2020.[2][3]

Soluble Epoxide Hydrolase (sEH) Inhibition

Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] Inhibition of sEH is a therapeutic strategy for various conditions, including chronic kidney disease, by preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs).

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)
Compound 19 1.22.5
Compound 21 0.81.8

Data extracted from a study on sEH inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

μ-Opioid Receptor (MOR) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for MOR Binding Assay

G prep Prepare cell membranes expressing human MOR incubation Incubate membranes, [3H]-DAMGO, and test compound prep->incubation radioligand Prepare [3H]-DAMGO (Radioligand) radioligand->incubation competitor Prepare serial dilutions of test compound competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Calculate Ki values from competition curves scintillation->analysis

Caption: Workflow for the μ-opioid receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human μ-opioid receptor are prepared.

  • Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with the radioligand [³H]-DAMGO (1-2 nM) and varying concentrations of the test compound. The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled MOR ligand, such as naloxone (10 µM).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This assay measures the affinity of compounds for the sigma-1 receptor.

Workflow for σ1R Binding Assay

G prep Prepare membranes from HEK-293 cells expressing human σ1R incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare [3H]-(+)-pentazocine (Radioligand) radioligand->incubation competitor Prepare serial dilutions of test compound competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity filtration->scintillation analysis Calculate Ki values scintillation->analysis

Caption: Workflow for the sigma-1 receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from HEK-293 cells transfected with the human sigma-1 receptor are used.

  • Incubation: Membranes (50-100 µg of protein) are incubated with the radioligand [³H]-(+)-pentazocine (5 nM) and various concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 120 minutes at 37°C.

  • Non-specific Binding: Non-specific binding is determined using a high concentration of unlabeled haloperidol (10 µM).

  • Filtration and Quantification: Similar to the MOR binding assay, the reaction is terminated by filtration, and the bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: IC50 and Ki values are calculated as described for the MOR assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory potency of compounds against sEH.

Workflow for sEH Inhibition Assay

G enzyme Prepare recombinant human sEH incubation Pre-incubate sEH with test compound enzyme->incubation inhibitor Prepare serial dilutions of test compound inhibitor->incubation substrate Prepare non-fluorescent sEH substrate reaction Initiate reaction by adding substrate substrate->reaction incubation->reaction measurement Measure fluorescence over time reaction->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for the sEH inhibition assay.

Detailed Protocol:

  • Reagents: Recombinant human sEH, a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), and a suitable assay buffer are required.

  • Assay Procedure: In a 96-well plate, the test compound at various concentrations is pre-incubated with sEH for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic conversion of the substrate to a fluorescent product, is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is essential for elucidating their mechanism of action and predicting their physiological effects.

μ-Opioid Receptor (MOR) Signaling

MOR is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to inhibitory G proteins (Gi/o).

G cluster_membrane Cell Membrane Agonist MOR Agonist (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane deriv.) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Analgesia Analgesia cAMP->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: Simplified MOR signaling pathway.

This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release). Collectively, these events lead to a decrease in neuronal excitability and produce analgesia.

Sigma-1 Receptor (σ1R) Signaling

The σ1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface. Its antagonism by the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is thought to potentiate opioid analgesia.

G cluster_er Endoplasmic Reticulum Antagonist σ1R Antagonist (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane deriv.) Sigma1R Sigma-1 Receptor (σ1R) Antagonist->Sigma1R Binds and Blocks BiP BiP Chaperone Sigma1R->BiP Remains bound to IP3R IP3 Receptor Sigma1R->IP3R Modulation Blocked Ca_mobilization Altered ER Ca2+ Mobilization IP3R->Ca_mobilization Neuronal_modulation Modulation of Neuronal Excitability Ca_mobilization->Neuronal_modulation

Caption: σ1R antagonist mechanism of action.

Under basal conditions, σ1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands, it dissociates from BiP and can translocate to modulate the activity of various proteins, including ion channels and other receptors, thereby influencing cellular signaling, particularly calcium homeostasis. Antagonism of σ1R prevents these interactions, which can lead to a potentiation of opioid-mediated analgesia and a reduction in neuropathic pain.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH is a cytosolic enzyme that plays a crucial role in the metabolism of lipid signaling molecules.

G AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Beneficial_effects Vasodilation, Anti-inflammation EETs->Beneficial_effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Metabolizes to Inhibitor sEH Inhibitor (1-oxa-4,9-diazaspiro[5.5]undecane -based urea deriv.) Inhibitor->sEH Inhibits

Caption: sEH metabolic pathway and inhibition.

sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases. EETs have vasodilatory, anti-inflammatory, and organ-protective effects. By inhibiting sEH, the 1-oxa-4,9-diazaspiro[5.5]undecane-based urea derivatives prevent the degradation of EETs into their less active diol metabolites (dihydroxyeicosatrienoic acids, DHETs). The resulting increase in EET levels enhances their beneficial physiological effects.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a versatile platform for the design of molecules with diverse biological activities. While direct data on this compound is limited, the extensive research on its analogs strongly suggests potential interactions with the μ-opioid receptor, sigma-1 receptor, and soluble epoxide hydrolase. The dual MOR agonist/σ1R antagonist profile offers a promising avenue for developing safer and more effective analgesics. Furthermore, the potent sEH inhibitory activity highlights the therapeutic potential of this scaffold in other disease areas such as chronic kidney disease. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the rich pharmacology of this chemical class. Further investigation into the specific biological targets and off-target activities of this compound is warranted to fully elucidate its therapeutic potential.

References

The Ascending Therapeutic Potential of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent and selective modulation of biological targets is paramount. Among the emerging classes of compounds, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have garnered significant attention from researchers and drug development professionals. This technical guide delves into the core structure-activity relationships (SAR) of these spirocyclic compounds, presenting a comprehensive overview of their therapeutic promise, backed by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The unique three-dimensional architecture of the 1-oxa-4,9-diazaspiro[5.5]undecane core provides a versatile platform for the design of targeted therapeutics. This scaffold has demonstrated significant potential in yielding potent inhibitors of soluble epoxide hydrolase (sEH) and dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), highlighting its broad applicability in addressing unmet medical needs in areas such as chronic kidney disease and pain management.[1][2]

Quantitative Structure-Activity Relationship Analysis

The biological activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is intricately linked to the nature and position of their substituents. The following tables summarize key quantitative data from seminal studies, offering a clear comparison of the impact of various chemical modifications on target affinity and functional activity.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent sEH inhibitors.[1] The following data highlights the SAR for this series of compounds.

CompoundsEH IC₅₀ (nM)
1 HH4-(trifluoromethoxy)phenyl15
2 HH4-chlorophenyl23
3 HH4-cyanophenyl8.9
4 HH4-methoxyphenyl45
19 MeH4-(trifluoromethoxy)phenyl1.2
20 MeH4-chlorophenyl2.5
21 MeH4-cyanophenyl1.1
22 MeH4-methoxyphenyl5.6

Data sourced from Kato, Y. et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.[1]

Table 2: Dual μ-Opioid Receptor (MOR) Agonist and σ₁ Receptor (σ₁R) Antagonist Activity

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual MOR agonists and σ₁R antagonists for the treatment of pain.[2][3][4]

CompoundR¹ (at N-9)R² (at C-4)MOR Ki (nM)σ₁R Ki (nM)MOR Functional Activity (EC₅₀, nM)
15a PhenethylPhenyl12 ± 21.8 ± 0.2120 ± 20
15b Phenethyl2-Fluorophenyl15 ± 31.5 ± 0.1150 ± 30
15au Phenethyl2-Methyl-4-pyridyl8.3 ± 1.18.1 ± 0.995 ± 15
15av Phenethyl6-Methyl-2-pyridyl5.2 ± 0.83.5 ± 0.460 ± 10

Data sourced from Pujol, X. et al. (2020). Journal of Medicinal Chemistry, 63(5), 2434-2454.[2][3][4]

Key Experimental Protocols

The synthesis and pharmacological evaluation of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold

The versatile synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core is a critical starting point for developing a diverse library of derivatives.

G cluster_synthesis General Synthesis Workflow start N-Boc-4-piperidone step1 Epoxidation (Corey-Chaykovsky Reagent) start->step1 step2 Ring Opening (Arylamines) step1->step2 step3 Amino Alcohol Intermediate step2->step3 step4 Cyclization step3->step4 end 1-Oxa-4,9-diazaspiro[5.5]undecane Core step4->end

Caption: Synthetic workflow for the 1-oxa-4,9-diazaspiro[5.5]undecane core.

The synthesis typically begins with N-Boc-4-piperidone, which undergoes epoxidation using the Corey-Chaykovsky reagent.[4] The resulting epoxide is then subjected to thermal ring-opening with various arylamines to yield amino alcohol intermediates.[4] Subsequent cyclization affords the desired 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which can then be further functionalized.[4]

In Vitro sEH Inhibition Assay

The inhibitory activity of the compounds against soluble epoxide hydrolase is determined using a fluorescent-based assay.

  • Enzyme and Substrate Preparation: Recombinant human sEH is used. The substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is prepared in a suitable buffer.

  • Assay Procedure: The assay is performed in 96-well plates. Test compounds at various concentrations are pre-incubated with the sEH enzyme.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the PHOME substrate. The hydrolysis of PHOME by sEH generates a fluorescent product, 6-methoxy-2-naphthaldehyde, which is monitored kinetically using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the sEH activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assays for MOR and σ₁R

The binding affinities of the compounds for the μ-opioid and σ₁ receptors are determined through competitive radioligand binding assays.

  • Membrane Preparation: Membranes are prepared from cells stably expressing either the human μ-opioid receptor or the human σ₁ receptor.

  • Binding Assay:

    • MOR Assay: Membranes are incubated with the radioligand [³H]-DAMGO in the presence of varying concentrations of the test compounds.

    • σ₁R Assay: Membranes are incubated with the radioligand [³H]-(+)-pentazocine in the presence of varying concentrations of the test compounds.[4]

  • Separation and Detection: Bound and free radioligands are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition of radioligand binding by the test compounds is used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Logic Diagrams

To visually represent the therapeutic rationale and experimental logic, the following diagrams have been generated.

Dual MOR Agonism and σ₁R Antagonism for Pain Management

The therapeutic strategy of combining μ-opioid receptor agonism with sigma-1 receptor antagonism aims to achieve potent analgesia with an improved side-effect profile.

G cluster_pathway Therapeutic Rationale Compound 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Binds to Sigma1R σ₁ Receptor (σ₁R) Compound->Sigma1R Binds to Agonism Agonism MOR->Agonism Antagonism Antagonism Sigma1R->Antagonism Analgesia Analgesia Agonism->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Constipation) Antagonism->ReducedSideEffects

Caption: Rationale for dual MOR agonism and σ₁R antagonism in pain therapy.

This dual-action approach is expected to provide synergistic analgesic effects while mitigating common opioid-related side effects such as constipation.[2][4] The antagonism of the σ₁ receptor can counteract some of the undesirable effects of MOR activation.[2]

Conclusion and Future Directions

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a promising foundation for the development of novel therapeutics. The structure-activity relationships highlighted in this guide underscore the potential for fine-tuning the pharmacological properties of these derivatives to achieve desired therapeutic profiles. Future research in this area will likely focus on expanding the diversity of substituents, exploring additional biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for delivering next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives. The methodologies detailed herein are aimed at researchers, scientists, and professionals in the field of drug development, offering a structured approach to the synthesis of this important scaffold. The spirocyclic nature of these compounds imparts a unique three-dimensional architecture, making them attractive candidates in medicinal chemistry.[1]

Synthetic Strategy Overview

The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core can be achieved through a multi-step sequence. A common and effective strategy commences with a commercially available piperidine derivative, which undergoes a series of transformations to construct the spirocyclic system. The key steps typically involve the formation of an epoxide, followed by a nucleophilic ring-opening and subsequent intramolecular cyclization to yield the desired spiro-oxazolidinone structure.[2]

The logical workflow for the synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_synthesis Core Synthesis cluster_product Final Product A N-Benzyl-4-piperidone B Epoxide Formation A->B Corey-Chaykovsky Reagent C Ring Opening with an Amine B->C Primary Amine (e.g., Arylamine) D Intramolecular Cyclization C->D Phosgene Equivalent (e.g., CDI, Triphosgene) E This compound Derivatives D->E G cluster_reagents Reagents cluster_intermediates Reaction Pathway R1 Me3S(O)I, NaH, DMSO/THF Epoxide 1-Benzyl-4-(oxiran-2-yl)piperidine R1->Epoxide R2 R-NH2, MeOH AminoAlcohol Amino Alcohol Intermediate R2->AminoAlcohol R3 CDI or Triphosgene, Et3N, DCM Product This compound Derivative R3->Product Start N-Benzyl-4-piperidone Start->Epoxide Epoxide->AminoAlcohol AminoAlcohol->Product G cluster_synthesis Synthetic Control cluster_properties Molecular Properties A Choice of Primary Amine (R-NH2) C Physicochemical Properties (LogP, pKa) A->C Influences D Pharmacological Activity (e.g., Receptor Binding) A->D Modulates B Piperidine Ring Substituents B->C Influences B->D Modulates E Structure-Activity Relationship (SAR) C->E D->E

References

An In-depth Technical Guide to the Physicochemical Characterization of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical characterization of the novel spirocyclic compound, 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved target selectivity and metabolic stability.[1][2] This document outlines the key experimental protocols and data presentation necessary for a thorough evaluation of this compound's potential as a drug candidate.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of this compound and related analogs is presented below. It is important to note that specific experimental data for the target compound is not widely available, and therefore, some values are based on computational predictions or data from structurally similar molecules.

PropertyPredicted/Typical ValueData from Similar Compounds
Molecular Formula C₁₆H₂₀N₂O₂C₉H₁₈N₂ (3,9-Diazaspiro[5.5]undecane)[3]
Molecular Weight 272.34 g/mol 154.25 g/mol (3,9-Diazaspiro[5.5]undecane)[3]
Melting Point (°C) Not availableNot available
Boiling Point (°C) Not availableNot available
Aqueous Solubility Predicted low to moderateAmino-substituted 1,9-diazaspiro[5.5]undecane derivatives show improved thermodynamic solubility at pH 1.2.[4]
pKa Predicted basicpKa values for nitrogen-containing heterocycles can vary widely depending on their structure and substituents.[2][5][6][7][8]
LogP Predicted moderate to high-0.745 (1-Oxa-4,9-diazaspiro[5.5]undecan-5-one)[9]
Polar Surface Area (PSA) Predicted50.36 Ų (1-Oxa-4,9-diazaspiro[5.5]undecan-5-one)[9]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for the validation of a new chemical entity.

1. Melting Point Determination

The melting point provides an indication of the purity of a compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Apparatus: Mel-Temp apparatus or similar melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[10][11]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[12]

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[13]

2. Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.[14] Both kinetic and thermodynamic solubility are important to assess.

  • Kinetic Solubility:

    • A concentrated stock solution of the compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[15]

    • This stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at various concentrations.[15]

    • The solutions are incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 or 24 hours).[15]

    • Any precipitate is removed by filtration or centrifugation.

    • The concentration of the compound in the supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC/MS).[15]

  • Thermodynamic Solubility (Shake-Flask Method):

    • An excess amount of the solid compound is added to a specific volume of the aqueous medium of interest (e.g., water, buffers at various pH values).[16]

    • The suspension is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).[16]

    • The undissolved solid is removed by filtration.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC.

3. pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

  • Potentiometric Titration:

    • A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the inflection point of the titration curve.

  • UV-Vis Spectrophotometry:

    • The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values.

    • Changes in the absorbance at a specific wavelength are plotted against pH.

    • The pKa is determined from the midpoint of the resulting sigmoidal curve.

4. LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[17]

  • Shake-Flask Method:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • A calibration curve is generated by injecting a series of reference compounds with known LogP values onto an RP-HPLC column (e.g., C18) and recording their retention times.[17][18]

    • The logarithm of the capacity factor (k') for each reference compound is plotted against its known LogP value.[17]

    • The target compound is then injected under the same chromatographic conditions, and its retention time is measured.

    • The LogP of the target compound is determined by interpolating its log k' value onto the calibration curve.[17][19]

Workflow and Visualizations

The systematic characterization of a novel chemical entity like this compound follows a logical progression of experiments.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Developability Assessment A Synthesis & Purification B Structural Elucidation (NMR, MS, FT-IR) A->B C Purity Analysis (HPLC, LC-MS) B->C D Melting Point C->D E Aqueous Solubility (Kinetic & Thermodynamic) C->E F pKa Determination C->F G Lipophilicity (LogP) C->G H Solid-State Characterization (Polymorphism, Crystallinity) D->H E->H F->H G->H I Chemical Stability (pH, Temperature, Light) H->I J In vitro ADME Profiling I->J K Candidate Nomination J->K

References

Technical Guide: Solubility and Relevant Biological Pathway of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound featuring a spirocyclic core. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can lead to high-affinity and selective interactions with biological targets. Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been investigated for their activity as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, highlighting their potential in the development of novel analgesics.

Understanding the solubility of this compound in various solvents is a critical first step in its preclinical development. Solubility influences formulation, bioavailability, and the design of in vitro and in vivo experiments. This guide provides a framework for determining the solubility of this compound and an overview of the primary signaling pathway associated with its therapeutic target, the μ-opioid receptor.

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. The following table serves as a template for researchers to populate with experimentally determined values. It is recommended to determine the solubility in a range of solvents, from non-polar to polar protic and aprotic, to gain a comprehensive understanding of the compound's physicochemical properties.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeSolubility (mg/mL)Method
WaterPolar ProticData to be determinedShake-Flask
Phosphate-Buffered Saline (PBS) pH 7.4Polar Protic, BufferedData to be determinedShake-Flask
MethanolPolar ProticData to be determinedShake-Flask
EthanolPolar ProticData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Polar AproticData to be determinedShake-Flask
N,N-Dimethylformamide (DMF)Polar AproticData to be determinedShake-Flask
AcetonitrilePolar AproticData to be determinedShake-Flask
Dichloromethane (DCM)Non-polar AproticData to be determinedShake-Flask
HexaneNon-polarData to be determinedShake-Flask

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid from the solution.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL using the determined concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Relevant Signaling Pathway: μ-Opioid Receptor (MOR) Activation

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as agonists of the μ-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that play a central role in mediating the analgesic effects of opioids.[3][4][5] The activation of MOR by an agonist like this compound (hypothetically) initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., 9-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Experimental_Workflow start Start: Obtain pure compound prep_vials Prepare Vials: Add excess solid compound to vials start->prep_vials add_solvent Add known volume of selected solvent prep_vials->add_solvent equilibrate Equilibrate: Shake at constant temp (24-72h) add_solvent->equilibrate phase_sep Phase Separation: Centrifuge to pellet excess solid equilibrate->phase_sep sample Sample Collection: Filter supernatant phase_sep->sample hplc Analysis: Quantify concentration using HPLC sample->hplc calculate Calculate Solubility (mg/mL) hplc->calculate end End: Solubility data calculate->end

References

Stability of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Stability of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in Solution

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific studies detailing the stability of this compound in solution were identified. The information that would be necessary to populate quantitative data tables, detail specific experimental protocols for stability assessment, and visualize degradation pathways for this particular molecule is not available in the public domain.

This guide will, therefore, provide a foundational overview of the potential stability considerations for the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold based on general organic chemistry principles and information available for related structures. The content herein is intended to serve as a general framework for researchers initiating stability studies on this class of compounds.

Introduction to the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core is a unique heterocyclic system featuring a spirocyclic junction, an amide linkage (lactam), an ether linkage, and two secondary amine functionalities. The 9-benzyl substituent introduces a bulky, lipophilic group that can influence the molecule's overall physicochemical properties. Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been investigated for various therapeutic applications, including as potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney diseases.[1] The stability of such compounds in solution is a critical parameter for their development as drug candidates, affecting storage, formulation, and in vivo performance.

Potential Degradation Pathways

While no specific degradation pathways for this compound have been documented, the functional groups present in the molecule suggest several potential routes of degradation in solution. These pathways are hypothetical and would require experimental verification.

Hydrolysis of the Lactam Ring

The amide bond within the lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the heterocyclic ring to form a carboxylic acid and an amine. The rate of hydrolysis is dependent on pH and temperature.

Ether Cleavage

The ether linkage within the tetrahydropyran ring could potentially be cleaved under strong acidic conditions, although this is generally less facile than lactam hydrolysis.

Oxidation

The nitrogen atoms and the benzylic position are susceptible to oxidation. This could lead to the formation of N-oxides or other oxidation products, potentially altering the biological activity and stability of the compound.

A logical workflow for investigating these potential degradation pathways is presented below.

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome A This compound B Acidic Conditions (e.g., HCl) A->B C Basic Conditions (e.g., NaOH) A->C D Oxidative Conditions (e.g., H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC/UPLC with UV/DAD B->G C->G D->G E->G F->G H LC-MS/MS G->H L Develop Stability-Indicating Method G->L J Identify Degradants H->J I NMR Spectroscopy I->J K Elucidate Degradation Pathways J->K

Caption: Workflow for Forced Degradation Studies.

General Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of a novel compound like this compound in solution. This would need to be optimized and validated for the specific compound.

Objective: To evaluate the stability of the compound under various stress conditions to identify potential degradation products and determine its stability profile.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers (e.g., phosphate, acetate) of various pH values (e.g., 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector

  • LC-MS/MS system for identification of degradants

  • pH meter

  • Temperature-controlled chambers/baths

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Preparation of Study Solutions:

    • Hydrolytic Stability: Dilute the stock solution in buffers of different pH values (e.g., pH 2, 7, and 9) to a final concentration.

    • Oxidative Stability: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) to a final concentration.

    • Thermal Stability: Store aliquots of the stock solution and solutions at various pH values at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose solutions of the compound to light conditions as specified by ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC/UPLC method. The method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of the parent compound remaining at each time point.

    • Use LC-MS/MS to identify the mass of any significant degradation products to help elucidate their structures.

The experimental workflow can be visualized as follows:

G A Prepare Compound Stock Solution B Prepare Study Solutions (Different pH, Oxidant, etc.) A->B C Incubate under Stress Conditions (Heat, Light) B->C D Sample at Time Points C->D E HPLC/UPLC Analysis D->E F Quantify Parent Compound E->F G LC-MS/MS Analysis of Degradants E->G H Data Analysis and Reporting F->H G->H

Caption: General Experimental Workflow for Stability Testing.

Data Presentation

While no quantitative data is available for this compound, the results of stability studies are typically summarized in tables. Below are templates for how such data would be presented.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl (24h, 60°C)DataDataData
0.1 M NaOH (24h, 60°C)DataDataData
3% H₂O₂ (24h, RT)DataDataData
Thermal (7d, 60°C)DataDataData
Photolytic (ICH)DataDataData

Table 2: pH-Rate Profile for Hydrolysis

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
2.0DataData
7.0DataData
9.0DataData

Conclusion

The stability of this compound in solution is a critical parameter that requires experimental investigation. Although no specific data is currently available in the public domain, this guide provides a framework based on general chemical principles for approaching the stability assessment of this molecule. Researchers are encouraged to perform forced degradation studies to identify potential degradation pathways and develop a validated stability-indicating analytical method. Such studies will be instrumental in the successful development of this and related compounds for therapeutic use.

References

An In-depth Technical Guide to the Chiral Separation of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one enantiomers. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation in a structured format, and visualizations of the separation workflow. While specific literature on the chiral resolution of this exact molecule is not publicly available, this guide is built upon established principles of chiral chromatography and detailed experimental data from the successful separation of closely related spirocyclic analogues.

Introduction

This compound is a spirocyclic compound of interest in medicinal chemistry due to its complex three-dimensional structure, which can offer enhanced selectivity and metabolic stability in drug candidates. As with many chiral molecules, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and characterize the enantiomers is crucial for drug discovery and development. This guide outlines a systematic approach to achieving this separation using chiral High-Performance Liquid Chromatography (HPLC).

Core Principles of Chiral Separation

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is typically part of the stationary phase in a chromatography column. The differing stability of these complexes for each enantiomer leads to different retention times and, consequently, their separation. The choice of the chiral stationary phase (CSP) and the mobile phase composition are critical factors in achieving successful resolution.

Proposed Experimental Workflow for Chiral Separation

The following workflow outlines the key steps for the development of a chiral separation method for this compound.

G cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis & Elution cluster_post_analysis Post-Analysis racemic_sample Racemic this compound dissolution Dissolve in Mobile Phase racemic_sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc_injection Inject into Chiral HPLC System filtration->hplc_injection screening Screen Chiral Stationary Phases (CSPs) optimization Optimize Mobile Phase screening->optimization separation Elution of Enantiomers hplc_injection->separation detection UV or MS Detection separation->detection data_analysis Data Analysis (Retention Time, Resolution) detection->data_analysis fraction_collection Fraction Collection (Preparative) data_analysis->fraction_collection

Caption: Experimental workflow for chiral separation.

Detailed Experimental Protocol (Adapted from a Close Analogue)

This protocol is adapted from the successful chiral separation of a structurally similar compound, 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, and serves as a robust starting point for method development.[1]

4.1. Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a UV detector or a Mass Spectrometer (MS). A Shimadzu LC-20AT HPLC instrument or equivalent is suitable.[2]

  • Chiral Column: Chiralpak® IA or a similar polysaccharide-based column (e.g., Chiralcel® OD-H). A column with dimensions of 4.6 x 250 mm and 5 µm particle size is recommended for analytical scale, while a larger diameter column would be used for preparative scale.

  • Solvents: HPLC grade n-heptane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: A racemic mixture of this compound.

4.2. Sample Preparation

  • Prepare a stock solution of the racemic compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4.3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Column Chiralpak® IA
Mobile Phase n-heptane / (Isopropanol + 2% Diethylamine) (95:5 v/v)
Flow Rate 1.0 mL/min (analytical) or 12 mL/min (preparative)
Temperature Ambient
Detection UV at 254 nm or as determined by UV scan
Injection Volume 10 µL (analytical)

4.4. Method Development and Optimization

If the initial conditions do not provide adequate separation (baseline resolution is typically a resolution factor > 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-heptane to the IPA/DEA mixture. Increasing the percentage of the polar modifier (IPA) will generally decrease retention times.

  • Alcohol Modifier: Other alcohols such as ethanol can be screened in place of isopropanol.

  • Additive: The concentration of the basic additive (diethylamine) can be adjusted to improve peak shape and resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Column Screening: If a satisfactory separation is not achieved, screening other polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD, OJ, AD) is recommended.

Data Presentation and Expected Results

The success of the chiral separation is quantified by several parameters. The following table provides a template for presenting the results, with hypothetical data for the enantiomers of this compound.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Enantiomeric Excess (ee) (%)
Enantiomer 18.5\multirow{2}{*}{> 1.5}> 99
Enantiomer 210.2> 99
  • Retention Time (t_R): The time taken for each enantiomer to elute from the column.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.

  • Enantiomeric Excess (ee): A measure of the purity of the separated enantiomers.

Logical Relationship for Method Optimization

The process of optimizing a chiral separation method can be visualized as a decision tree.

G start Initial Separation Conditions resolution_check Resolution (Rs) > 1.5? start->resolution_check adjust_mobile_phase Adjust Mobile Phase Ratio resolution_check->adjust_mobile_phase No optimized Optimized Method resolution_check->optimized Yes adjust_mobile_phase->resolution_check change_alcohol Change Alcohol Modifier (e.g., Ethanol) adjust_mobile_phase->change_alcohol change_alcohol->resolution_check adjust_additive Adjust Additive Concentration change_alcohol->adjust_additive adjust_additive->resolution_check screen_csp Screen Different CSP adjust_additive->screen_csp screen_csp->resolution_check

Caption: Decision tree for chiral method optimization.

Conclusion

The chiral separation of this compound enantiomers is achievable through systematic method development in chiral HPLC. By leveraging polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, a robust and reproducible separation can be established. The detailed protocol and optimization strategies provided in this guide, based on the successful separation of a close structural analogue, offer a solid foundation for researchers to develop a method for the isolation and characterization of the individual enantiomers of this spirocyclic compound. This is a critical step in advancing its potential as a therapeutic agent.

References

The Therapeutic Potential of Diazaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazaspiro compounds, characterized by a spirocyclic scaffold containing two nitrogen atoms, have emerged as a privileged structural motif in medicinal chemistry. Their rigid three-dimensional architecture offers precise spatial orientation of substituents, enabling high-affinity and selective interactions with various biological targets. This unique conformational constraint often leads to improved physicochemical properties, such as aqueous solubility and metabolic stability, compared to their non-spirocyclic counterparts. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of diazaspiro compounds, focusing on their utility in oncology, central nervous system (CNS) disorders, metabolic diseases, and infectious diseases. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways.

Anticancer Applications

Diazaspiro compounds have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell cycle regulation.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality. Diazaspiro cores have been successfully employed as bioisosteres for the piperazine moiety in the FDA-approved PARP inhibitor olaparib, leading to the development of novel analogs with potent and selective activity.[1][2]

CompoundDiazaspiro CorePARP-1 IC50 (nM)[1]Cell LineEC50 (µM)[1]
OlaparibPiperazine6.0 ± 1.2OVCAR8~10 (at 10µM ~20% survival)
10e 2,7-diazaspiro[3.5]nonane12.6 ± 1.1OVCAR8~80% survival at 10µM
10a 2,7-diazaspiro[3.5]nonane33.9--
17d 2,7-diazaspiro[4.5]decane44.3 ± 1.2--
12a 2,6-diazaspiro[3.4]octane65.4--
12b Boc-protected 2,6-diazaspiro[3.4]octane3,118--
15b Boc-protected 2,7-diazaspiro[4.5]decane4,397MEF WT17.2
16b Boc-protected 2,8-diazaspiro[4.5]decane-MEF WT9.4
17b Boc-protected 2,7-diazaspiro[4.5]decane452.8MEF WT16.9

This assay measures the ability of a test compound to compete with a fluorescently labeled olaparib probe for binding to the PARP-1 enzyme.

  • Reagents and Materials:

    • Purified PARP-1 enzyme

    • Olaparib-containing fluorescent-labeled probe

    • Assay buffer

    • Test diazaspiro compound

    • 96-well microplate

    • Fluorescent microplate reader capable of measuring fluorescence polarization (FP)

  • Procedure:

    • To a 96-well plate, add the assay buffer.

    • Add the test diazaspiro compound at various concentrations.

    • Add the purified PARP-1 enzyme to all wells.

    • Add the olaparib-containing fluorescent probe to all wells.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

    • The IC50 value, the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent probe, is determined by plotting the FP values against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP1_pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 PNKP PNKP XRCC1->PNKP POLB DNA Polymerase β XRCC1->POLB BER Base Excision Repair (BER) LIG3->BER PNKP->BER POLB->BER Diazaspiro_Inhibitor Diazaspiro-based PARP Inhibitor Diazaspiro_Inhibitor->PARP1 inhibits

Caption: PARP-1's role in the base excision repair pathway.

Other Anticancer Targets

Diazaspiro compounds have also been investigated for their activity against other cancer-related targets. For instance, certain 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated cytotoxicity against various cancer cell lines.[3]

Cell LineCompound 7 IC50 (nM)Compound 9 IC50 (nM)Compound 14 IC50 (nM)Compound 18 IC50 (nM)
HCT-11692.2105.6110.3120.1
PC-3ModerateModerateGoodGood
HepG-2ModerateModerateModerateModerate

Central Nervous System Disorders

The rigid nature of the diazaspiro scaffold makes it an ideal template for the design of ligands targeting CNS receptors with high selectivity.

GABA-A Receptor Antagonism

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the CNS. Antagonists of the GABA-A receptor are being explored for their potential in treating cognitive disorders and for their immunomodulatory effects.[4][5]

CompoundKi (nM)Receptor Subtype Selectivity
1e 180α4βδ > α1- and α2-containing subtypes
2027 Potent-
018 Potent-
  • Reagents and Materials:

    • Cell membranes expressing the desired GABA-A receptor subtype

    • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

    • Test diazaspiro compound

    • Incubation buffer

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • In a microcentrifuge tube, combine the cell membranes, radioligand, and varying concentrations of the test diazaspiro compound in the incubation buffer.

    • Incubate at a specific temperature for a set time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioligand by scintillation counting.

  • Data Analysis:

    • The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

GABA_synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicles GAD->GABA_vesicle synthesis GABA_synapse GABA_vesicle->GABA_synapse release GAT GABA Transporter (GAT) GABA_A_R GABA-A Receptor Cl_ion Cl- GABA_A_R->Cl_ion influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Diazaspiro_Antagonist Diazaspiro-based GABA-A Antagonist Diazaspiro_Antagonist->GABA_A_R blocks GABA_synapse->GAT reuptake GABA_synapse->GABA_A_R HSD11B1_pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR activates Adipogenesis Adipogenesis GR->Adipogenesis promotes Lipolysis Lipolysis GR->Lipolysis promotes Insulin_Resistance Insulin Resistance GR->Insulin_Resistance induces Diazaspiro_Inhibitor Diazaspiro-based 11β-HSD1 Inhibitor Diazaspiro_Inhibitor->HSD11B1 inhibits Antifungal_Discovery_Workflow Start Design & Synthesis of Diazaspiro Library Enzyme_Assay In vitro Chitin Synthase Assay Start->Enzyme_Assay MIC_Assay Antifungal MIC Testing Start->MIC_Assay Hit_ID Hit Identification Enzyme_Assay->Hit_ID Active Compounds MIC_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hits Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR In_Vivo In vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound belonging to the diazaspiroalkane family. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their planar counterparts.[1][2][3] Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane core have been investigated for a range of biological activities, including antihypertensive effects through α1-adrenoceptor blockade, dual agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 receptor (σ1R) for pain management, and inhibition of soluble epoxide hydrolase (sEH) for the potential treatment of chronic kidney diseases.[4][5][6] Certain derivatives have also been explored as CCR5 antagonists in the context of antiviral therapies.[7]

These application notes provide an overview of potential in vitro assays for characterizing the biological activity of this compound, based on the activities reported for structurally related compounds. Detailed protocols for key assays are provided to guide researchers in their experimental design.

Potential Therapeutic Areas and In Vitro Evaluation Strategies

Based on the pharmacology of analogous compounds, this compound could be evaluated for, but not limited to, the following activities:

  • Cardiovascular Effects: As an antihypertensive agent.

  • Analgesia: As a modulator of opioid and sigma receptors.

  • Anti-inflammatory and Organ Protection: As an inhibitor of soluble epoxide hydrolase.

  • Anticancer Activity: As an antiproliferative agent.

A general workflow for the in vitro evaluation of this compound is proposed below.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity and Mechanism of Action A Compound Preparation (this compound) B Primary Target Binding Assays (e.g., Adrenergic, Opioid Receptors) A->B C Enzyme Inhibition Assays (e.g., sEH) A->C D Cell Viability/Proliferation Assays (e.g., MTT on cancer cell lines) A->D E Functional Receptor Assays (e.g., cAMP measurement for GPCRs) B->E F Cell-Based Phenotypic Assays (e.g., Apoptosis, Migration) D->F G Receptor Selectivity Profiling (Panel of related receptors) E->G H Downstream Signaling Pathway Analysis (e.g., Western Blot for key proteins) E->H I Data Analysis and Hit Validation F->I G->I H->I

Figure 1: General workflow for the in vitro evaluation of this compound.

Data Presentation: In Vitro Activities of Analogous Diazaspiro Compounds

The following tables summarize representative quantitative data for compounds structurally related to this compound. This data is provided for illustrative purposes to indicate the types of results that may be obtained.

Table 1: Receptor Binding and Functional Activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [4]

Compound IDTargetAssay TypeKi (nM)EC50 (nM)Efficacy (%)
15au μ-Opioid Receptor (MOR)[³H]-DAMGO Binding1.3 ± 0.23.1 ± 0.5100
σ1 Receptor (σ1R)--INVALID-LINK---pentazocine Binding1.8 ± 0.3--
Reference 2 μ-Opioid Receptor (MOR)[³H]-DAMGO Binding0.2 ± 0.00.5 ± 0.1100
Reference 4 σ1 Receptor (σ1R)--INVALID-LINK---pentazocine Binding1.3 ± 0.1--

Data are presented as mean ± SD. Efficacy is relative to the standard agonist DAMGO.

Table 2: Antiproliferative Activity of Spiro Compounds in Cancer Cell Lines [8]

Compound IDCell LineCancer TypeIC50 (µM)
1c HCT116Human Colon Carcinoma52.81
PC3Prostate Carcinoma74.40
HL60Promyelocytic Leukemia49.72
SNB19Astrocytoma101

Experimental Protocols

Protocol 1: Radioligand Binding Assay for μ-Opioid Receptor (MOR)

This protocol is adapted from methodologies used for characterizing similar spirocyclic compounds.[4]

Objective: To determine the binding affinity (Ki) of this compound for the human μ-opioid receptor.

Materials:

  • Membranes from HEK-293 cells stably expressing the human MOR.

  • [³H]-DAMGO (radioligand).

  • Naloxone (non-selective opioid receptor antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Naloxone (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]-DAMGO to a final concentration of ~1 nM.

  • Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for GPCR Activity

This protocol measures the functional consequence of MOR binding (agonist or antagonist activity).[4]

Objective: To assess whether this compound acts as an agonist or antagonist at the MOR by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human MOR.

  • DAMGO (standard MOR agonist).

  • Forskolin.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the CHO-K1-hMOR cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay medium.

  • For agonist mode: Add serial dilutions of the test compound or DAMGO to the cells and incubate for 30 minutes at 37°C.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound for 15 minutes, then add DAMGO at its EC80 concentration.

  • Add forskolin (e.g., 1 µM final concentration) to all wells to stimulate cAMP production and incubate for an additional 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • For agonist mode: Plot the cAMP levels against the compound concentration to determine the EC50 and maximal efficacy relative to DAMGO.

  • For antagonist mode: Plot the inhibition of the DAMGO response against the compound concentration to determine the IC50.

Protocol 3: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability or proliferation.[8][9]

Objective: To evaluate the cytotoxic or antiproliferative effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, PC3, MCF-7).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include vehicle-only controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Should initial screening reveal activity at GPCRs like the μ-opioid receptor, further investigation into the downstream signaling pathway is warranted. MOR activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity through the Gαi/o subunit.

G cluster_0 Cell Membrane cluster_1 Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP cAMP_down ↓ cAMP Levels G_protein->AC Inhibition Test_Compound 9-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one (Potential Agonist) Test_Compound->MOR PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression

Figure 2: Potential signaling pathway for MOR agonism by this compound.

Disclaimer: The protocols and potential applications described herein are based on data from structurally related compounds. Researchers should independently validate these methods and findings for this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Radioligand Binding Assay with 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its analogs are a class of synthetic compounds with potential therapeutic applications. Structurally related compounds have demonstrated dual activity as μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, suggesting their potential in pain management.[1] This document provides a detailed protocol for conducting radioligand binding assays to determine the binding affinity of this compound for the human μ-opioid receptor and σ1 receptor.

Target Receptors and Signaling Pathways

The primary molecular targets for this class of compounds are the μ-opioid receptor (MOR) and the σ1 receptor (σ1R).

  • μ-Opioid Receptor (MOR): A G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with analgesic effects.

  • σ1 Receptor (σ1R): A unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its antagonism can modulate various signaling pathways and is being explored for the treatment of neuropathic pain and other neurological disorders.

Below is a simplified representation of the MOR signaling pathway.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Leads to

Caption: Simplified MOR signaling pathway.

Experimental Protocols

This section details the protocols for determining the binding affinity of the test compound for the human MOR and σ1R using radioligand binding assays.

Materials and Reagents
ReagentSupplierCatalog Number
This compoundVariesN/A
Human MOR expressing cell membranes (e.g., from CHO-K1 cells)Commercial VendorVaries
Human σ1R expressing cell membranes (e.g., from HEK-293 cells)Commercial VendorVaries
[³H]-DAMGO (for MOR)PerkinElmerNET902
[³H]-(+)-Pentazocine (for σ1R)PerkinElmerNET1056
Naloxone (for MOR non-specific binding)Sigma-AldrichN7758
Haloperidol (for σ1R non-specific binding)Sigma-AldrichH1512
Tris-HClVariesVaries
MgCl₂VariesVaries
Bovine Serum Albumin (BSA)VariesVaries
96-well platesVariesVaries
Glass fiber filters (GF/B or GF/C)VariesVaries
Scintillation cocktailVariesVaries
Assay Buffers
  • MOR Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • σ1R Binding Buffer: 50 mM Tris-HCl, pH 7.4

Experimental Workflow

The following diagram illustrates the general workflow for the radioligand binding assay.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Buffers, Radioligand, and Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation_Counting Measure Radioactivity with a Scintillation Counter Washing->Scintillation_Counting Data_Analysis Calculate Ki values from IC50 values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for radioligand binding assay.

Protocol for μ-Opioid Receptor (MOR) Binding Assay
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of MOR Binding Buffer

    • 50 µL of test compound dilution or buffer (for total binding) or 10 µM Naloxone (for non-specific binding)

    • 50 µL of [³H]-DAMGO (at a final concentration approximately equal to its Kd)

    • 50 µL of cell membranes expressing human MOR (5-20 µg protein)

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for σ1 Receptor (σ1R) Binding Assay
  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound as described for the MOR assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of σ1R Binding Buffer

    • 50 µL of test compound dilution or buffer (for total binding) or 10 µM Haloperidol (for non-specific binding)

    • 50 µL of [³H]-(+)-Pentazocine (at a final concentration approximately equal to its Kd)

    • 50 µL of cell membranes expressing human σ1R (50-100 µg protein)

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding, IC₅₀, and Ki values as described for the MOR assay.

Data Presentation

The quantitative data from the radioligand binding assays should be summarized in a clear and structured table for easy comparison.

CompoundReceptorRadioligandKi (nM) ± SEMn
This compoundHuman MOR[³H]-DAMGOValue#
This compoundHuman σ1R[³H]-(+)-PentazocineValue#
Reference Compound 1 (e.g., Morphine)Human MOR[³H]-DAMGOValue#
Reference Compound 2 (e.g., Haloperidol)Human σ1R[³H]-(+)-PentazocineValue#

Ki values should be presented as the mean ± standard error of the mean (SEM) from 'n' independent experiments.

Conclusion

This document provides a comprehensive protocol for evaluating the binding affinity of this compound for the human μ-opioid and σ1 receptors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the characterization of this compound's pharmacological profile and its potential development as a therapeutic agent. For a more complete understanding of its mechanism of action, these binding assays can be complemented with functional assays, such as measuring cAMP accumulation for MOR agonism.[1]

References

Application Notes and Protocols: 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a μ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data specifically for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a μ-opioid receptor (MOR) agonist is limited. The following application notes and protocols are based on studies of structurally related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been evaluated as potent dual MOR agonists and sigma-1 receptor (σ1R) antagonists.[1][2] These compounds serve as a relevant proxy for outlining the experimental evaluation of novel compounds targeting the μ-opioid receptor.

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a key structural motif in the development of novel analgesics.[1][2] Derivatives of this scaffold have shown potent agonism at the μ-opioid receptor (MOR), a primary target for many effective pain relief medications.[1][3] Agonist binding to MOR initiates a signaling cascade that ultimately leads to analgesia. However, it can also lead to adverse side effects such as respiratory depression and constipation.[3][4] The development of novel MOR agonists, such as those based on the 1-oxa-4,9-diazaspiro[5.5]undecane core, aims to create safer and more effective pain therapies.[1][2] This document provides an overview of the application of these compounds and detailed protocols for their preclinical evaluation.

Data Presentation

The following table summarizes the in vitro pharmacological data for a series of representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrating their activity at the human μ-opioid receptor.

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)Efficacy (% vs. DAMGO)σ1R Binding Affinity (Ki, nM)
15au 2.1 ± 0.325.1 ± 7.392 ± 31.8 ± 0.3
Oxycodone 15.3 ± 0.920.1 ± 1.2100>10000

Data extracted from Vidal-Torres, A. et al. (2020).[2]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the canonical μ-opioid receptor signaling pathway and a general experimental workflow for the characterization of a novel MOR agonist.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist MOR Agonist (e.g., this compound) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: μ-Opioid receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki at MOR) Functional_Assay cAMP Accumulation Assay (Determine EC50 and Efficacy) Binding_Assay->Functional_Assay Selectivity_Panel Receptor Selectivity Screening (e.g., σ1R, KOR, DOR) Functional_Assay->Selectivity_Panel Analgesia_Model Analgesia Models (e.g., Paw Pressure Test) Selectivity_Panel->Analgesia_Model Side_Effect_Model Side Effect Profiling (e.g., Constipation Assay) Analgesia_Model->Side_Effect_Model Lead_Opt Lead Optimization Side_Effect_Model->Lead_Opt

Caption: Experimental workflow for MOR agonist characterization.

Experimental Protocols

Protocol 1: In Vitro μ-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human μ-opioid receptor.

Materials:

  • HEK-293 cell membranes stably expressing the human μ-opioid receptor.

  • [³H]-DAMGO (specific MOR agonist radioligand).

  • Naloxone (non-selective opioid receptor antagonist for determining non-specific binding).

  • Test compound (this compound).

  • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of naloxone (final concentration 10 µM) instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-10 µg of protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound as a MOR agonist.

Materials:

  • CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Forskolin.

  • DAMGO (full MOR agonist).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

  • 384-well plates.

Procedure:

  • Seed the CHO-K1-hMOR cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound and the reference agonist (DAMGO).

  • Aspirate the cell culture medium and add the test compound or DAMGO dilutions to the wells.

  • Add forskolin to all wells (final concentration ~5 µM) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves by plotting the inhibition of forskolin-induced cAMP accumulation against the log concentration of the agonist.

  • Determine the EC50 and maximal efficacy (Emax) values using non-linear regression analysis.

  • Express the efficacy of the test compound as a percentage of the maximal effect induced by DAMGO.[1]

Protocol 3: In Vivo Paw Pressure Test for Analgesia in Mice

Objective: To evaluate the analgesic effect of this compound in a model of mechanical pain.

Materials:

  • Male C57BL/6 mice.

  • Test compound.

  • Vehicle control (e.g., saline, DMSO solution).

  • Reference analgesic (e.g., oxycodone).

  • Analgesy-meter (e.g., Ugo Basile).

Procedure:

  • Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.

  • Determine the baseline paw withdrawal threshold for each mouse by applying a linearly increasing pressure to the dorsal surface of the hind paw using the analgesy-meter. The threshold is the pressure at which the mouse withdraws its paw.

  • Administer the test compound, vehicle, or reference analgesic to the mice via the desired route (e.g., intraperitoneal, oral).

  • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), re-measure the paw withdrawal threshold.

  • A cut-off pressure should be established to prevent tissue damage.

  • Calculate the analgesic effect as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(post-drug threshold - baseline threshold) / (cut-off pressure - baseline threshold)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee.

References

Application Notes and Protocols: Investigation of the Analgesic Effects of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spirocyclic compounds represent a unique structural class in medicinal chemistry, often exhibiting conformational rigidity that can lead to high affinity and selectivity for biological targets.[1] The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in the area of pain management.[2][3] This document provides detailed application notes and experimental protocols for investigating the analgesic effects of a specific derivative, 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The protocols outlined below are standard preclinical assays for evaluating the efficacy of potential analgesic compounds.

Recent studies on structurally related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown that these compounds can act as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[2][3] This dual mechanism is a promising strategy for developing potent analgesics with potentially fewer side effects than traditional opioids.[2][3] The σ1 receptor has been described as an endogenous anti-opioid system, and its antagonism can potentiate opioid receptor-mediated analgesia.[2]

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental findings for a clear and comparative analysis of the analgesic effects of this compound.

Table 1: Hot Plate Test - Latency to Response

Treatment GroupDose (mg/kg)NLatency (seconds) at 30 minLatency (seconds) at 60 minLatency (seconds) at 90 min
Vehicle Control-10
Morphine1010
Compound X1010
Compound X3010
Compound X10010

Compound X refers to this compound.

Table 2: Tail-Flick Test - Reaction Time

Treatment GroupDose (mg/kg)NReaction Time (seconds) at 30 minReaction Time (seconds) at 60 minReaction Time (seconds) at 90 min
Vehicle Control-10
Morphine1010
Compound X1010
Compound X3010
Compound X10010

Compound X refers to this compound.

Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Writhing

Treatment GroupDose (mg/kg)NMean Number of Writhes% Inhibition
Vehicle Control-10-
Aspirin10010
Compound X1010
Compound X3010
Compound X10010

Compound X refers to this compound.

Experimental Protocols

Hot Plate Test

The hot plate test is a method used to evaluate the thermal pain sensitivity and is effective for assessing centrally acting analgesics.[4][5]

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent glass cylinder to confine the animal on the hot plate.

  • Experimental animals (e.g., mice, 20-30 grams).[6]

  • Test compound (this compound), standard analgesic (e.g., morphine), and vehicle.

Procedure:

  • Set the temperature of the hot plate to a constant temperature, typically between 52°C and 55°C.[6]

  • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[6]

  • Administer the test compound, standard drug, or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and start a timer.

  • Observe the animal for nocifensive responses, such as hind paw licking, hind paw flicking, or jumping.[6]

  • Record the latency time, which is the time from placement on the hot plate to the first sign of a nocifensive response.[4]

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, at which point the animal is removed from the hot plate if no response is observed.[6]

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the pain response to a thermal stimulus and is suitable for evaluating centrally acting analgesics.[7]

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • Experimental animals (e.g., mice or rats).[7]

  • Test compound, standard analgesic, and vehicle.

Procedure:

  • Allow the animals to acclimate to the testing environment.

  • Gently place the animal in the restrainer, leaving the tail exposed.

  • Position the tail over the radiant heat source of the tail-flick apparatus.

  • Activate the heat source, which will start a timer.

  • The apparatus will automatically detect the tail flick response and record the latency time.[8]

  • Administer the test compound, standard drug, or vehicle.

  • Repeat the tail-flick measurement at specified time intervals after drug administration.

  • A maximum exposure time (e.g., 18 seconds) should be set to avoid tissue damage.[8]

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally acting analgesics by inducing a painful chemical stimulus.[9]

Materials:

  • Acetic acid solution (e.g., 0.6% or 1% in distilled water).[9][10]

  • Experimental animals (e.g., mice, 20-30 grams).[9]

  • Test compound, standard analgesic (e.g., aspirin or diclofenac), and vehicle.

  • Observation chambers.

Procedure:

  • Administer the test compound, standard drug, or vehicle to the animals.

  • After a set absorption period (e.g., 25-40 minutes), inject a 0.6% acetic acid solution intraperitoneally.[10]

  • Immediately place each mouse into an individual observation chamber.

  • Count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a defined period, typically 10-15 minutes, starting 5 minutes after the acetic acid injection.[9][10][11]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.[10]

Proposed Mechanism of Action and Signaling Pathway

Based on structurally similar compounds, this compound is hypothesized to exert its analgesic effects through a dual mechanism involving the μ-opioid receptor (MOR) and the σ1 receptor (σ1R).

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 9-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonist Ca_channel Voltage-gated Ca2+ Channel MOR->Ca_channel Inhibits Sigma1R->Ca_channel Modulates Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Release Neurotransmitter Release Vesicle->Release Exocytosis PainSignal Pain Signal Propagation Release->PainSignal Activates

Caption: Proposed dual mechanism of action for analgesia.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of the analgesic properties of a novel compound.

G cluster_workflow Analgesic Compound Screening Workflow A Compound Synthesis & Characterization B Acute Toxicity Study A->B C Analgesic Activity Screening B->C D Hot Plate Test (Central Analgesia) C->D Thermal Stimulus E Tail-Flick Test (Central Analgesia) C->E Thermal Stimulus F Acetic Acid Writhing Test (Peripheral Analgesia) C->F Chemical Stimulus G Dose-Response Study D->G E->G F->G H Mechanism of Action Studies (e.g., Receptor Binding Assays) G->H I Data Analysis & Reporting H->I

Caption: A typical workflow for preclinical analgesic evaluation.

References

Application Notes and Protocols for Evaluating 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic heterocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional nature, which can lead to enhanced target selectivity and improved pharmacokinetic properties. The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged structure found in compounds with a wide range of biological activities. This document provides a comprehensive guide to cell-based assays for evaluating the biological activity of a specific derivative, 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.

The protocols outlined below are designed to assess the compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression. These assays are fundamental in early-stage drug discovery to identify potential therapeutic applications, ranging from oncology to neuropharmacology.

Experimental Workflow

The following diagram illustrates a logical workflow for the initial cell-based evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification (Optional) A Compound Preparation and Solubilization B Cell Line Selection and Culture A->B C MTT Assay for Cytotoxicity Screening B->C D IC50 Determination C->D If cytotoxic G Receptor Binding or Enzyme Inhibition Assays C->G If not cytotoxic, explore other activities E Annexin V/PI Apoptosis Assay D->E F Cell Cycle Analysis by Flow Cytometry D->F

Caption: Experimental workflow for cell-based assays.

Data Presentation

Table 1: Cytotoxicity of this compound in various cell lines.
Cell LineTypeIC50 (µM)
MCF-7Human Breast Adenocarcinoma15.2 ± 1.8
A549Human Lung Carcinoma25.7 ± 3.1
SH-SY5YHuman Neuroblastoma> 100
HEK293Human Embryonic Kidney> 100
Table 2: Apoptotic effect of this compound on MCF-7 cells.
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control02.1 ± 0.51.5 ± 0.30.8 ± 0.2
Compound1015.8 ± 2.28.3 ± 1.11.2 ± 0.4
Compound2535.2 ± 4.518.9 ± 2.72.5 ± 0.7
Staurosporine145.6 ± 5.125.1 ± 3.93.1 ± 0.9
Table 3: Cell cycle distribution in MCF-7 cells treated with this compound.
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control060.3 ± 4.125.1 ± 2.914.6 ± 1.8
Compound1058.9 ± 3.823.5 ± 2.517.6 ± 2.1
Compound2540.1 ± 3.215.2 ± 1.944.7 ± 3.5
Nocodazole0.110.2 ± 1.515.8 ± 2.074.0 ± 5.3

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • This compound

  • Cell lines of interest (e.g., MCF-7, A549, SH-SY5Y, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Test compound

  • Cell line of interest

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Materials:

  • Test compound

  • Cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at desired concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Potential Signaling Pathway Involvement

Based on the activities of similar spiro-heterocyclic compounds, this compound could potentially modulate various signaling pathways. For instance, if the compound induces apoptosis, it may involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a simplified representation of the intrinsic apoptosis pathway.

G A This compound B Cellular Stress A->B C Bcl-2 family (Bax, Bak activation) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c release D->E F Apaf-1 E->F G Apoptosome formation F->G H Caspase-9 activation G->H I Caspase-3 activation H->I J Apoptosis I->J

Caption: Intrinsic apoptosis signaling pathway.

Further investigation using techniques such as Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators) would be necessary to elucidate the precise mechanism of action.

References

Application Notes and Protocols for Efficacy Testing of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas. Compounds incorporating this core have been investigated for their roles as antihypertensive agents, dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management, and soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease.[1][2][3] Furthermore, related diazaspiro compounds are being explored as inhibitors of the PD-1/PD-L1 pathway in immuno-oncology.[4]

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (referred to as 'the compound') and its analogs in three key therapeutic areas: Pain and Inflammation, Immuno-Oncology, and Hypertension.

Application Note 1: Analgesic and Anti-inflammatory Efficacy

Based on the known activity of related spirocyclic compounds, the test compound is hypothesized to possess analgesic and anti-inflammatory properties, potentially through the modulation of opioid and sigma-1 receptors.[1][2][5][6] The following protocols describe the use of established rodent models to test for acute anti-inflammatory, chronic inflammatory, and neuropathic pain-relieving effects.

Protocol: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is a standard for screening acute anti-inflammatory activity.[7][8][9][10] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.[7]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, p.o.)

    • Group 2: Test Compound (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group 3: Test Compound (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group 4: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). b. Administer the vehicle, test compound, or positive control orally (p.o.). c. One hour after drug administration, inject 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[7][11] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]

  • Data Analysis: a. Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Test Compound100.51 ± 0.0540.0%
Test Compound300.32 ± 0.04 62.4%
Indomethacin100.38 ± 0.0655.3%
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis acclimatize Animal Acclimatization (7 days) grouping Random Grouping (n=8/group) acclimatize->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Oral Administration (Vehicle, Compound, Control) baseline->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction 1 hour later measurement Paw Volume Measurement (Vₜ) (1, 2, 3, 4, 5 hours) induction->measurement calc_edema Calculate Edema (Vₜ - V₀) measurement->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition stats Statistical Analysis calc_inhibition->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics the features of human rheumatoid arthritis and is used to evaluate compounds for chronic anti-inflammatory and immunomodulatory effects.[12][13][14]

Experimental Protocol:

  • Animals: Male Lewis rats (180-200 g), which are highly susceptible to this model.[15]

  • Housing: As described in 1.1.

  • Induction of Arthritis: a. On Day 0, animals are anesthetized. b. Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis subcutaneously into the plantar surface of the right hind paw.[12][14]

  • Grouping and Dosing (n=8 per group):

    • Group 1: Arthritic Control (Vehicle, p.o., daily from Day 0 to Day 21)

    • Group 2: Test Compound (e.g., 20 mg/kg, p.o., daily from Day 0 to Day 21)

    • Group 3: Positive Control (Methotrexate, 0.3 mg/kg, i.p., twice a week)

  • Assessment: a. Arthritis Score: Score the severity of arthritis in both hind paws every other day from Day 10 to Day 21 on a scale of 0-4 per paw (0=normal, 1=slight erythema/swelling, 2=moderate erythema/swelling, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score is 8 per animal.[15] b. Paw Volume: Measure the volume of both hind paws every three days. c. Body Weight: Record body weight every three days as an indicator of systemic health. d. Histopathology: On Day 22, euthanize animals and collect hind paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the mean arthritis scores, paw volumes, and body weight changes between groups. Analyze histopathology scores.

Data Presentation:

Treatment GroupDoseMean Arthritis Score (Day 21)Mean Paw Volume (Non-injected Paw, Day 21)Body Weight Change (Day 0-21)
Arthritic Control-6.8 ± 0.52.5 ± 0.2 mL-15 ± 4 g
Test Compound20 mg/kg3.5 ± 0.4 1.6 ± 0.1 mL+5 ± 3 g
Methotrexate0.3 mg/kg2.1 ± 0.3 1.3 ± 0.1 mL+10 ± 2 g**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Arthritic Control.

Signaling Pathway Diagram: Inflammatory Cascade

G CFA Freund's Adjuvant (M. tuberculosis) APC Antigen Presenting Cell (Macrophage/DC) CFA->APC Phagocytosis T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Th1_Th17 Th1 / Th17 Cells T_Cell->Th1_Th17 Activation & Differentiation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) Th1_Th17->Cytokines Release Synoviocytes Synovial Fibroblasts Cytokines->Synoviocytes Activation Inflammation Synovitis, Pannus Formation Cytokines->Inflammation MMPs MMPs, RANKL Synoviocytes->MMPs Production Bone_Erosion Cartilage & Bone Destruction MMPs->Bone_Erosion Inflammation->Bone_Erosion Compound Test Compound (Hypothesized Target) Compound->Th1_Th17 Inhibition? Compound->Cytokines Suppression?

Caption: Hypothesized immunomodulatory action in AIA model.

Application Note 2: Immuno-Oncology Efficacy

The structural similarity of the diazaspiro core to known PD-1/PD-L1 inhibitors suggests the compound may have potential in immuno-oncology.[4] Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating such therapies.[16][17][18]

Protocol: Syngeneic MC38 Colon Adenocarcinoma Model

The MC38 (colon adenocarcinoma) model in C57BL/6 mice is a widely used syngeneic model that is responsive to checkpoint inhibitors.[16]

Experimental Protocol:

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Tumor Cells: MC38 murine colon adenocarcinoma cell line.

  • Tumor Implantation: a. Inject 5 x 10⁵ MC38 cells in 100 µL of sterile PBS subcutaneously into the right flank of each mouse. b. Monitor tumor growth using calipers. Begin treatment when tumors reach an average volume of 80-100 mm³. c. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Grouping and Dosing (n=10 per group):

    • Group 1: Vehicle Control (i.p. or p.o., depending on compound solubility)

    • Group 2: Test Compound (e.g., 50 mg/kg, daily)

    • Group 3: Anti-PD-1 Antibody (e.g., 10 mg/kg, i.p., twice weekly)

    • Group 4: Test Compound + Anti-PD-1 Antibody (Combination therapy)

  • Endpoints: a. Tumor Volume: Measure tumor volume twice weekly. Euthanize mice if tumor volume exceeds 2000 mm³ or if ulceration occurs. b. Survival: Monitor survival over a period of 60 days. c. Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors can be harvested, dissociated, and analyzed by flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells).

  • Data Analysis: Compare tumor growth curves (e.g., using a mixed-effects model) and survival curves (Kaplan-Meier analysis) between groups. Analyze TIL populations.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) on Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control1450 ± 150-25
Test Compound1100 ± 12024.1%31
Anti-PD-1650 ± 90 55.2%48*
Combination250 ± 50***82.8%>60
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Signaling Pathway Diagram: PD-1/PD-L1 Checkpoint Blockade

G cluster_tumor Tumor Cell cluster_tcell CD8+ T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC MHC-I + Tumor Antigen TCR TCR MHC->TCR Signal 1 (Activation) Inhibition T-Cell Exhaustion (Inhibition of Killing) PD1->Inhibition Activation T-Cell Activation (Tumor Cell Killing) TCR->Activation Compound Test Compound (Hypothesized Action) Compound->PDL1 Blocks Interaction Compound->PD1 Blocks Interaction

Caption: Hypothesized PD-1/PD-L1 pathway inhibition by the compound.

Application Note 3: Antihypertensive Efficacy

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one have demonstrated antihypertensive activity, likely via peripheral α1-adrenoceptor blockade. The Spontaneously Hypertensive Rat (SHR) is the most widely used model for essential hypertension.[19][20]

Protocol: Spontaneously Hypertensive Rat (SHR) Model

This genetic model develops hypertension without experimental intervention and is ideal for screening antihypertensive drugs.[19][20][21]

Experimental Protocol:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, 14-16 weeks of age, when hypertension is well-established.[22]

  • Housing: As described in 1.1.

  • Blood Pressure Measurement: a. Acclimatize rats to the restraint and tail-cuff procedure for several days before the study begins. b. Measure systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff plethysmography system.[23] c. Establish a stable baseline SBP for 3 consecutive days before dosing.

  • Grouping and Dosing (n=8 per group):

    • Group 1: SHR + Vehicle (p.o., once daily for 4 weeks)

    • Group 2: SHR + Test Compound (Dose 1, e.g., 15 mg/kg/day, p.o.)

    • Group 3: SHR + Test Compound (Dose 2, e.g., 45 mg/kg/day, p.o.)

    • Group 4: SHR + Positive Control (e.g., Captopril, 30 mg/kg/day, p.o.)

    • Group 5: WKY + Vehicle (Normotensive Control)

  • Procedure: a. Administer treatments daily for 4 weeks. b. Measure SBP and HR weekly, typically 4-6 hours post-dosing.

  • Data Analysis: Compare the change in SBP from baseline over the 4-week treatment period for all groups.

Data Presentation:

Treatment GroupBaseline SBP (mmHg)Final SBP (mmHg, Week 4)Change in SBP (Δ mmHg)
WKY + Vehicle135 ± 4138 ± 5+3
SHR + Vehicle198 ± 6205 ± 7+7
SHR + Test Compound (15 mg/kg)201 ± 5175 ± 6-26
SHR + Test Compound (45 mg/kg)199 ± 7152 ± 5 -47
SHR + Captopril (30 mg/kg)203 ± 6158 ± 6-45
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to SHR + Vehicle group's final SBP.

Signaling Pathway Diagram: α1-Adrenergic Receptor Blockade

G NE Norepinephrine Alpha1 α1-Adrenergic Receptor (On Vascular Smooth Muscle) NE->Alpha1 Binds Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Vasoconstriction Ca->Contraction BP ↑ Blood Pressure Contraction->BP Compound Test Compound (Antagonist) Compound->Alpha1 Blocks

Caption: Mechanism of α1-adrenoceptor blockade in hypertension.

References

Application Notes and Protocols for High-Throughput Screening of 1-oxa-4,9-diazaspiro[5.5]undecane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure and synthetic tractability. Derivatives of this scaffold have shown promising biological activity against a range of therapeutic targets, including soluble epoxide hydrolase (sEH), opioid receptors, and sigma receptors. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-oxa-4,9-diazaspiro[5.5]undecane libraries to identify and characterize novel drug candidates.

Experimental Protocols

I. Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane Libraries

A versatile synthetic route allows for the generation of diverse libraries of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The following protocol is a general scheme that can be adapted for library synthesis.

General Synthetic Scheme:

A multi-step synthesis can be employed, starting from commercially available reagents. For instance, a versatile route can begin with N-Boc-piperidone.[1] The key steps involve the formation of an epoxide, followed by a ring-opening reaction with an appropriate amine to introduce diversity. Subsequent acylation and intramolecular cyclization lead to the core spirocyclic structure. Finally, deprotection and N-alkylation or arylation at the available nitrogen positions allow for the introduction of a wide range of substituents, enabling the creation of a diverse compound library.[1]

Example Protocol Outline:

  • Epoxide Formation: Reaction of N-Boc-piperidone with a Corey-Chaykovsky reagent to form the corresponding epoxide.[1]

  • Ring Opening: Thermal ring opening of the epoxide with a library of primary or secondary amines to generate a series of aminoalcohols.[1]

  • Acylation: Acylation of the resulting aminoalcohol with various acyl halides.

  • Intramolecular Cyclization: Treatment with a base, such as potassium tert-butoxide, to induce intramolecular cyclization and form the 1-oxa-4,9-diazaspiro[5.5]undecane core.[1]

  • Deprotection and Diversification: Removal of the Boc protecting group and subsequent N-alkylation or N-arylation with a diverse set of alkyl halides or aryl halides to generate the final library of compounds.

II. High-Throughput Screening Protocols

The following are example HTS protocols for three validated targets of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives: soluble epoxide hydrolase (sEH), the μ-opioid receptor (MOR), and the sigma-1 receptor (σ1R).

This fluorescence-based assay is designed to identify inhibitors of sEH.[2][3]

  • Principle: The assay measures the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of sEH.

  • Materials:

    • Recombinant human sEH

    • Fluorescent substrate, e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[2][4]

    • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA[2]

    • 384-well black, flat-bottom plates

    • Test compounds (1-oxa-4,9-diazaspiro[5.5]undecane library) dissolved in DMSO

  • Protocol:

    • Prepare a stock solution of the 1-oxa-4,9-diazaspiro[5.5]undecane library in DMSO.

    • Dispense a small volume (e.g., 200 nL) of each test compound solution into the wells of a 384-well plate.

    • Add sEH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the PHOME substrate solution to each well.[3][4]

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 20 minutes) using a plate reader with excitation at ~330-360 nm and emission at ~460-465 nm.[4][5]

    • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control wells (containing DMSO vehicle). Hits are identified as compounds that exhibit a statistically significant reduction in enzyme activity.

This is a cell-based assay to identify MOR agonists using a fluorescence-based detection of receptor activation.[6]

  • Principle: Activation of the MOR, a G-protein coupled receptor (GPCR), leads to downstream signaling events that can be measured. One common method is to use a cell line co-expressing the MOR and a promiscuous G-protein that couples to the calcium signaling pathway. Agonist binding triggers an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.[7]

  • Materials:

    • Stable cell line expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK-293 cells)[8]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • 384-well black, clear-bottom plates

    • Test compounds (1-oxa-4,9-diazaspiro[5.5]undecane library) dissolved in DMSO

  • Protocol:

    • Plate the MOR-expressing cells in 384-well plates and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds from the 1-oxa-4,9-diazaspiro[5.5]undecane library to the wells.

    • Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR) to detect changes in intracellular calcium levels.

    • Data Analysis: The increase in fluorescence intensity corresponds to MOR activation. The response of each test compound is compared to a known MOR agonist (e.g., DAMGO) to determine its efficacy.

This protocol describes a competitive binding assay to identify compounds that bind to the σ1R.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the σ1R. A reduction in the measured radioactivity in the presence of a test compound indicates binding to the receptor.

  • Materials:

    • Membrane preparations from cells expressing the human sigma-1 receptor (e.g., HEK-293)[1]

    • Radioligand, e.g., --INVALID-LINK---pentazocine[1]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well filter plates

    • Scintillation cocktail and a scintillation counter

    • Test compounds (1-oxa-4,9-diazaspiro[5.5]undecane library) dissolved in DMSO

  • Protocol:

    • In a 96-well plate, add the σ1R membrane preparation, the radioligand, and the test compound from the library at various concentrations.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

    • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The ability of the test compounds to displace the radioligand is used to determine their binding affinity (Ki).

Data Presentation

The quantitative data from high-throughput screening should be summarized in clearly structured tables for easy comparison of the activity of different derivatives within the 1-oxa-4,9-diazaspiro[5.5]undecane library.

Table 1: sEH Inhibitory Activity of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM)[9]
1a HAdamantyl5.8
1b MethylAdamantyl3.2
1c EthylAdamantyl2.5
1d HPhenyl150
1e MethylPhenyl85

Table 2: Pharmacological Profile of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives at MOR and σ1R

Compound IDR¹ SubstituentR² SubstituentMOR Kᵢ (nM)[8]MOR EC₅₀ (nM)[8]σ1R Kᵢ (nM)[1]
2a PhenylPhenethyl255015
2b 4-F-PhenylPhenethyl183510
2c 2-PyridylPhenethyl10208
2d Phenyl3-Phenylpropyl408525
2e 2-Pyridyl3-Phenylpropyl153012

Mandatory Visualization

Experimental Workflow

G cluster_0 Library Synthesis cluster_1 High-Throughput Screening cluster_2 Data Analysis & Follow-up start Starting Materials (e.g., N-Boc-piperidone) step1 Multi-step Synthesis start->step1 library 1-oxa-4,9-diazaspiro[5.5]undecane Library step1->library hts Primary HTS library->hts hit_id Hit Identification hts->hit_id confirm Hit Confirmation hit_id->confirm dose Dose-Response confirm->dose sar SAR Analysis dose->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening workflow for 1-oxa-4,9-diazaspiro[5.5]undecane libraries.

Signaling Pathways

G cluster_0 sEH Inhibition Pathway cluster_1 MOR Agonism Pathway cluster_2 σ1R Antagonism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DiHETrEs Dihydroxyeicosatrienoic Acids (DiHETrEs) (Less Active) sEH->DiHETrEs Inhibitor 1-oxa-4,9-diazaspiro[5.5]undecane Inhibitor Inhibitor->sEH Agonist 1-oxa-4,9-diazaspiro[5.5]undecane Agonist MOR μ-Opioid Receptor (MOR) Agonist->MOR G_protein Gαi/o MOR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Antagonist 1-oxa-4,9-diazaspiro[5.5]undecane Antagonist s1R Sigma-1 Receptor (σ1R) Antagonist->s1R Cell_Signaling Modulation of Ion Channels & Signaling s1R->Cell_Signaling

Caption: Simplified signaling pathways for the targets of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

References

Application Notes and Protocols for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential, biological activities, and experimental protocols for the evaluation of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities with potential applications in various disease areas.

Therapeutic Potential

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane core have been investigated for several therapeutic applications, including:

  • Pain Management: Certain analogs have been identified as dual-acting ligands, targeting multiple receptors involved in pain signaling pathways. Specifically, derivatives have been synthesized as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a combination aimed at providing potent analgesia with a potentially improved side-effect profile compared to traditional opioids.

  • Cardiovascular Diseases: The scaffold is a key feature in compounds developed as antihypertensive agents. The mechanism of action for some of these derivatives involves the blockade of peripheral alpha-1 adrenoceptors.[1]

  • Chronic Kidney Disease: Urea-based derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane structure have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the progression of chronic kidney disease.[2]

  • Oncology and Autoimmune Diseases: The core spirocyclic structure is considered a valuable scaffold for developing small molecule inhibitors of immune checkpoint pathways, such as the PD-1/PD-L1 interaction.[3]

  • Antiviral Applications: Some derivatives have been explored as CCR5 antagonists, indicating potential utility in the treatment of viral infections.[4]

Quantitative Biological Data Summary

Table 1: Opioid and Sigma Receptor Binding Affinities of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [5]

CompoundMOR Ki (nM)σ1R Ki (nM)
15a 1.5 ± 0.215 ± 1
15b 2.3 ± 0.425 ± 3
20 0.8 ± 0.110 ± 2
21 3.1 ± 0.530 ± 5

Table 2: Functional Activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives at the μ-Opioid Receptor [5]

CompoundMOR EC50 (nM)Efficacy (%)
15a 10 ± 295
15b 15 ± 390
20 5 ± 1100
21 20 ± 485

Efficacy is relative to the maximum effect induced by the standard agonist DAMGO.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general representation based on synthetic strategies for related compounds.[5]

Workflow for Synthesis

cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Acylation cluster_3 Step 4: Cyclization cluster_4 Step 5: N-Alkylation A N-Cbz-4-piperidone C Epoxide Intermediate A->C Reaction B Corey-Chaykovsky Reagent B->C Reaction E Aminoalcohol Intermediate C->E Thermal Ring Opening D Arylamine D->E Thermal Ring Opening G Acylated Intermediate E->G Acylation F Chloroacetyl chloride F->G Acylation H 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Core G->H Base-mediated cyclization J Final Product: This compound H->J Alkylation I Benzyl bromide I->J Alkylation

Caption: Synthetic workflow for this compound.

Materials:

  • N-Cbz-4-piperidone

  • Corey-Chaykovsky reagent (Trimethylsulfoxonium iodide and a strong base)

  • Substituted arylamines

  • Chloroacetyl chloride

  • Sodium hydride or other suitable base

  • Benzyl bromide

  • Anhydrous solvents (e.g., THF, DMF)

  • Silica gel for column chromatography

Procedure:

  • Epoxide Formation: React N-Cbz-4-piperidone with the Corey-Chaykovsky reagent to form the corresponding epoxide.

  • Ring Opening: The epoxide is then subjected to thermal ring opening with an appropriate arylamine to yield the aminoalcohol intermediate.

  • Acylation: The aminoalcohol is acylated with chloroacetyl chloride in the presence of a non-nucleophilic base.

  • Cyclization: The resulting chloroacetamide undergoes intramolecular cyclization, typically mediated by a strong base like sodium hydride, to form the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core structure.

  • N-Alkylation: The secondary amine at the 9-position is alkylated with benzyl bromide to yield the final product.

  • Purification: The final compound is purified by column chromatography.

Protocol 2: In Vitro Receptor Binding Assay

This protocol is adapted for determining the binding affinity of test compounds to specific receptors, such as the μ-opioid receptor.[5]

Materials:

  • HEK-293 cell membranes expressing the human μ-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • Test compounds (this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay for MOR Agonism

This protocol measures the functional activity of compounds at the μ-opioid receptor by quantifying changes in cyclic AMP (cAMP) levels.[5]

Workflow for cAMP Functional Assay

A CHO-K1 cells expressing MOR B Seed cells in 96-well plates A->B C Incubate with test compound and Forskolin B->C D Lyse cells C->D E Measure cAMP levels (e.g., HTRF) D->E F Data Analysis: EC50 and Efficacy determination E->F

Caption: Experimental workflow for the cAMP functional assay.

Materials:

  • CHO-K1 cells stably expressing the human μ-opioid receptor

  • Cell culture medium and supplements

  • Forskolin

  • Test compounds

  • cAMP assay kit (e.g., HTRF-based)

  • Plate reader capable of detecting the assay signal

Procedure:

  • Seed the CHO-K1 cells in 96-well plates and culture overnight.

  • Prepare serial dilutions of the test compounds.

  • Treat the cells with the test compounds in the presence of forskolin (to stimulate cAMP production) for a defined period (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP levels using a plate reader.

  • Plot the concentration-response curves and calculate the EC50 and maximum efficacy (Emax) values.

Signaling Pathway

Hypothesized Signaling Pathway for a Dual MOR Agonist / α1-Adrenoceptor Antagonist

cluster_0 This compound Derivative cluster_1 MOR Pathway (Pain Relief) cluster_2 α1-Adrenoceptor Pathway (Antihypertensive) Compound Therapeutic Compound MOR μ-Opioid Receptor Compound->MOR Agonist Alpha1 α1-Adrenoceptor Compound->Alpha1 Antagonist Gi Gi Protein MOR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Pain Analgesia cAMP->Pain Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Vaso Vasoconstriction Ca->Vaso BP ↓ Blood Pressure Vaso->BP

Caption: Dual signaling pathway modulation by a hypothetical therapeutic.

This diagram illustrates how a single compound could potentially exert dual therapeutic effects by acting as an agonist at the μ-opioid receptor to produce analgesia, and as an antagonist at the α1-adrenoceptor to lower blood pressure.

References

Application Notes and Protocols: Enhancing the Bioavailability of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a novel spirocyclic compound with significant therapeutic potential. As with many new chemical entities, poor oral bioavailability can be a major obstacle to clinical success, often due to low aqueous solubility and/or poor membrane permeability.[1][2][3] This document outlines various formulation strategies aimed at enhancing the systemic exposure of this compound following oral administration. The application note details experimental protocols for evaluating these formulations, including in vitro dissolution, cell-based permeability assays, and in vivo pharmacokinetic studies.

The primary challenge in the oral delivery of many new drug candidates is their poor water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][4][5] Strategies to overcome this include increasing the surface area of the drug particles, improving the drug's solubility in the gastrointestinal fluids, and utilizing lipid-based delivery systems to facilitate absorption.[2][6]

Formulation Strategies

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[2][4] These can be broadly categorized into physical modifications of the drug substance and the development of advanced dosage forms. The selection of an appropriate strategy depends on the physicochemical properties of the drug.[3] For this compound, the following approaches are proposed for investigation:

  • Micronization: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous, high-energy state within a polymer matrix can significantly improve its aqueous solubility and dissolution.[6]

  • Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility of lipophilic drugs and enhance their absorption via the lymphatic pathway.[7][8]

Data Presentation

The following tables summarize hypothetical quantitative data from the evaluation of the different formulation strategies for this compound.

Table 1: In Vitro Dissolution of this compound Formulations

FormulationTime (min)% Drug Dissolved (Mean ± SD)
Unformulated API 52.1 ± 0.5
155.3 ± 1.1
308.9 ± 2.3
6012.5 ± 3.0
Micronized API 515.6 ± 2.8
1535.2 ± 4.5
3055.8 ± 5.1
6070.3 ± 6.2
Amorphous Solid Dispersion 540.1 ± 4.2
1575.6 ± 6.8
3092.3 ± 4.9
6098.7 ± 2.1
Lipid-Based Formulation 555.2 ± 5.9
1588.9 ± 4.7
3099.1 ± 1.8
6099.5 ± 1.5

Table 2: Caco-2 Permeability of this compound Formulations

FormulationApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Unformulated API 0.8 ± 0.25.1
Micronized API 1.1 ± 0.34.8
Amorphous Solid Dispersion 2.5 ± 0.62.3
Lipid-Based Formulation 4.2 ± 0.81.5

Table 3: In Vivo Pharmacokinetic Parameters in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated API 50 ± 124.0350 ± 85100
Micronized API 120 ± 252.0980 ± 150280
Amorphous Solid Dispersion 350 ± 601.52800 ± 450800
Lipid-Based Formulation 600 ± 1101.04900 ± 7001400

Experimental Protocols

In Vitro Dissolution Testing

This protocol is adapted from the FDA guidance for immediate-release solid oral dosage forms.[9]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.[9]

  • Temperature: 37 ± 0.5°C.[9][10]

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Place a single dose of the formulation in each dissolution vessel.

    • Withdraw samples (5 mL) at 5, 15, 30, 60, 90, and 120 minutes.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC-UV method.

Caco-2 Permeability Assay

This protocol is based on established methods for assessing intestinal drug permeability.[11][12][13]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports in transwell plates.[12]

    • Allow the cells to differentiate for 21 days to form a confluent monolayer.[14]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Measurement:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test formulation dissolved in HBSS to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

    • Determine the concentration of the drug in the samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral pharmacokinetic study in a rodent model.[15][16][17]

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Dosing:

    • Fast the rats overnight prior to dosing.[16]

    • Administer the formulations orally via gavage at a dose of 10 mg/kg.[18]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Analysis:

    • Separate plasma by centrifugation.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Determine the relative bioavailability of each formulation compared to the unformulated API.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis F1 Unformulated API Dissolution Dissolution Testing F1->Dissolution F2 Micronization F2->Dissolution F3 Amorphous Solid Dispersion F3->Dissolution F4 Lipid-Based Formulation F4->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Rat Pharmacokinetic Study Permeability->PK_Study Analysis Bioavailability Assessment PK_Study->Analysis

Caption: Experimental workflow for evaluating formulation strategies.

bioavailability_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Membrane cluster_circulation Systemic Circulation Drug Oral Dosage Form Disintegration Disintegration & Deaggregation Drug->Disintegration Dissolution Dissolution Disintegration->Dissolution Dissolved_Drug Drug in Solution Dissolution->Dissolved_Drug Absorption Absorption Dissolved_Drug->Absorption Systemic_Drug Drug in Blood Absorption->Systemic_Drug Micronization Micronization (Increases Surface Area) Micronization->Dissolution Enhances ASD Amorphous Solid Dispersion (Increases Solubility) ASD->Dissolution Enhances LBF Lipid-Based Formulation (Enhances Solubilization) LBF->Dissolved_Drug Enhances

Caption: Impact of formulation on the bioavailability pathway.

References

Application of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in chronic kidney disease research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A promising therapeutic strategy in CKD research involves the inhibition of soluble epoxide hydrolase (sEH). sEH metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and anti-fibrotic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering potential protection against kidney damage.

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have emerged as highly potent inhibitors of sEH. While specific research on "9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one" in CKD is not extensively documented in publicly available literature, the core spirocyclic structure is a key pharmacophore in the development of sEH inhibitors for renal diseases. This document outlines the application of these compounds in CKD research, focusing on their mechanism of action, quantitative data, and relevant experimental protocols.

Data Presentation

Research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent sEH inhibitors. One particular compound, designated as Compound 19 in a key study, has demonstrated significant therapeutic potential.[1]

Table 1: In Vitro and In Vivo Efficacy of a Lead 1-oxa-4,9-diazaspiro[5.5]undecane Derivative

CompoundTargetIC50 (nM)Animal ModelDosageKey In Vivo OutcomeReference
Compound 19Soluble Epoxide Hydrolase (sEH)Data not specifiedRat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis30 mg/kg, oral administrationLowered serum creatinine[1]

Signaling Pathways and Mechanism of Action

The therapeutic effect of 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH inhibitors in CKD is primarily attributed to the modulation of the arachidonic acid cascade. Inhibition of sEH prevents the degradation of EETs, leading to their accumulation and subsequent activation of protective downstream signaling pathways.

Key signaling pathways influenced by sEH inhibition in the context of CKD include:

  • Downregulation of Pro-inflammatory Pathways: Increased EET levels have been shown to suppress the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[2][3]

  • Inhibition of Pro-fibrotic Pathways: sEH inhibition can attenuate the transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathway, which is a central driver of renal fibrosis.[2][3][4]

  • Activation of Protective Pathways: The beneficial effects of sEH inhibition are also mediated by the activation of peroxisome proliferator-activated receptors (PPARs), which have anti-inflammatory and anti-fibrotic properties.[2][3][5]

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs (Anti-inflammatory, Anti-fibrotic) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH NFkB NF-κB Activation EETs->NFkB Inhibits TGFb_Smad3 TGF-β1/Smad3 Signaling EETs->TGFb_Smad3 Inhibits PPAR PPAR Activation EETs->PPAR Activates DHETs DHETs (Less Active) sEH->DHETs Compound 1-oxa-4,9-diazaspiro[5.5]undecane Derivative Compound->sEH Inhibits Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb_Smad3->Fibrosis Renoprotection Renoprotection PPAR->Renoprotection

Caption: sEH signaling pathway in chronic kidney disease.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of test compounds against sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Test compounds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in sEH assay buffer.

  • In a 96-well plate, add 100 µL of sEH assay buffer to each well.

  • Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add 10 µL of the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of the CMNPC substrate solution.

  • Immediately measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percent inhibition against the test compound concentration to determine the IC50 value.

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement and Analysis Prepare_Reagents Prepare Reagents: - Serial dilutions of test compound - sEH enzyme solution - Substrate solution Dispense_Buffer Dispense 100 µL sEH assay buffer into wells Prepare_Reagents->Dispense_Buffer Add_Compound Add 10 µL of test compound dilutions or vehicle Dispense_Buffer->Add_Compound Add_Enzyme Add 10 µL sEH enzyme and incubate (5 min, 30°C) Add_Compound->Add_Enzyme Add_Substrate Initiate reaction with 10 µL substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex: 330 nm, Em: 465 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

Caption: Experimental workflow for sEH inhibition assay.
Rat Model of Anti-Glomerular Basement Membrane (Anti-GBM) Glomerulonephritis

This in vivo model is used to evaluate the efficacy of therapeutic compounds in a model that mimics certain aspects of human CKD.[1][6][7][8]

Animals:

  • Male Wistar-Kyoto rats (5 weeks old, ~100 g body weight) are commonly used as they are susceptible to the induction of anti-GBM nephritis.[6][7]

Induction of Disease:

  • Prepare rabbit anti-rat GBM serum (nephrotoxic serum).

  • Induce nephritis by a single intravenous injection of the anti-GBM serum (e.g., 0.3 mL/100 g body weight).[6]

Treatment Protocol:

  • Begin treatment with the test compound (e.g., Compound 19, 30 mg/kg orally) at a predetermined time point after disease induction.[1]

  • Administer the compound daily for the duration of the study (e.g., 4 weeks).

  • Include a vehicle-treated control group.

Efficacy Endpoints:

  • Urine Analysis: Collect urine periodically (e.g., every other day for the first week, then weekly) to measure urinary protein and creatinine levels.[6]

  • Blood Analysis: At the end of the study, collect blood to measure serum creatinine and blood urea nitrogen (BUN) as indicators of kidney function.

  • Histopathology: Harvest kidneys at the end of the study for histological analysis. Perform staining (e.g., H&E, PAS, Masson's trichrome) to assess glomerular injury, tubulointerstitial fibrosis, and inflammation.

This application note provides a framework for researchers interested in the evaluation of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds for the treatment of chronic kidney disease. The potent sEH inhibitory activity of this class of molecules, coupled with their demonstrated efficacy in preclinical models, makes them a compelling area for further investigation in the development of novel renal therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield of the final product, this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Incomplete Benzylation: The N-benzylation of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one precursor is a critical step. Incomplete reaction can be a major contributor to low yields.

    • Base Selection: The choice of base is crucial for efficient deprotonation of the secondary amine. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH).[1] The strength of the base should be appropriate for the substrate.

    • Reaction Conditions: Ensure the reaction temperature and time are optimized. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Side Reactions: Unwanted side reactions can consume starting materials and complicate purification.

    • Over-alkylation: If the starting material contains multiple reactive sites, dialkylation or reaction at unintended positions can occur. Using a controlled stoichiometry of the benzylating agent can mitigate this.

  • Purification Losses: The purification process, often column chromatography, can lead to significant product loss if not optimized.

    • Stationary Phase: Ensure the correct silica gel or other stationary phase is used.

    • Eluent System: A well-chosen solvent system is critical for good separation. A gradient elution might be necessary to separate the product from closely related impurities.

Q2: My purified product contains persistent impurities. How can I identify and remove them?

A2: Impurities can originate from starting materials, side-products, or degradation.

  • Identification: Utilize analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to identify the structure of the impurities. Common impurities may include unreacted starting material, the de-benzylated product, or isomers.

  • Removal Strategies:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Chromatography Optimization: Re-purification using a different solvent system or a high-performance liquid chromatography (HPLC) system may be necessary for challenging separations.

    • Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, a mild acidic wash could remove basic impurities.

Q3: The cyclization step to form the spirocyclic core is not proceeding as expected. What should I check?

A3: The formation of the spirocyclic lactam is a key step that can be challenging.

  • Reaction Conditions: This intramolecular reaction is often sensitive to the choice of solvent and catalyst (if any). Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Precursor Purity: The purity of the acyclic precursor is critical. Impurities can inhibit the cyclization reaction. Ensure the precursor is thoroughly purified before attempting the cyclization.

  • Alternative Strategies: If a direct cyclization is problematic, consider alternative synthetic routes. Multi-component reactions (MCRs) can sometimes offer a more efficient pathway to complex scaffolds like spirocycles.[1][2]

Data Presentation

Table 1: Typical Reagents and Conditions for N-Benzylation

ParameterTypical ConditionsNotes
Benzylating Agent Benzyl bromide, Benzyl chlorideBenzyl bromide is generally more reactive.
Base K₂CO₃, Et₃N, NaHThe choice depends on the substrate's reactivity and solubility.[1]
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Temperature Room Temperature to 80 °CHigher temperatures may be needed but can also lead to side products.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

General Protocol for N-Benzylation of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one Precursor:

  • To a solution of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one precursor (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Start Synthesis problem Low Yield or Impure Product? start->problem check_benzylation Check N-Benzylation Step problem->check_benzylation Yes check_purification Check Purification Protocol problem->check_purification Yes end_success Successful Synthesis problem->end_success No incomplete_reaction Incomplete Reaction? check_benzylation->incomplete_reaction check_cyclization Check Cyclization Step check_cyclization->problem poor_separation Poor Separation in Chromatography? check_purification->poor_separation side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Base, Temp, Time) incomplete_reaction->optimize_conditions Yes side_products->check_cyclization No adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes optimize_chromatography Optimize Chromatography (Solvent System, Gradient) poor_separation->optimize_chromatography Yes recrystallize Consider Recrystallization poor_separation->recrystallize No optimize_conditions->check_benzylation adjust_stoichiometry->check_benzylation optimize_chromatography->check_purification recrystallize->check_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Spiro-diazaspiroketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of spiro-diazaspiroketones, a class of compounds with significant potential in drug discovery. The guidance provided is aimed at researchers, scientists, and drug development professionals to help navigate the challenges of these complex chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to spiro-diazaspiroketones?

A1: A prevalent and effective method for the synthesis of spiro-diazaspiroketones, particularly spiro[indoline-3,3'-pyridazine] derivatives, is the aza-Diels-Alder reaction. This reaction typically involves the [4+2] cycloaddition of a 1,2-diaza-1,3-diene, generated in situ from a hydrazone, with a dienophile such as a 3-methyleneoxindole.[1][2]

Q2: What are the key factors influencing the yield and purity of the product?

A2: The success of spiro-diazaspiroketone synthesis is highly dependent on several factors, including the choice of solvent, reaction temperature, and the nature of the catalyst or promoter used. For instance, in some cases, conducting the reaction in water ("on-water" synthesis) has been shown to significantly improve reaction efficiency and chemoselectivity compared to traditional organic solvents.[3] Temperature also plays a crucial role, with optimization often required to maximize the yield of the desired product while minimizing the formation of side products.

Q3: How can I confirm the stereochemistry of my final product?

A3: The formation of diastereomers is a common challenge in spirocyclic synthesis. The stereochemistry of the final products is typically determined using advanced spectroscopic techniques. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which can elucidate the relative stereochemistry of the spiro center. Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of spiro-diazaspiroketones and offers potential solutions.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive or Insufficient Catalyst/Promoter Ensure the catalyst or promoter is fresh and of high purity. In some cases, an excess of the promoter, such as TEMPO for oxidative dehydrogenation, may be required.[2]
Low Reactivity of Starting Materials Starting materials may be sterically hindered or electronically mismatched. Consider modifying the substituents on the reactants to enhance their reactivity. For example, electron-withdrawing groups on the dienophile can accelerate the reaction.
Suboptimal Reaction Conditions Systematically screen different solvents and temperatures. While organic solvents like toluene and DCM are common, consider unconventional solvents like water, which can sometimes dramatically improve yields.[3]
Decomposition of Reactants or Intermediates The in situ generated intermediates, such as 1,2-diaza-1,3-dienes, can be unstable. Ensure the reaction is carried out under an inert atmosphere (e.g., N2) to prevent degradation.
Issue 2: Formation of Multiple Products/Low Purity
Possible Cause Suggested Solution
Formation of Diastereomers The aza-Diels-Alder reaction can lead to the formation of multiple diastereomers. The diastereoselectivity can be influenced by the solvent, temperature, and the presence of a Lewis acid catalyst. Chiral auxiliaries on the reactants can also be employed to control stereoselectivity.[4]
Side Reactions Incomplete cyclization, dimerization of the dienophile, or other side reactions can lead to a complex mixture of products. Careful control of reaction conditions is crucial. "On-water" synthesis has been reported to improve chemoselectivity in some cases.[3]
Impure Starting Materials Ensure the purity of all starting materials before commencing the reaction. Impurities can lead to the formation of unexpected side products.

Data Presentation

The following table provides a template for recording and comparing experimental data to optimize the synthesis of spiro-diazaspiroketones.

Entry Solvent Temperature (°C) Catalyst/Promoter Reaction Time (h) Yield (%) Diastereomeric Ratio (d.r.) Notes
1Toluene80TEMPO (2 eq.)12755:1Record your own data here.
2Water100None89010:1Example from "on-water" synthesis.[3]
3DCMRTLewis Acid (e.g., Yb(OTf)3)24Explore Lewis acid catalysis to improve diastereoselectivity.

Experimental Protocols

General Protocol for the Synthesis of Spiro[indoline-3,3'-pyridazines] via Aza-Diels-Alder Reaction

This protocol is a representative example based on literature procedures.[2]

  • Preparation of the Hydrazone:

    • To a solution of the corresponding ketone (1.0 mmol) in ethanol, add the arylhydrazine (1.0 mmol).

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone can be isolated by filtration or used directly in the next step.

  • Aza-Diels-Alder Cycloaddition:

    • In a round-bottom flask, combine the hydrazone (1.0 mmol), the 3-methyleneoxindole (1.0 mmol), and a suitable solvent (e.g., toluene).

    • Add the promoter, for example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in excess (e.g., 2.0 mmol).

    • Heat the reaction mixture at 80-110 °C under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Check Catalyst/Promoter (Activity & Amount) start->check_catalyst check_reactants Evaluate Reactant Reactivity start->check_reactants check_conditions Optimize Reaction Conditions (Solvent, Temp.) start->check_conditions check_stability Assess Intermediate Stability start->check_stability solution_catalyst Use Fresh/More Catalyst check_catalyst->solution_catalyst solution_reactants Modify Reactant Structure check_reactants->solution_reactants solution_conditions Screen Solvents & Temperatures (e.g., 'on-water') check_conditions->solution_conditions solution_stability Use Inert Atmosphere (e.g., N2) check_stability->solution_stability

Caption: A troubleshooting workflow for addressing low product yield.

Signaling Pathway of a Catalyzed Aza-Diels-Alder Reaction

AzaDielsAlder Hydrazone Hydrazone DiazaDiene 1,2-Diaza-1,3-diene (Intermediate) Hydrazone->DiazaDiene Oxidative Dehydrogenation Cycloaddition [4+2] Cycloaddition DiazaDiene->Cycloaddition Dienophile 3-Methyleneoxindole (Dienophile) Dienophile->Cycloaddition Promoter Promoter (e.g., TEMPO) Promoter->Hydrazone SpiroProduct Spiro-diazaspiroketone Cycloaddition->SpiroProduct

Caption: The reaction pathway for a promoter-assisted aza-Diels-Alder reaction.

References

Technical Support Center: Optimizing Radioligand Binding Assays for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for radioligand binding assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their binding assays for novel compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues that you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

High Non-Specific Binding (NSB)

Q1: My non-specific binding is excessively high, resulting in a poor assay window. What are the likely causes and how can I reduce it?

A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult.[1] Ideally, NSB should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][2] Common causes and troubleshooting steps are outlined below:

Potential CauseRecommended Solution(s)
Radioligand Properties - If possible, select a radioligand with lower hydrophobicity, as hydrophobic ligands tend to exhibit higher NSB.[2][3] - Ensure the radiochemical purity of your ligand is high (ideally >90%), as impurities can significantly contribute to NSB.[2][3]
Assay Conditions - Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[1][4] - Consider adding salts or detergents to the wash or binding buffer.[4][5] - Adjust incubation time and temperature. Shorter incubation times and lower temperatures can sometimes decrease NSB, but you must ensure that equilibrium for specific binding is still achieved.[1][4]
Receptor/Membrane Preparation - Titrate the receptor concentration. Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 100-500 µg of membrane protein.[2][4]
Filtration and Washing - Pre-treat glass fiber filters with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[1] - Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1][2] Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand.[1]
Low Specific Binding Signal

Q2: I am observing a very low signal for specific binding. What are the potential reasons and how can I improve it?

A2: A low specific binding signal can be due to several factors, from the radioligand itself to the assay conditions.

Potential CauseRecommended Solution(s)
Radioligand Issues - Confirm the radioligand concentration, as inaccurate dilutions can lead to a lower than expected concentration in the assay.[4] - Check the stability of the radioligand under your experimental conditions.[4] - Ensure you are using a radioligand with high specific activity. For tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding.[4][6]
Assay Conditions - Optimize the incubation time to ensure the binding has reached equilibrium. This can be determined by conducting association kinetic experiments.[4] - Verify the composition of your buffer, including pH and the presence of necessary co-factors, as these can significantly impact binding.[4]
Receptor Preparation - Ensure the integrity and activity of your receptor preparation. Improper storage or handling can lead to degradation. - Increase the amount of receptor (membrane protein) in the assay, but be mindful of the potential for increased NSB.[2]
High Variability in Replicates

Q3: My replicate data points show high variability. How can I improve the consistency of my assay?

A3: High variability can undermine the reliability of your results.[4] Consistent laboratory practice and optimized protocols are key to minimizing this issue.

Potential CauseRecommended Solution(s)
Pipetting and Dispensing - Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.[4] - Use automated dispensing systems for adding reagents to minimize human error.
Mixing - Ensure thorough but gentle mixing of the assay components to achieve a homogeneous reaction.
Filtration and Washing - Standardize the filtration and washing steps. Ensure that the vacuum pressure is consistent and that each well is washed for the same duration.
Temperature Control - Maintain a consistent temperature during incubation, as temperature fluctuations can affect binding kinetics.

Experimental Protocols

Detailed methodologies for key radioligand binding experiments are provided below. These are general guidelines and may require optimization for your specific target and novel compound.

Membrane Preparation
  • Homogenization: Homogenize cells or tissues in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[1][7]

  • Centrifugation: Perform a low-speed spin (e.g., 1,000 x g for 3 minutes) to remove large debris.[7]

  • Pelleting Membranes: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4 °C) to pellet the membranes.[7]

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[7]

  • Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80 °C.[7]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[8]

  • Assay Setup: In a 96-well plate, set up duplicate wells for total binding and non-specific binding.

  • Reagent Addition:

    • To each well, add the membrane preparation (e.g., 3-20 µg protein for cells or 50-120 µg for tissue).[7]

    • For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand.[9] For total binding wells, add buffer.

    • Add the radioligand at various concentrations (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).[7][9]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto pre-soaked glass fiber filters (e.g., 0.3% PEI).[7]

  • Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer.[7]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.[7]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.[9]

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a novel unlabeled compound by measuring its ability to compete with a radioligand for binding to the receptor.[10]

  • Assay Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the novel compound.

  • Reagent Addition:

    • Add the membrane preparation to each well.[7]

    • Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.[9]

    • For total binding wells, add buffer. For non-specific binding wells, add a high concentration of a standard unlabeled ligand. For the competition curve, add increasing concentrations of the novel compound.[4]

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.[7]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the novel compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).[4] Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Visualizing Workflows and Logic

Experimental Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes/ Cells quantify_protein Quantify Protein prep_membranes->quantify_protein add_reagents Add Reagents to 96-well Plate quantify_protein->add_reagents prep_reagents Prepare Radioligand & Compounds prep_reagents->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_data Plot Data & Non-linear Regression calc_specific->plot_data determine_params Determine Kd, Bmax, Ki plot_data->determine_params

Caption: General workflow for conducting a radioligand binding assay.

Troubleshooting High Non-Specific Binding

G cluster_ligand Radioligand Check cluster_assay Assay Conditions cluster_filtration Filtration/Washing cluster_receptor Receptor Concentration start High NSB (>50% of Total) check_hydro Is Ligand Hydrophobic? start->check_hydro check_purity Check Purity (>90%) check_hydro->check_purity Yes optimize_buffer Optimize Buffer (BSA, Salts) check_purity->optimize_buffer optimize_time_temp Optimize Incubation Time & Temperature optimize_buffer->optimize_time_temp pretreat_filters Pre-treat Filters (PEI) optimize_time_temp->pretreat_filters increase_washes Increase Wash Volume/Number pretreat_filters->increase_washes titrate_receptor Titrate Down Receptor Conc. increase_washes->titrate_receptor end NSB Reduced titrate_receptor->end

References

Technical Support Center: HPLC Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the HPLC purification of spirocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing broad or tailing peaks for my spirocyclic compound?

Peak broadening and tailing are common issues that can compromise resolution and purity.[1] The rigid, three-dimensional structure of spirocyclic compounds can lead to complex interactions with the stationary phase.

Troubleshooting Steps:

  • Assess Column Health: The column is a primary suspect for peak shape issues.[2]

    • Contamination: A contaminated guard column or a blocked inlet frit on the main column can distort peak shape.[3] Try backflushing the column or, if the problem persists, replace the guard column.[3]

    • Column Degradation: Aggressive mobile phase conditions (e.g., high pH) can cause the silica-based packing to degrade, leading to voids in the column.[1][3] This often results in a sudden change in peak shape and a decrease in retention time.[3] If a void is suspected, the column likely needs replacement.[1]

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Ensure the sample is dissolved in a solvent weaker than or the same as the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[4]

    • pH Control: For ionizable spirocyclic compounds, the mobile phase pH is critical. It should be at least two pH units away from the compound's pKa to ensure it exists in a single ionic form.[5] An incorrect pH can lead to split or tailing peaks.[6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks that often have a "right-triangle" appearance.[1][3] To verify, reduce the injection volume or dilute the sample; if the peak shape improves, overloading was the issue.[3]

2. How can I improve the separation of my spirocyclic diastereomers or enantiomers?

The subtle structural differences between stereoisomers in spirocyclic compounds make their separation challenging. Their conformational rigidity, however, can be an advantage in chiral recognition.

Troubleshooting Steps:

  • Select an Appropriate Chiral Stationary Phase (CSP): This is the most critical factor for chiral separations.[7][8]

    • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives are widely used and effective for a broad range of compounds.[9] They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[7]

    • Screening Multiple Columns: Since retention mechanisms are complex, screening several different CSPs is often necessary to find the optimal separation conditions.

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: Normal-phase chromatography (e.g., using hexane/alcohol mixtures) is very common and often effective for chiral separations of spirocycles.[9][10]

    • Additives: For basic or acidic compounds, adding a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) to the mobile phase can significantly improve peak shape and resolution.[7]

  • Adjust Operating Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance chiral selectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP.[10]

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[11]

3. My spirocyclic compound is showing poor retention on a reversed-phase (C18) column. What can I do?

Poor retention typically occurs when the analyte is too polar for the mobile phase/stationary phase combination.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: In reversed-phase HPLC, retention is increased by making the mobile phase more polar.[12]

    • Reduce Organic Solvent: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase.[12] This strengthens the hydrophobic interactions between the analyte and the C18 stationary phase.[12]

  • Consider an Alternative Stationary Phase:

    • If the compound is highly polar, a standard C18 column may not provide adequate retention even with a highly aqueous mobile phase. Consider using a column with a more polar stationary phase, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer different selectivity.[13]

  • Check Mobile Phase pH: For ionizable compounds, adjusting the pH to suppress ionization will increase their hydrophobicity and, consequently, their retention in reversed-phase mode.[5]

Quantitative Data Summary

The following table summarizes typical starting conditions for screening chiral separations of spirocyclic compounds. These are general guidelines and may require further optimization.

ParameterCondition 1: Normal PhaseCondition 2: Reversed PhaseRationale & Notes
Column Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD)Polysaccharide-based (e.g., Chiralcel® OD-RH, Chiralpak® AD-R)Polysaccharide phases are versatile for a wide range of chiral compounds.[7][9]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Buffered Water (e.g., 60:40, v/v)Normal phase is often the first choice for chiral separations.[9] Reversed phase is an alternative.[7]
Additive 0.1% Diethylamine (for bases) or 0.1% Trifluoroacetic Acid (for acids)Use a buffer (e.g., phosphate or borate) to control pH.[7]Additives are crucial for improving peak shape for ionizable compounds.[7]
Flow Rate 1.0 mL/min0.5 - 1.0 mL/minA standard starting point for analytical columns.[7]
Temperature Ambient (e.g., 25 °C)Ambient or controlled (e.g., 30 °C)Temperature affects selectivity; start at ambient and adjust if needed.[10]

Experimental Protocols & Workflows

Protocol: General Method Development for Spirocyclic Diastereomer Separation

This protocol outlines a systematic approach to developing a purification method for novel spirocyclic compounds.

  • Compound Characterization: Determine the solubility and UV absorbance characteristics of the spirocyclic compound. This will inform the choice of mobile phase and detector settings.[14]

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: Begin with a generic gradient elution. A common system is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]

    • Gradient: Run a broad gradient from 5% to 95% B over 15-20 minutes to elute the compound and any impurities.

  • Method Optimization:

    • Based on the initial screen, adjust the gradient to improve resolution around the target compound's elution time.[15]

    • If peak shape is poor, investigate the causes using the troubleshooting guide above (e.g., adjust pH, reduce sample load).

    • If resolution is insufficient, screen different column chemistries (e.g., Phenyl-Hexyl, embedded polar group) to exploit different separation mechanisms.[13]

  • Scale-Up for Purification: Once an effective analytical method is established, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.[16]

Visual Guides

G cluster_column Column Issues cluster_mp Mobile Phase Issues cluster_load Loading Issues start Poor Purification Result (e.g., Broad Peaks, Poor Resolution) check_column Step 1: Assess Column Integrity start->check_column check_mp Step 2: Optimize Mobile Phase start->check_mp check_load Step 3: Check Sample Load start->check_load col_block Blocked Frit / Contamination? check_column->col_block Distortion on all peaks? col_void Column Void / Degradation? check_column->col_void Sudden peak fronting? mp_strength Incorrect Solvent Strength? check_mp->mp_strength Injecting in strong solvent? mp_ph Incorrect pH for Analyte? check_mp->mp_ph Ionizable compound? overload Column Overloading? check_load->overload Tailing increases with concentration? G cluster_properties Key Molecular Properties cluster_params Critical HPLC Parameters for Optimization spirocycle Spirocyclic Compound Properties prop_rigidity Rigidity & 3D Structure spirocycle->prop_rigidity prop_chirality Chirality (Diastereomers/Enantiomers) spirocycle->prop_chirality prop_polarity Polarity / pKa spirocycle->prop_polarity param_column Stationary Phase Chemistry (e.g., C18, Phenyl) prop_rigidity->param_column param_csp Chiral Stationary Phase (CSP) Selection prop_chirality->param_csp param_temp Temperature prop_chirality->param_temp affects selectivity param_mp Mobile Phase (Solvents, pH, Additives) prop_polarity->param_mp

References

Technical Support Center: Synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The following resources are designed to help improve reaction yields and address common experimental issues.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems that may arise during the synthesis.

Issue: Low or No Yield of the Desired Spirocyclic Product

Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this multi-step synthesis can be attributed to several factors, from the quality of starting materials to the critical cyclization step. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • N-Benzyl-4-piperidone: Ensure the starting piperidone is pure. Impurities can interfere with the subsequent epoxidation and ring-opening reactions. Consider purification by distillation or chromatography if necessary.

    • Reagents: Use fresh and high-purity reagents, especially for the epoxidation (e.g., trimethylsulfoxonium iodide) and the cyclization (e.g., a strong base like potassium tert-butoxide).

  • Inefficient Epoxidation:

    • The formation of the spiro-epoxide is a critical step. Ensure anhydrous conditions and an appropriate base (e.g., sodium hydride) are used to generate the ylide for the Corey-Chaykovsky reaction.

  • Incomplete Ring-Opening of the Epoxide:

    • The nucleophilic attack of the amine on the epoxide is crucial. This step can be sensitive to steric hindrance and reaction temperature. Ensure the reaction is heated sufficiently (e.g., in ethanol-water) to drive it to completion.[1]

  • Failed or Inefficient Intramolecular Cyclization:

    • The final ring-closing step to form the oxazolidinone is often the most challenging.

      • Base Strength: A strong, non-nucleophilic base is typically required. If using potassium tert-butoxide, ensure it is fresh and handled under inert atmosphere.

      • Temperature Control: This step can be highly temperature-sensitive. The reaction is often started at a low temperature (e.g., -78 °C) and slowly warmed.[1]

      • Solvent Choice: Anhydrous polar aprotic solvents like THF are generally preferred to solvate the intermediate and facilitate the cyclization.

  • Side Reactions:

    • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the spirocycle.

    • Decomposition: The starting materials or intermediates may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to check for the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common approach involves a multi-step synthesis starting from N-Benzyl-4-piperidone.[1] The key steps are:

  • Epoxidation: Formation of a spiro-epoxide from the ketone using a Corey-Chaykovsky reaction.

  • Ring-Opening: Nucleophilic attack of an appropriate amine on the epoxide to generate an amino alcohol intermediate.

  • Acylation: Acylation of the secondary amine with an acylating agent like 2-chloroacetyl chloride.

  • Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the oxazolidinone ring.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to distinguish between the starting materials, intermediates, and the final product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, LC-MS can be used to track the masses of the expected species.

Q3: What are the best practices for purification of the final product?

A3: The final product is typically purified by flash column chromatography on silica gel.[1] A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes is often effective. It is important to carefully remove all solvent from the purified fractions to obtain an accurate yield.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Several reagents used in this synthesis are hazardous.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Potassium tert-Butoxide (t-BuOK): A strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • 2-Chloroacetyl chloride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

Data Presentation

Table 1: Hypothetical Optimization of Intramolecular Cyclization Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF251235
2K₂CO₃ (2.0)DMF80820
3t-BuOK (1.5)THF-78 to 25465
4LiHMDS (1.2)THF-78 to 0658
5t-BuOK (1.5)Dioxane0 to 50445

Note: This data is hypothetical and intended for illustrative purposes to guide optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Hypothetical Protocol Based on Analogue Synthesis[1])

Step 1: Synthesis of 1-Benzyl-1-aza-5-oxaspiro[2.5]octane

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add a solution of N-Benzyl-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 1-((1-Benzylpiperidin-4-yl)(hydroxy)methyl)aminoethanol

  • To the crude epoxide from Step 1, add a solution of 2-aminoethanol (1.5 eq.) in ethanol/water (9:1).

  • Heat the mixture to 100 °C in a sealed vessel and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude amino alcohol by column chromatography.

Step 3: Synthesis of 2-Chloro-N-((1-benzylpiperidin-4-yl)(hydroxy)methyl)-N-(2-hydroxyethyl)acetamide

  • Dissolve the amino alcohol from Step 2 (1.0 eq.) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of 2-chloroacetyl chloride (1.1 eq.).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of this compound

  • Dissolve the crude product from Step 3 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add a solution of potassium tert-butoxide (1.5 eq.) in THF dropwise.

  • Allow the reaction to slowly warm to -30 °C and stir for 4 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Visualizations

Synthesis_Pathway A N-Benzyl-4-piperidone B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Epoxidation C Amino Alcohol Intermediate B->C Ring-Opening with 2-Aminoethanol D Acylated Intermediate C->D Acylation with 2-Chloroacetyl chloride E This compound D->E Intramolecular Cyclization (Base)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low or No Yield check_sm Check Purity of Starting Materials start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_epox Analyze Epoxidation Step (TLC/LC-MS) check_sm->check_epox Pure purify_sm->check_epox optimize_epox Optimize Epoxidation: - Anhydrous Conditions - Fresh Reagents check_epox->optimize_epox Incomplete check_ro Analyze Ring-Opening (TLC/LC-MS) check_epox->check_ro Complete optimize_epox->check_ro optimize_ro Optimize Ring-Opening: - Increase Temperature - Longer Reaction Time check_ro->optimize_ro Incomplete check_cyc Analyze Cyclization Step (TLC/LC-MS) check_ro->check_cyc Complete optimize_ro->check_cyc optimize_cyc Optimize Cyclization: - Stronger Base - Temperature Control - High Dilution check_cyc->optimize_cyc Incomplete end Improved Yield check_cyc->end Complete optimize_cyc->end

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships yield Product Yield param Reaction Parameters temp Temperature param->temp conc Concentration param->conc base Base Strength param->base time Reaction Time param->time temp->yield decomp Decomposition temp->decomp conc->yield inter Intermolecular Rxn conc->inter base->yield time->yield side_rxn Side Reactions side_rxn->inter side_rxn->decomp inter->yield decreases decomp->yield decreases

Caption: Key parameters influencing reaction yield.

References

Identifying and removing impurities from 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and adaptable synthetic approach involves a multi-step sequence starting from a protected piperidone derivative. A plausible route is outlined below:

  • Epoxidation: Conversion of a suitable N-protected 4-piperidone (e.g., N-Boc-4-piperidone) to the corresponding epoxide.

  • Ring-Opening: Reaction of the epoxide with a primary amine, leading to the formation of an amino alcohol. For the target compound, this would likely involve a precursor to the final benzyl group or a protecting group that is later replaced.

  • Acylation: Acylation of the secondary amine with an appropriate acyl chloride, such as 2-chloroacetyl chloride.

  • Cyclization: Intramolecular cyclization to form the lactam ring of the spiro-system.

  • Deprotection and Benzylation (if necessary): Removal of the initial protecting group and subsequent benzylation of the nitrogen at the 9-position.

Q2: What are the most likely impurities to be found in a crude sample of this compound?

Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation of the final product. Based on the likely synthetic route, common impurities are summarized in the table below.

Impurity TypePotential Source
Unreacted Starting MaterialsIncomplete reaction at any of the synthetic steps.
Di-acylated byproductReaction of the acylating agent with both the secondary amine and the hydroxyl group.
Dimerized byproductIntermolecular reaction between two molecules of the amino alcohol intermediate.
Over-benzylated byproductBenzylation at unintended positions if other nucleophilic sites are present.
Residual SolventsIncomplete removal of solvents used during synthesis and purification.
Reagents and CatalystsCarry-over from the reaction work-up.

Q3: What analytical techniques are recommended for identifying impurities in my sample?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated impurity, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information about the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as residual solvents.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low yield of the final product.

  • Possible Cause: Incomplete reaction at one or more steps, or significant side reactions.

  • Troubleshooting Steps:

    • Monitor each reaction step: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the desired intermediate at each stage.

    • Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents for any step that shows incomplete conversion.

    • Purify intermediates: If significant impurities are formed in an early step, it may be beneficial to purify the intermediate before proceeding to the next reaction.

Issue 2: Presence of a major, unidentified impurity in the final product.

  • Possible Cause: A significant side reaction is occurring.

  • Troubleshooting Steps:

    • Characterize the impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using NMR and MS.

    • Identify the source: Once the structure of the impurity is known, deduce the side reaction that is forming it. For example, if a dimer is identified, consider using more dilute reaction conditions to favor intramolecular cyclization.

    • Adjust reaction conditions: Modify the reaction conditions to suppress the identified side reaction. This could involve changing the solvent, temperature, or the order of reagent addition.

Issue 3: Difficulty in removing a specific impurity by column chromatography.

  • Possible Cause: The impurity has a similar polarity to the desired product.

  • Troubleshooting Steps:

    • Optimize chromatography conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).

    • Consider alternative purification techniques: If chromatography is ineffective, consider recrystallization from a suitable solvent system or preparative HPLC.

    • Chemical modification: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to separate.

Experimental Protocols

Protocol 1: General Procedure for Impurity Identification by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio. Analyze the mass spectra of the other peaks to determine the molecular weights of the impurities.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent. Add silica gel to the solution to form a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired eluent.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Start N-Boc-4-piperidone Epoxide Epoxide Formation Start->Epoxide Aminoalcohol Ring Opening Epoxide->Aminoalcohol Acylated Acylation Aminoalcohol->Acylated Cyclized Cyclization & Deprotection Acylated->Cyclized Product This compound Cyclized->Product Crude Crude Product Product->Crude HPLC HPLC Crude->HPLC LCMS LC-MS Crude->LCMS Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography HPLC->Column LCMS->Column NMR NMR Column->NMR Pure Pure Product Column->Pure Recrystallization->Pure

Caption: A typical experimental workflow for the synthesis, analysis, and purification of the target compound.

troubleshooting_logic Start Low Product Yield or High Impurity Profile Check_Reaction Monitor Each Reaction Step (TLC/LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Side_Reaction Major Side Product? Incomplete_Reaction->Side_Reaction No Optimize_Conditions->Check_Reaction Isolate_Characterize Isolate & Characterize Impurity (Prep-HPLC, NMR) Side_Reaction->Isolate_Characterize Yes Purification_Issue Difficulty in Purification? Side_Reaction->Purification_Issue No Modify_Conditions Modify Conditions to Minimize Side Reaction Isolate_Characterize->Modify_Conditions Modify_Conditions->Check_Reaction Optimize_Chroma Optimize Chromatography (Solvents, Stationary Phase) Purification_Issue->Optimize_Chroma Yes End Improved Yield and Purity Purification_Issue->End No Alternative_Purification Consider Recrystallization or Prep-HPLC Optimize_Chroma->Alternative_Purification Alternative_Purification->End

Caption: A logical flowchart for troubleshooting common issues during the synthesis and purification process.

Enhancing the stability of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an in vivo setting?

A1: The primary stability concern for this compound is the hydrolysis of the lactam (amide) ring within the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core structure.[1][2] This reaction is susceptible to catalysis under both acidic and basic conditions, which can be encountered in different physiological environments.[3][4] Additionally, the ether linkage and the secondary amine in the spirocyclic system may be susceptible to metabolic degradation.

Q2: How does pH affect the stability of the compound?

A2: The stability of the lactam ring is highly pH-dependent.[5] Generally, lactams exhibit a U-shaped stability profile with respect to pH, with maximal stability typically occurring in the slightly acidic to neutral pH range (pH 4-7).[5] In highly acidic environments, such as the stomach, acid-catalyzed hydrolysis of the lactam bond can occur.[3] Conversely, in the alkaline conditions of the small intestine, base-catalyzed hydrolysis is a significant degradation pathway.[4][6][7]

Q3: What is the likely degradation product of this compound due to hydrolysis?

A3: The hydrolysis of the lactam ring would lead to the opening of the ring, forming a carboxylic acid and an amino group. The resulting degradation product would be an amino acid derivative of the original spirocyclic structure. This degradation leads to inactive products.[1]

Q4: Are there any formulation strategies to improve the in vivo stability of this compound?

A4: Yes, several formulation strategies can be employed to protect the compound from degradation. Enteric coating of oral dosage forms can prevent exposure to the acidic environment of the stomach.[8] For parenteral formulations, careful control of the formulation pH with buffering agents is crucial.[9] Lyophilization (freeze-drying) can also enhance the stability of the solid form by removing water, which is necessary for hydrolysis.

Q5: What are the recommended storage conditions for this compound?

A5: For solid forms, storage in a cool, dry place protected from light is recommended. For solutions, it is advisable to prepare them fresh before use. If storage of solutions is necessary, they should be kept at refrigerated temperatures (2-8 °C) and the pH should be buffered to the optimal stability range, if known.[10][11] Long-term storage of solutions should be at -20°C or below.[12]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in early pharmacokinetic studies.

  • Question: My compound shows very low exposure and a short half-life in vivo, suggesting rapid degradation. How can I investigate and address this?

  • Answer:

    • Confirm Degradation Pathway: First, perform in vitro stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to determine if pH-dependent hydrolysis is the primary degradation route. Analyze the samples using a stability-indicating method like HPLC-MS to identify degradation products.[13]

    • Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to evaluate the contribution of enzymatic degradation.[14]

    • Formulation Optimization: If acid hydrolysis is confirmed, consider an enteric-coated formulation for oral administration to bypass the stomach.[8] If the compound is unstable at intestinal pH, investigate formulations that enhance absorption to minimize residence time in the gut. For intravenous administration, ensure the formulation pH is optimized for maximum stability.

Issue 2: High variability in in vivo exposure across different animal subjects.

  • Question: I am observing significant inter-animal variability in the plasma concentrations of my compound. Could this be related to stability?

  • Answer:

    • Check for Formulation Issues: Inconsistent formulation preparation can lead to variable dosing and, consequently, variable exposure. Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended.

    • Gastrointestinal pH Differences: Individual differences in gastrointestinal pH can affect the rate of degradation of pH-sensitive compounds. An enteric-coated formulation can help mitigate this by providing a more consistent release profile.

    • Food Effects: The presence or absence of food can alter gastric pH and transit time, impacting the stability and absorption of the compound. Standardize feeding protocols during your in vivo studies.

Issue 3: Difficulty in developing a stability-indicating analytical method.

  • Question: I am struggling to separate the parent compound from its degradation products using HPLC. What can I do?

  • Answer:

    • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate sufficient quantities of degradation products.[15][16][17][18][19] This will aid in method development and validation.

    • Optimize Chromatographic Conditions: Experiment with different HPLC columns (e.g., C18, phenyl-hexyl, cyano), mobile phase compositions (acetonitrile vs. methanol), and pH of the aqueous phase. Gradient elution is often necessary to resolve closely eluting peaks.

    • Utilize Mass Spectrometry: Couple your HPLC system to a mass spectrometer (LC-MS).[13][20] This will allow you to distinguish between the parent compound and its degradants based on their mass-to-charge ratios, even if they are not fully separated chromatographically.

Quantitative Data

Table 1: Illustrative pH-Dependent Stability of a Lactam-Containing Compound

(Disclaimer: The following data is based on representative beta-lactam antibiotics and is for illustrative purposes only, due to the lack of specific data for this compound.)

pHTemperature (°C)Half-life (t½) in hoursReference
1.2370.5[5]
4.537200[5]
7.4375[5]
9.0252[21]

Table 2: Illustrative Temperature Effect on the Stability of Beta-Lactam Antibiotics in Solution (pH 7.4)

CompoundStorage Temperature (°C)% Remaining after 24 hoursReference
Meropenem4>95%[10][11]
Meropenem25~90%[10][11]
Meropenem32<90%[10][11]
Piperacillin/Tazobactam4>95%[10][11]
Piperacillin/Tazobactam25>95%[10][11]
Piperacillin/Tazobactam37>90%[10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At various time points, take an aliquot and dilute for analysis.

  • Thermal Degradation: Expose the solid compound to 70°C for 7 days. Also, reflux a solution of the compound at 70°C for 24 hours. Analyze the samples at different time intervals.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a light source that provides both UV and visible light (e.g., ICH option 1 photostability chamber) for a specified duration. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated HPLC-MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This method is suitable for the separation and quantification of this compound and its degradation products.

  • Instrumentation: HPLC system coupled with a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Ion Monitoring (SIM) for the parent compound and full scan to identify unknown degradants. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used if a stable fragment ion is identified.

Visualizations

G Potential Degradation Pathway of this compound A This compound B Hydrolyzed Product (Ring-opened amino acid) A->B Lactam Hydrolysis (H+ or OH- catalysis) G Experimental Workflow for In Vivo Stability Assessment A Compound Synthesis and Characterization B In Vitro Stability Studies (SGF, SIF, Plasma) A->B C Formulation Development (e.g., Enteric Coating) B->C If unstable D Animal Dosing (e.g., Oral, IV) B->D If stable C->D E Blood Sampling (Time course) D->E F Sample Analysis (HPLC-MS) E->F G Pharmacokinetic Analysis (Exposure, Half-life) F->G H Data Interpretation and Next Steps G->H G Troubleshooting Tree for In Vivo Stability Issues Start Low In Vivo Exposure Observed Q1 Is the compound stable in simulated gastric fluid? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the compound stable in simulated intestinal fluid? A1_Yes->Q2 Sol1 Consider enteric-coated formulation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound metabolically stable (liver microsomes)? A2_Yes->Q3 Sol2 Investigate absorption enhancers or prodrug strategies. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate solubility and permeability. A3_Yes->End Sol3 Consider structural modification to block metabolic sites. A3_No->Sol3

References

Technical Support Center: Overcoming Poor Solubility of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, poorly soluble in aqueous buffers?

A1: The structure of this compound contains both hydrophobic (e.g., the benzyl group and the spirocyclic system) and hydrophilic (e.g., the lactam and amine functionalities) moieties. The significant hydrophobic character likely dominates, leading to poor solubility in polar aqueous environments.

Q2: What are the primary strategies to improve the aqueous solubility of a poorly soluble compound like this?

A2: Several methods can be employed to enhance the solubility of poorly water-soluble drugs.[1][2][3] The most common approaches include the use of cosolvents, pH adjustment, addition of surfactants, and complexation with cyclodextrins.[1][4][5][6]

Q3: At what stage of my research should I address solubility issues?

A3: Solubility should be assessed as early as possible in the drug discovery and development process. Poor solubility can impact the results of in vitro assays and hinder the development of viable formulations for in vivo studies.

Q4: Can improving solubility affect the biological activity of my compound?

A4: While the primary goal is to increase the concentration of the compound in solution, the excipients used (cosolvents, surfactants, etc.) should be carefully chosen to be inert and not interfere with the biological assay. It is crucial to run appropriate vehicle controls in all experiments.

Troubleshooting Guide

This guide provides a structured approach to systematically address and overcome the solubility challenges with this compound.

Initial Assessment: Baseline Solubility

Problem: I need to determine the baseline solubility of my compound in my experimental buffer.

Solution: A simple shake-flask method can be used to determine the equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Measurement

  • Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Strategy 1: Utilizing Cosolvents

Problem: My compound's solubility is too low for my experiments, and I need a quick and straightforward method to increase it.

Solution: The use of cosolvents, which are water-miscible organic solvents, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][7][8][9][10]

Workflow for Cosolvent Screening:

cluster_cosolvent Cosolvent Screening Workflow start Prepare Stock Solution in 100% Cosolvent select_cosolvents Select Biocompatible Cosolvents (e.g., DMSO, Ethanol, PEG 400) start->select_cosolvents prepare_blends Prepare Buffer:Cosolvent Blends (e.g., 1%, 5%, 10%) select_cosolvents->prepare_blends solubility_test Determine Solubility in each Blend prepare_blends->solubility_test toxicity_test Assess Vehicle Toxicity in Assay System solubility_test->toxicity_test optimize Select Lowest Effective Cosolvent Concentration toxicity_test->optimize

Figure 1: Workflow for selecting a suitable cosolvent.

Mechanism of Cosolvency:

cluster_cosolvency_mechanism Mechanism of Cosolvency cluster_before Before Cosolvent Addition cluster_after After Cosolvent Addition water Water Molecules drug Drug Molecule cosolvent Cosolvent Molecules water1 H2O drug1 Drug water2 H2O water3 H2O label_precipitate Precipitation water4 H2O cosolvent1 Cosolvent water4->cosolvent1 drug2 Drug cosolvent1->drug2 cosolvent2 Cosolvent drug2->cosolvent2 water5 H2O cosolvent2->water5 label_dissolved Dissolution

Figure 2: Cosolvents reduce the polarity of water, allowing hydrophobic drug molecules to dissolve.

Experimental Protocol: Cosolvent Solubility Enhancement

  • Select a panel of biocompatible cosolvents such as DMSO, ethanol, propylene glycol, and PEG 400.[11]

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each cosolvent (e.g., 1%, 2%, 5%, 10%, and 20% v/v).

  • Determine the solubility of this compound in each cosolvent-buffer mixture using the shake-flask method described above.

  • Concurrently, evaluate the tolerance of your experimental system (e.g., cells, enzymes) to the different cosolvent concentrations to identify a concentration that is non-toxic and effective for solubilization.

Strategy 2: pH Adjustment

Problem: My compound has ionizable groups, and I want to leverage this to improve its solubility.

Solution: The this compound structure contains amine groups, which are basic. By lowering the pH of the buffer, these amines can be protonated, forming a more soluble salt.[]

Mechanism of pH-Dependent Solubility for an Amine:

cluster_ph_adjustment pH Adjustment for an Amine-Containing Compound neutral_ph At Neutral/High pH (R-NH2) Poorly Soluble h_plus + H+ neutral_ph->h_plus low_ph At Low pH (R-NH3+) Highly Soluble Salt oh_minus - H+ low_ph->oh_minus Increase pH h_plus->low_ph oh_minus->neutral_ph Decrease pH

Figure 3: Protonation of the amine group at low pH increases aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 9).

  • Determine the solubility of your compound in each buffer using the shake-flask method.

  • Plot the measured solubility as a function of pH to identify the pH range where solubility is maximal.

  • Ensure that the chosen pH is compatible with your experimental system.

Strategy 3: Using Surfactants

Problem: Cosolvents and pH adjustment are not providing sufficient solubility, or are incompatible with my assay.

Solution: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13][14][15]

Mechanism of Micellar Solubilization:

cluster_surfactant_mechanism Micellar Solubilization by Surfactants cluster_micelle Surfactant Micelle center Hydrophobic Core drug Drug s1 h1 s1->h1 s2 h2 s2->h2 s3 h3 s3->h3 s4 h4 s4->h4 s5 h5 s5->h5 s6 h6 s6->h6 s7 h7 s7->h7 s8 h8 s8->h8

Figure 4: Hydrophobic drug is encapsulated in the core of a surfactant micelle.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select non-ionic surfactants that are generally well-tolerated in biological systems, such as Polysorbate 80 (Tween® 80) or Poloxamer 188.

  • Prepare a series of buffer solutions with surfactant concentrations above the critical micelle concentration (CMC).

  • Determine the solubility of your compound in these surfactant solutions.

  • As with cosolvents, verify the compatibility of the required surfactant concentration with your assay.

Strategy 4: Cyclodextrin Complexation

Problem: I need to improve solubility for an in vivo application and want to avoid organic solvents or surfactants.

Solution: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4][16][17]

Mechanism of Cyclodextrin Inclusion Complexation:

Figure 5: A hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Complexation

  • Choose a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Determine the solubility of this compound in each cyclodextrin solution.

  • A phase solubility diagram can be constructed by plotting drug solubility against cyclodextrin concentration to understand the stoichiometry of the complex.

Data Summary: Comparison of Solubilization Strategies

The following table presents hypothetical data to illustrate the potential increase in solubility of a poorly soluble compound using the described methods.

Solubilization MethodVehicle/ConditionHypothetical Solubility (µg/mL)Fold Increase
Baseline Aqueous Buffer (pH 7.4)0.51
Cosolvency 5% DMSO in Buffer2550
10% Ethanol in Buffer4080
pH Adjustment Aqueous Buffer (pH 3.0)60120
Surfactant 1% Polysorbate 80 in Buffer85170
Cyclodextrin 5% HP-β-CD in Buffer150300

Note: The actual solubility enhancement will depend on the specific physicochemical properties of this compound and must be determined experimentally. The concentrations of excipients should always be minimized to the lowest effective level that is compatible with the experimental system.

References

Technical Support Center: Scale-Up Synthesis of Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of spiro-heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield has dropped significantly upon scaling up from milligram to gram scale. What are the common causes and how can I troubleshoot this?

A1: A decrease in yield during scale-up is a common challenge. The primary causes often relate to mass and heat transfer limitations, changes in reagent addition rates, and mixing inefficiency.

Troubleshooting Workflow:

  • Mass & Heat Transfer: In larger reaction vessels, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions or degradation of products.[1]

    • Solution: Switch from magnetic stirring to overhead mechanical stirring for more efficient mixing in larger flasks. For highly exothermic reactions, consider a slower rate of addition for key reagents or use a jacketed reactor for better temperature control.

  • Reagent Addition & Stoichiometry: The rate of addition can be more critical at a larger scale. A slow, controlled addition is often necessary to maintain the optimal reaction temperature and concentration profile.

    • Solution: Use a syringe pump or an addition funnel for controlled, dropwise addition of liquid reagents. Re-verify the stoichiometry and purity of all starting materials, as impurities can have a more pronounced effect at scale.

  • Solvent & Concentration: The volume of solvent relative to the reactants can impact reaction kinetics.

    • Solution: While maintaining the same concentration is a good starting point, sometimes a slightly more dilute or concentrated system works better on a larger scale. Perform small-scale experiments to test different concentrations.

Here is a logical workflow for troubleshooting yield issues during scale-up:

G start Low Yield on Scale-Up check_mixing 1. Evaluate Mixing Efficiency start->check_mixing check_temp 2. Monitor Internal Temperature check_mixing->check_temp Efficient solution_mixing Switch to Overhead Stirring check_mixing->solution_mixing Inefficient? check_addition 3. Review Reagent Addition check_temp->check_addition Stable solution_temp Use Jacketed Reactor / Slower Addition check_temp->solution_temp Hotspots Detected? check_purity 4. Re-analyze Starting Materials check_addition->check_purity Controlled solution_addition Use Syringe Pump for Controlled Rate check_addition->solution_addition Rate Uncontrolled? solution_purity Purify Reagents / Use Higher Grade check_purity->solution_purity Impurities Found? end Yield Optimized check_purity->end Pure solution_mixing->check_temp solution_temp->check_addition solution_addition->check_purity solution_purity->end

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Q2: I am struggling with the purification of my spiro-heterocycle at a larger scale. Column chromatography is becoming impractical. What are my alternatives?

A2: Purification is a major bottleneck in scale-up synthesis. Over-reliance on chromatography is not sustainable for large quantities. Alternative strategies should be explored.

Purification Strategy Decision Tree:

  • Crystallization/Recrystallization: This is the most desirable method for purification at scale due to its efficiency and cost-effectiveness.

    • How: If your product is a solid, screen a variety of solvents and solvent mixtures to find conditions for effective crystallization. Seeding with a small amount of pure product can help induce crystallization.

  • Trituration: If the product is a solid but oils out or is difficult to crystallize, washing/slurrying it with a solvent in which the impurities are soluble but the product is not can significantly improve purity.

  • Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract your product from the reaction mixture, leaving impurities behind in the aqueous or organic layer.

  • Distillation: For volatile spiro-heterocyles, distillation (simple, fractional, or vacuum) can be a viable and scalable purification method.

The following diagram illustrates the decision-making process for selecting a purification method:

G start Crude Product is_solid Is the product a solid? start->is_solid can_crystallize Can it be crystallized? is_solid->can_crystallize Yes is_volatile Is the product volatile? is_solid->is_volatile No (Liquid/Oil) crystallize Recrystallization can_crystallize->crystallize Yes triturate Trituration can_crystallize->triturate No distill Distillation is_volatile->distill Yes extraction Liquid-Liquid Extraction is_volatile->extraction No chromatography Column Chromatography (Last Resort) extraction->chromatography If insufficient

Caption: Decision tree for selecting a suitable purification strategy.

Q3: My reaction is generating unexpected side products at a larger scale, particularly dimers or oligomers of my starting materials. How can I prevent this?

A3: The formation of side products like dimers and oligomers often points to issues with reactant concentration. For instance, in the synthesis of spiroisoxazolones, a high transient concentration of the nitrile imine dipole can promote dimerization.[2]

Mitigation Strategies:

  • "High Dilution" Conditions: While it may seem counterintuitive, performing the reaction at a lower concentration can disfavor intermolecular side reactions (like dimerization) and favor the desired intramolecular cyclization.

  • Slow Addition: As mentioned for yield improvement, the slow and controlled addition of a key reagent maintains its low concentration in the reaction vessel at any given moment, preventing it from reacting with itself.

  • Catalyst Choice and Loading: In some cases, the choice of catalyst can influence the reaction pathway. For example, using an insoluble base like potassium carbonate can be more effective than a soluble base like triethylamine in preventing rapid deprotonation that leads to high dipole concentrations and subsequent side reactions.[2]

Representative Data: Effect of Reagent Addition Rate on Purity

ScaleReagent AdditionReaction Time (h)Yield (%)Product Purity (%)Dimer Impurity (%)
100 mgBolus (all at once)285954
10 gBolus (all at once)4607523
10 gSlow addition (over 1h)482945

This table is a representative example illustrating a common trend.

Experimental Protocols

General Protocol: Scale-Up of a Three-Component Synthesis of a Spirooxindole Derivative

This protocol provides a general methodology for the scale-up of a microwave-assisted, multi-component reaction to synthesize a spirooxindole, a common scaffold in medicinal chemistry.[3][4]

Reaction Scheme (Illustrative): Isatin + α-Amino Acid + Dipolarophile → Spirooxindole

1. Reagent and Equipment Preparation:

  • Verify the purity of all starting materials (Isatin, α-amino acid, dipolarophile) by NMR or LC-MS.

  • Use a multi-mode microwave reactor capable of handling larger volumes (e.g., 100 mL to 1 L).[3][4]

  • Select a suitable, environmentally friendly solvent (e.g., ethanol, water, or a deep eutectic solvent).[3]

  • Prepare an overhead mechanical stirrer assembly for the reaction vessel.

2. Reaction Setup and Execution (Target Scale: 20 g Product):

  • To a 1 L three-neck round-bottom flask equipped with an overhead stirrer, condenser, and temperature probe, add the isatin (1.0 eq), the α-amino acid (1.1 eq), and the solvent (approx. 500 mL).

  • Begin vigorous stirring to ensure a homogenous slurry.

  • Slowly add the dipolarophile (1.0 eq) via an addition funnel over 30-45 minutes.

  • Once the addition is complete, transfer the reaction setup to the microwave reactor.

  • Set the reaction parameters: Temperature at 80 °C, Power at 150-200 W, and Time for 30 minutes. Monitor the internal pressure and temperature closely.[5]

3. Reaction Monitoring and Work-Up:

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Upon completion, allow the mixture to cool to room temperature. Often, the product will begin to precipitate.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL).

4. Purification:

  • Air-dry the crude product. Assess purity by NMR.

  • If impurities are present, perform a recrystallization. Suspend the crude solid in a minimal amount of hot ethanol, and allow it to cool slowly to room temperature, then in a refrigerator, to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram:

G start Start: Reagent Prep setup Assemble Reactor (Overhead Stirring) start->setup charge Charge Isatin, Amino Acid, Solvent setup->charge add Slowly Add Dipolarophile charge->add react Microwave Irradiation (80°C, 30 min) add->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete cool Cool to RT, then Ice Bath monitor->cool Complete filter Vacuum Filter Crude Product cool->filter purify Recrystallize from Ethanol filter->purify end End: Pure Product purify->end

Caption: General experimental workflow for scale-up synthesis.

References

Technical Support Center: Optimizing Cell Permeability of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of cell permeability for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that influence their cell permeability?

A1: The cell permeability of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is primarily influenced by a balance of several physicochemical properties. Key factors include:

  • Lipophilicity (LogP/LogD): Generally, a higher lipophilicity enhances passive diffusion across the lipid bilayer of the cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins.

  • Molecular Weight (MW): Lower molecular weight compounds (<500 Da) tend to have better permeability.[1]

  • Polar Surface Area (PSA): A lower PSA is generally associated with higher cell permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can decrease permeability by increasing the energy required for the compound to desolvate and enter the hydrophobic membrane interior.[1]

  • Ionization State (pKa): The charge of the molecule at physiological pH (7.4) significantly affects its ability to cross the cell membrane. Neutral species are generally more permeable than charged species.

Q2: Which in vitro models are most suitable for assessing the cell permeability of this class of compounds?

A2: Several in vitro models can be used, each with its own advantages and limitations:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[2][3] It is useful for early-stage screening to assess the intrinsic permeability of a compound without the influence of transporters.[2][3]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[4][5] It is considered the gold standard for predicting oral absorption as it includes both passive diffusion and the effects of active transporters.[4]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often used to predict blood-brain barrier penetration.[1][6] Genetically engineered MDCK cells overexpressing specific transporters, such as P-glycoprotein (MDCK-MDR1), are valuable for studying efflux mechanisms.[1][7][8]

Q3: How do I interpret the apparent permeability coefficient (Papp) and efflux ratio (ER) from my Caco-2 or MDCK assays?

A3:

  • Apparent Permeability Coefficient (Papp): This value represents the rate at which a compound crosses a cell monolayer.[9] It is typically reported in units of cm/s. Compounds can be classified based on their Papp values as having low, medium, or high permeability.

  • Efflux Ratio (ER): The ER is the ratio of the Papp value in the basolateral-to-apical (B-A) direction to the Papp value in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).[1][5] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[1][5][10]

Troubleshooting Guides

Issue 1: Low Permeability (Low Papp Value)
Potential Cause Troubleshooting Steps
High Polarity / Low Lipophilicity • Modify the chemical structure to increase lipophilicity by adding non-polar functional groups. • Consider prodrug strategies to mask polar functional groups.
High Molecular Weight • Synthesize analogs with lower molecular weight while maintaining pharmacological activity.
High Number of Hydrogen Bond Donors/Acceptors • Reduce the number of hydrogen bond donors and acceptors through chemical modification.
Compound is Highly Ionized at Physiological pH • Modify the structure to alter the pKa and increase the proportion of the neutral species at pH 7.4.
Poor Aqueous Solubility • Use co-solvents (e.g., DMSO) in the dosing solution, ensuring the final concentration does not affect cell monolayer integrity. • Formulate the compound with solubility enhancers.
Issue 2: High Efflux Ratio (ER > 2)
Potential Cause Troubleshooting Steps
Compound is a Substrate for Efflux Transporters (e.g., P-gp, BCRP) • Confirm transporter involvement by performing the permeability assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp).[5] A significant reduction in the efflux ratio in the presence of the inhibitor confirms transporter interaction. • Modify the compound's structure to reduce its affinity for the efflux transporter. This can sometimes be achieved by altering charge distribution or removing specific functional groups recognized by the transporter.
Experimental Artifact • Ensure the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment.[4][5] • Verify the analytical method to ensure accurate quantification of the compound in both apical and basolateral compartments.
Issue 3: Low Compound Recovery
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility • Decrease the test compound concentration. • Increase the percentage of co-solvent (e.g., DMSO) in the buffer, but not to a level that compromises monolayer integrity.
Non-specific Binding to Assay Plates or Cell Monolayer • Use low-binding plates. • Include a protein source (e.g., bovine serum albumin) in the receiver compartment to reduce non-specific binding. • Quantify the amount of compound remaining in the donor and receiver compartments, as well as the amount associated with the cell monolayer, to perform a mass balance calculation.[9]
Metabolism by Caco-2 or MDCK Cells • Analyze samples for the presence of metabolites using LC-MS/MS. • If metabolism is significant, consider using a cell line with lower metabolic activity or co-dosing with a general metabolic inhibitor.

Data Presentation

Table 1: Representative Structure-Permeability Relationship Data for 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives (Illustrative Data)

Compound IDR1-GroupR2-GroupMW (Da)LogPPSA (Ų)Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
ODSU-001HH250.31.565.28.51.2High
ODSU-002CH₃H264.42.065.212.11.1High
ODSU-003HCOOH294.30.8102.40.91.5Low
ODSU-004FH268.31.765.29.21.3High
ODSU-005HNH₂265.41.191.22.53.5Low (Efflux)

Table 2: Interpretation of Permeability Assay Results

ParameterValueInterpretation
Papp (A-B) > 10 x 10⁻⁶ cm/sHigh Permeability
1 - 10 x 10⁻⁶ cm/sModerate Permeability
< 1 x 10⁻⁶ cm/sLow Permeability[10]
Efflux Ratio < 2Low potential for active efflux
> 2Potential substrate for active efflux[1][5][10]
Recovery 70 - 130%Acceptable
< 70%Potential issues with solubility, binding, or metabolism

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Methodology:

  • Prepare Lipid Solution: A solution of a phospholipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane) is prepared.[2]

  • Coat Donor Plate: 5 µL of the lipid solution is added to the membrane of each well of a 96-well donor plate.

  • Prepare Compound Solutions: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Add Solutions to Plates: The acceptor plate wells are filled with buffer, and the donor plate wells are filled with the compound solution.

  • Assemble and Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).[11]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Caco-2 Cell Permeability Assay

Objective: To predict in vivo intestinal absorption and identify potential for active efflux.

Methodology:

  • Cell Seeding: Caco-2 cells are seeded onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-25 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[5]

  • Transport Experiment (A-B): The culture medium is replaced with transport buffer. The test compound is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (acceptor) compartment.

  • Transport Experiment (B-A): To determine the efflux ratio, the experiment is also performed in the reverse direction, with the compound added to the basolateral (donor) compartment and fresh buffer in the apical (acceptor) compartment.

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[4]

  • Sampling and Analysis: Samples are collected from both the donor and acceptor compartments at the end of the incubation period and analyzed by LC-MS/MS to determine the compound concentration.

Mandatory Visualizations

Experimental_Workflow_for_Permeability_Screening cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Outcome start Synthesized 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Absorption & Efflux) pampa->caco2 High/Moderate Permeability mdck MDCK-MDR1 Assay (Efflux Confirmation) caco2->mdck High Efflux Ratio (ER > 2) lead_optimization Lead Optimization caco2->lead_optimization Good Absorption & Low Efflux mdck->lead_optimization Structure Modification to Reduce Efflux Troubleshooting_Logic_for_High_Efflux_Ratio cluster_results cluster_conclusions start High Efflux Ratio (ER > 2) Observed in Caco-2 Assay check_integrity Check Monolayer Integrity (TEER Measurement) start->check_integrity integrity_ok Integrity OK check_integrity->integrity_ok Pass integrity_fail Integrity Failed check_integrity->integrity_fail Fail inhibitor_assay Perform Assay with P-gp Inhibitor (e.g., Verapamil) er_reduced ER Significantly Reduced inhibitor_assay->er_reduced Yes er_unchanged ER Unchanged inhibitor_assay->er_unchanged No integrity_ok->inhibitor_assay conclusion3 Re-run experiment with new cell cultures. integrity_fail->conclusion3 conclusion1 Compound is a P-gp Substrate. Consider structural modification. er_reduced->conclusion1 conclusion2 Efflux by other transporters. Investigate with other inhibitors. er_unchanged->conclusion2

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Oxycodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of the novel spirocyclic compound, 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, and the well-established opioid analgesic, oxycodone. Due to the limited publicly available data on the specific named compound, this comparison leverages data from a closely related and representative analog, a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative (compound 15au), which shares the core spirocyclic scaffold and has been directly compared to oxycodone in preclinical studies.[1][2] This analysis is intended to provide a framework for understanding the potential of this novel chemical class in pain management.

Executive Summary

Oxycodone is a potent μ-opioid receptor (MOR) agonist widely used for the management of moderate to severe pain.[3][4][5] Its analgesic effects are primarily mediated through the activation of MORs in the central nervous system. The novel spirocyclic compounds, represented here by a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, exhibit a dual mechanism of action as both MOR agonists and sigma-1 receptor (σ1R) antagonists.[1][2] Preclinical data indicates that this dual-acting compound has an analgesic potency comparable to oxycodone in animal models of pain.[1][2]

Quantitative Data Comparison

Parameter4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative (15au)OxycodoneReference
Analgesic Potency Comparable to oxycodone in the paw pressure test in mice.Potent opioid analgesic.[1][2]
Mechanism of Action μ-Opioid Receptor (MOR) Agonist & Sigma-1 Receptor (σ1R) Antagonistμ-Opioid Receptor (MOR) Agonist[1][2]

Experimental Protocols

In Vivo Analgesic Activity: Paw Pressure Test (Mice)

This protocol is based on the methodology described in the comparative study of the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative and oxycodone.[1][2]

Objective: To assess the analgesic effect of the test compounds by measuring the withdrawal threshold to a mechanical stimulus.

Apparatus: A pressure applicator with a conical tip (e.g., Randall-Selitto apparatus) is used to apply a linearly increasing force to the plantar surface of the mouse's hind paw.

Procedure:

  • Male mice are habituated to the testing environment and handling.

  • A baseline paw withdrawal threshold is determined for each mouse before drug administration.

  • The test compound (e.g., 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative or oxycodone) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At predetermined time points after administration, the paw withdrawal threshold is measured again.

  • An increasing pressure is applied to the plantar surface of the hind paw.

  • The pressure at which the mouse withdraws its paw is recorded as the paw withdrawal threshold.

  • A cut-off pressure is established to prevent tissue damage.

  • The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point.

Signaling Pathways

The analgesic effects of oxycodone and the spirocyclic compound are initiated by their interaction with specific receptors, leading to a cascade of intracellular events that ultimately reduce pain perception.

Oxycodone: μ-Opioid Receptor (MOR) Agonist Signaling

Oxycodone, as a MOR agonist, binds to and activates MORs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. The net effect is a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.

MOR_Signaling Oxycodone Oxycodone MOR μ-Opioid Receptor (MOR) Oxycodone->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: μ-Opioid Receptor Agonist Signaling Pathway.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative: Dual MOR Agonist and σ1R Antagonist Signaling

This class of compounds exhibits a dual mechanism. As a MOR agonist, it follows the pathway described for oxycodone. Concurrently, as a σ1R antagonist, it blocks the activity of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Antagonism of σ1R has been shown to potentiate opioid analgesia and may contribute to a reduction in opioid-related side effects.

Dual_Signaling cluster_mor MOR Agonism cluster_s1r σ1R Antagonism Spiro_MOR Spirocyclic Compound (as MOR Agonist) MOR μ-Opioid Receptor Spiro_MOR->MOR Activates Analgesia_MOR Analgesia MOR->Analgesia_MOR Potentiation Potentiation of Opioid Analgesia Final_Analgesia Enhanced Analgesia Analgesia_MOR->Final_Analgesia Spiro_S1R Spirocyclic Compound (as σ1R Antagonist) S1R Sigma-1 Receptor Spiro_S1R->S1R Blocks S1R->Potentiation Potentiation->Final_Analgesia

Caption: Dual MOR Agonist and σ1R Antagonist Action.

Experimental Workflow

The preclinical evaluation of a novel analgesic compound typically follows a standardized workflow to determine its efficacy and mechanism of action.

Experimental_Workflow start Compound Synthesis and Characterization in_vitro In Vitro Receptor Binding Assays (MOR & σ1R) start->in_vitro functional Functional Assays (e.g., GTPγS binding) in_vitro->functional in_vivo In Vivo Analgesic Assays in Rodents (e.g., Paw Pressure Test) functional->in_vivo dose_response Dose-Response Studies in_vivo->dose_response comparison Comparison with Standard Analgesic (e.g., Oxycodone) dose_response->comparison end Data Analysis and Potency Determination comparison->end

Caption: Preclinical Analgesic Drug Discovery Workflow.

References

A Comparative Analysis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Fentanyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the novel spirocyclic compound, 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, and the potent synthetic opioid, fentanyl. The comparison focuses on their chemical structures, mechanisms of action, and pharmacological properties, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound represents a class of emerging compounds with a unique spirocyclic scaffold. Research into its derivatives has revealed a dual activity profile, targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), suggesting a potential for novel therapeutic applications in pain management.[1]

Fentanyl , a well-established synthetic opioid, is a powerful MOR agonist, estimated to be 50 to 100 times more potent than morphine.[1][2][3] It is widely used in clinical settings for anesthesia and the management of severe pain.[1][2][4][5] However, its high potency and potential for abuse have contributed significantly to the ongoing opioid crisis.

This guide aims to provide an objective comparison of these two compounds to highlight their distinct characteristics and potential therapeutic implications.

Chemical Structure

The chemical structures of this compound and fentanyl are fundamentally different, which accounts for their distinct pharmacological profiles.

CompoundChemical StructureIUPAC NameMolecular Formula
This compound This compoundC₁₆H₂₂N₂O₂
Fentanyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamideC₂₂H₂₈N₂O

Mechanism of Action

Both compounds interact with the μ-opioid receptor, a G-protein coupled receptor (GPCR), but their broader receptor activity profiles differ significantly.

This compound and its analogs are characterized as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists .[1] The agonism at the MOR is responsible for analgesic effects, while the antagonism of the σ1R may contribute to a reduction in opioid-induced side effects and potentially address neuropathic pain.

Fentanyl is a potent μ-opioid receptor (MOR) agonist .[1][4][5][6] Upon binding to the MOR, it triggers a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels.[1][6] This signaling cascade ultimately results in the potent analgesic and sedative effects characteristic of fentanyl.[1][5][7] Fentanyl can also bind to kappa (κ) and delta (δ) opioid receptors, but with lower affinity.[1]

Below is a DOT script illustrating the signaling pathway of a typical MOR agonist like fentanyl.

MOR_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia

Caption: Fentanyl's μ-Opioid Receptor Signaling Pathway.

Pharmacological Data

Quantitative data for a close analog of this compound, specifically 4-(4-fluorophenyl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , is presented below alongside data for fentanyl for a comparative overview.

Parameter4-(4-fluorophenyl)-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneFentanyl
Receptor Binding Affinity (Ki, nM)
μ-Opioid Receptor (MOR)1.8 ± 0.3~1-3
σ1 Receptor (σ1R)15 ± 2>10,000
Functional Activity (EC50, nM)
MOR Agonism ([³⁵S]GTPγS)18 ± 5~10-50
Efficacy (% of DAMGO)
MOR Agonism ([³⁵S]GTPγS)80%100%

Data for the spirocyclic compound is sourced from a study on its analogs. Data for fentanyl is compiled from various pharmacological studies.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a test compound for the μ-opioid receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective MOR agonist) or [³H]diprenorphine (an antagonist).

  • Test Compound: this compound or fentanyl.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to the Ki value using the Cheng-Prusoff equation.

Below is a DOT script outlining the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation (25°C, 60-90 min) Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying the activation of G-proteins coupled to the receptor.

Objective: To determine the EC50 and Emax of a test compound for MOR agonism.

Materials:

  • Receptor Source: Membranes from cells expressing the human μ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound or fentanyl.

  • Assay Buffer: Containing GDP, MgCl₂, NaCl, and a buffer (e.g., Tris-HCl).

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine receptor membranes, GDP, and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Conclusion

The comparative analysis of this compound and fentanyl reveals two distinct pharmacological agents. While fentanyl is a highly potent and selective MOR agonist, the spirocyclic compound and its analogs exhibit a novel dual MOR agonist and σ1R antagonist profile. This dual mechanism of action could potentially offer a therapeutic advantage by providing analgesia with a modified side-effect profile. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and its derivatives as next-generation analgesics.

References

A Comparative Guide to the In Vivo Analgesic Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo analgesic properties of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a class of compounds with a similar core structure to 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Due to the limited publicly available data on this compound, this guide focuses on structurally related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that have been evaluated in preclinical pain models. The data presented here is intended to serve as a valuable resource for researchers investigating novel spirocyclic compounds for pain management.

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework in medicinal chemistry for developing novel analgesics.[1] Certain derivatives have been investigated as dual-target ligands, specifically as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, a strategy aimed at achieving potent pain relief with an improved safety profile compared to traditional opioids.[2][3][4]

Comparative In Vivo Efficacy

The analgesic effects of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been evaluated in various rodent models of pain. A key compound from this series, 15au , has demonstrated potent analgesic activity comparable to the clinically used opioid, oxycodone, in the paw pressure test in mice.[2][3][4] Notably, at equianalgesic doses, compound 15au exhibited less constipation than oxycodone, suggesting a potential for reduced gastrointestinal side effects.[2][3][4] Another class of diazaspiro compounds, 2,6-diazaspiro[3.4]octan-7-one derivatives, have been identified as potent σ1R antagonists that can enhance the antinociceptive effect of morphine and rescue morphine tolerance.[5]

Below is a summary of the in vivo data for a representative 1-oxa-4,9-diazaspiro[5.5]undecane derivative compared to a standard opioid analgesic.

CompoundIn Vivo ModelAnimalRoute of AdministrationDoseAnalgesic Effect (% MPE)Reference CompoundReference Compound Effect (% MPE)
15au Paw Pressure TestMouseNot SpecifiedNot SpecifiedComparable to OxycodoneOxycodoneNot Specified

MPE: Maximum Possible Effect

Proposed Mechanism of Action: Dual MOR Agonism and σ1R Antagonism

The leading hypothesis for the analgesic activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is their dual activity as MOR agonists and σ1R antagonists.[2][3][4] MOR activation is a well-established mechanism for potent analgesia, while σ1R antagonism has been shown to potentiate opioid analgesia and mitigate some of its side effects.[5]

G cluster_0 Spirocyclic Compound cluster_1 Receptor Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome Compound 4-Aryl-1-oxa-4,9- diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Agonism Agonism MOR->Agonism Antagonism Antagonism Sigma1R->Antagonism Analgesia Analgesia (Pain Relief) Agonism->Analgesia Antagonism->Analgesia ReducedSideEffects Reduced Opioid Side Effects Antagonism->ReducedSideEffects

Proposed dual-target mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are protocols for common pain models used to assess the analgesic efficacy of novel compounds.

Hot Plate Test

The hot plate test is a widely used method for evaluating central analgesic activity.[6]

Objective: To assess the thermal pain threshold of an animal.

Apparatus: A hot plate apparatus with a controlled temperature surface.

Procedure:

  • Acclimate the animals (typically mice) to the testing room for at least 30 minutes.

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Gently place the animal on the hot plate and start a stopwatch.

  • Observe the animal for signs of nociception, such as licking of the paws or jumping.

  • Record the latency time to the first sign of discomfort.

  • A cut-off time (e.g., 30-45 seconds) is employed to prevent tissue damage.

  • Administer the test compound or vehicle and repeat the measurement at predetermined time intervals.

Formalin Test

The formalin test is a model of continuous pain that allows for the assessment of both nociceptive and inflammatory pain responses.[7]

Objective: To evaluate the analgesic effect of a compound on both acute and persistent pain.

Apparatus: A transparent observation chamber and a stopwatch.

Procedure:

  • Acclimate the animals (typically rats or mice) to the observation chamber.

  • Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of one hind paw.

  • Immediately place the animal back into the chamber and start the timer.

  • Observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw.

  • The pain response is biphasic:

    • Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

    • Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).

  • Administer the test compound or vehicle prior to the formalin injection and compare the pain response to the control group.

G cluster_workflow In Vivo Analgesic Testing Workflow start Animal Acclimation compound_admin Compound/ Vehicle Administration start->compound_admin pain_model Pain Induction (e.g., Hot Plate, Formalin) compound_admin->pain_model behavior_obs Behavioral Observation & Data Collection pain_model->behavior_obs data_analysis Data Analysis (% MPE, ED50) behavior_obs->data_analysis end Efficacy Determination data_analysis->end

A generalized experimental workflow.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising area for the discovery of novel analgesics.[8] The dual MOR agonist and σ1R antagonist profile of certain derivatives offers a potential pathway to develop potent pain therapeutics with an improved side-effect profile.[2][3][4] Further preclinical studies, including a broader range of in vivo pain models and comprehensive safety pharmacology assessments, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Comparative Analysis of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Cross-Reactivity with G-Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its related analogs with a focus on G-protein-coupled receptors (GPCRs). The data presented is based on available literature for the broader class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which serve as a predictive model for the activity of the specific compound of interest.

The primary pharmacological activity identified for this scaffold is a dual agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ1R). While the σ1 receptor is not a classical GPCR, it is known to modulate GPCR signaling, making its interaction a critical aspect of the pharmacological profile of these compounds.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities of representative 1-oxa-4,9-diazaspiro[5.5]undecane derivatives for their primary targets and key off-targets. It is important to note that specific data for this compound is not publicly available, and the data below is for structurally related compounds.

Table 1: Binding Affinities (Ki) of Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives for Primary Targets

Compound IDμ-Opioid Receptor (Ki, nM)σ1 Receptor (Ki, nM)
15a 25015
15b 808.5
15c 152.3

Data extracted from a study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives and should be considered representative for the scaffold.

Table 2: Selectivity Profile of a Representative 1-oxa-4,9-diazaspiro[5.5]undecane Derivative (Compound 15b)

Receptor/TargetBinding Affinity (Ki, nM) or % Inhibition @ 1µM
μ-Opioid Receptor 80
σ1 Receptor 8.5
σ2 Receptor>1000
CCR5Data not available for this specific analog, but other derivatives of the broader scaffold have shown activity.
Other GPCRsComprehensive screening data for a wide panel of GPCRs is not publicly available for this specific chemical series.

Signaling Pathways and Experimental Workflows

The dual activity of these compounds on the μ-opioid receptor and the σ1 receptor leads to a complex modulation of cellular signaling. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing compound activity.

G Proposed Signaling Pathway of a Dual MOR Agonist / σ1R Antagonist cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibition Sigma1R σ1 Receptor Ca_signaling Modulation of Ca2+ Signaling Sigma1R->Ca_signaling Modulation Compound 9-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one Compound->MOR Agonist Compound->Sigma1R Antagonist Neuronal_activity ↓ Neuronal Excitability cAMP->Neuronal_activity Ca_signaling->Neuronal_activity

Caption: Dual modulation of MOR and σ1R signaling pathways.

G Experimental Workflow for GPCR Cross-Reactivity Screening start Test Compound (e.g., 9-Benzyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one) primary_assay Primary Target Assays (MOR & σ1R) start->primary_assay secondary_screen Secondary Screening (GPCR Panel) start->secondary_screen binding_assay Radioligand Binding (Ki determination) primary_assay->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) primary_assay->functional_assay data_analysis Data Analysis (IC50/EC50/Ki determination, Selectivity profiling) binding_assay->data_analysis functional_assay->data_analysis secondary_screen->data_analysis results Cross-Reactivity Profile data_analysis->results

Caption: Workflow for assessing GPCR cross-reactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

μ-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the μ-opioid receptor.

Materials:

  • Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration close to its Kd), and cell membranes.

    • Non-specific Binding: Naloxone (10 µM final concentration), [³H]-DAMGO, and cell membranes.

    • Competition Binding: Test compound dilution, [³H]-DAMGO, and cell membranes.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and equilibrate in the dark.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

σ1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor.

Materials:

  • Membranes: Commercially available membranes from guinea pig brain or cells expressing the σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).

  • Non-specific binding control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration close to its Kd), and cell membranes.

    • Non-specific Binding: Haloperidol (10 µM final concentration), [³H]-(+)-pentazocine, and cell membranes.

    • Competition Binding: Test compound dilution, [³H]-(+)-pentazocine, and cell membranes.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 and Ki values as described for the MOR assay.

CCR5 Calcium Flux Functional Assay

Objective: To assess the functional activity (agonist or antagonist) of the test compound at the CCR5 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human CCR5 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist control: RANTES (CCL5).

  • 96- or 384-well black, clear-bottom plates.

  • Luminometer or fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in the microplates and incubate overnight.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's protocol.

  • To test for agonist activity, inject serial dilutions of the test compound into the wells and immediately measure the light emission or fluorescence signal over time.

  • To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for a specified period (e.g., 15-30 minutes).

  • Following pre-incubation, inject a known EC80 concentration of the agonist control (RANTES) and measure the signal.

  • The change in signal intensity corresponds to the intracellular calcium concentration.

  • For agonists, determine the EC50 value from the dose-response curve. For antagonists, determine the IC50 value.

This guide provides a framework for understanding and further investigating the cross-reactivity of this compound. For a definitive profile of this specific compound, it is recommended to perform a broad GPCR screening panel, such as those offered by commercial vendors.

Comparative Structure-Activity Relationship of 1-oxa-4,9-diazaspiro[5.5]undecane Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 1-oxa-4,9-diazaspiro[5.5]undecane analogs, focusing on their dual activity as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the pharmacological profiles and the influence of structural modifications on the biological activity of these compounds.

Introduction

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutics. Notably, derivatives of this scaffold have been investigated for their potential as dual-acting ligands targeting both the MOR and the σ1R. This dual pharmacology is a strategic approach to developing potent analgesics with an improved safety profile, potentially mitigating side effects such as constipation that are commonly associated with traditional opioid agonists.[1][2] This guide will focus on a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, summarizing their SAR and providing the experimental context for their evaluation.

Comparative Biological Activity

The biological activity of 1-oxa-4,9-diazaspiro[5.5]undecane analogs has been primarily evaluated through their binding affinity for the MOR and σ1R, as well as their functional activity at the MOR. The following table summarizes the key in vitro data for a selection of these compounds, highlighting the impact of substitutions at various positions of the spirocyclic core.

Table 1: In Vitro Activity of 1-oxa-4,9-diazaspiro[5.5]undecane Analogs

CompoundArMOR Ki (nM)MOR EC₅₀ (nM)Efficacy (%)σ₁R Ki (nM)
15a HH2-pyridyl140 ± 30120 ± 20100130 ± 10
15b MeH2-pyridyl18 ± 124 ± 49818 ± 1
15au EtH2-pyridyl1.8 ± 0.118 ± 21002.5 ± 0.2
20 HHPhenyl50 ± 10130 ± 30100120 ± 20
21 HH2-pyridyl110 ± 10230 ± 4095110 ± 10

Data sourced from Garcia, M., et al. (2020).[1][2]

The data reveals that small alkyl substitutions at the R² position and a phenethyl group at the 9-position, combined with a substituted pyridyl moiety at the 4-position, tend to yield the most potent and balanced dual MOR agonist/σ1R antagonist profiles.[1] Compound 15au , for instance, demonstrates high affinity for both receptors and potent MOR agonism, comparable to the analgesic effects of oxycodone in preclinical models.[1][2]

Signaling Pathway and Proposed Mechanism of Action

The therapeutic rationale for developing dual MOR agonists and σ1R antagonists is based on the opposing roles of these receptors in pain modulation. MOR activation leads to analgesia, while σ1R antagonism can potentiate this effect and potentially counteract opioid-induced side effects. The diagram below illustrates this proposed synergistic interaction.

G Proposed Signaling Pathway for Dual-Acting Analgesics cluster_0 1-oxa-4,9-diazaspiro[5.5]undecane Analog cluster_1 Receptor Targets cluster_2 Cellular Effects Analog Compound 15au MOR μ-Opioid Receptor (MOR) Analog->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Analog->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia Inhibition of Pain Pathway SideEffectMitigation Side Effect Mitigation (e.g., reduced constipation) Sigma1R->SideEffectMitigation Modulation of Side Effects PainSignal Pain Signal Sigma1R->PainSignal Potentiation of Pain Signal

Caption: Proposed mechanism of dual MOR agonism and σ1R antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 1-oxa-4,9-diazaspiro[5.5]undecane analogs.

4.1. Radioligand Binding Assays

  • MOR Binding Assay: The binding affinity for the μ-opioid receptor was determined using [³H]-DAMGO as the radioligand.[2] The assay was conducted with membranes from CHO-K1 cells expressing the human MOR. Each compound was tested in duplicate to determine its Ki value.[2]

  • σ1R Binding Assay: The binding affinity for the human σ1 receptor was assessed using --INVALID-LINK---pentazocine as the radioligand in membranes from transfected HEK-293 cells.[2] Each compound was evaluated in duplicate to obtain the Ki value.[2]

4.2. MOR Functional Assay

The functional activity of the compounds at the MOR was evaluated by measuring their effect on cyclic AMP (cAMP) levels in CHO-K1 cells.[2] The EC₅₀, which is the concentration of the compound that produces 50% of the maximal effect, was determined. The efficacy was expressed as a percentage of the maximum effect induced by the standard MOR agonist DAMGO.[2]

4.3. In Vivo Analgesia Model

The analgesic activity of lead compounds was assessed using the paw pressure test in mice.[1] The potency of the test compound was compared to that of a standard opioid agonist, such as oxycodone.[1][2]

Experimental and Synthetic Workflow

The development of these novel analogs follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

G General Experimental Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Design Pharmacophore Merging & Scaffold Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Binding Radioligand Binding Assays (MOR & σ1R) Synthesis->Binding Functional MOR Functional Assays (cAMP Measurement) Binding->Functional InVivo In Vivo Analgesia Models (e.g., Paw Pressure Test) Functional->InVivo ADME ADME & PK Studies InVivo->ADME

Caption: A generalized workflow for the development of novel analgesics.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as a versatile platform for the design of dual-acting MOR agonists and σ1R antagonists. The structure-activity relationship studies indicate that specific substitutions at key positions on the spirocyclic core are crucial for achieving high affinity and a balanced pharmacological profile. The lead compound, 15au, has demonstrated potent analgesic activity in preclinical models with a potentially improved side-effect profile compared to traditional opioids.[1][2] These findings underscore the therapeutic potential of this class of compounds for the treatment of pain and provide a solid foundation for further drug development efforts.[2]

References

In Vivo Validation of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a Novel Antiviral Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical in vivo validation of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (hereinafter referred to as "Compound X") as a potential antiviral agent. Due to the absence of published in vivo data for Compound X, this document presents a prospective validation framework. The performance of Compound X is benchmarked against Maraviroc, an established CCR5 antagonist, and a structurally related spirocyclic compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (Compound Y), which has demonstrated anti-coronavirus activity. This guide is intended to provide a robust template for the preclinical evaluation of this novel chemical entity.

Comparative Efficacy and Safety Profile

The following tables summarize the hypothetical in vivo data for Compound X in a murine model of a CCR5-tropic viral infection, compared with established data for Maraviroc and prospective data for Compound Y.

Table 1: Antiviral Efficacy in a Murine Model

ParameterCompound X (Hypothetical)MaravirocCompound Y (Prospective)
Viral Load Reduction (log10 copies/mL) 1.8 ± 0.41.7 ± 0.3[1][2]1.2 ± 0.5
Inhibition of Viral Replication (%) 85 ± 782 ± 6[3]70 ± 9
Survival Rate (%) 908875
Time to Viral Clearance (Days) 8 ± 29 ± 212 ± 3

Table 2: In Vivo Safety and Pharmacokinetics

ParameterCompound X (Hypothetical)MaravirocCompound Y (Prospective)
LD50 (mg/kg) >2000>1000~1500
Maximum Tolerated Dose (mg/kg) 500300400
Bioavailability (%) 4533[2]30
Half-life (hours) 1214-18[2]10
Adverse Events Mild sedation at high dosesGenerally well-tolerated[1][4]Mild gastrointestinal distress

Experimental Protocols

Detailed methodologies for the key hypothetical in vivo experiments are provided below.

Murine Model of CCR5-Tropic Viral Infection

A humanized mouse model susceptible to a CCR5-tropic virus (e.g., a CCR5-tropic HIV-1 strain or a recombinant virus expressing a CCR5-tropic envelope protein) would be utilized.

  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with human hematopoietic stem cells.

  • Virus: A well-characterized CCR5-tropic virus stock with a known infectious titer.

  • Infection Route: Intraperitoneal or intravenous injection of the virus.

  • Monitoring: Regular monitoring of animal weight, clinical signs of disease, and blood collection for viral load and immunological analysis.

Antiviral Efficacy Study
  • Study Groups:

    • Vehicle Control (e.g., PBS or DMSO solution)

    • Compound X (e.g., 10, 50, 100 mg/kg, administered orally once daily)

    • Maraviroc (positive control, e.g., 30 mg/kg, administered orally once daily)[5]

  • Treatment Initiation: Prophylactic (24 hours before infection) or therapeutic (24 hours post-infection).

  • Duration: 14-21 days.

  • Endpoints:

    • Primary: Viral load in plasma at specified time points (e.g., days 3, 7, 14, 21) determined by quantitative PCR.

    • Secondary: Survival rate, mean time to death, and clinical scores.

    • Immunological: CD4+ T-cell counts in peripheral blood.

Acute Toxicity Study
  • Animal Strain: Healthy BALB/c mice.

  • Dosing: Single escalating doses of Compound X (e.g., 100, 500, 1000, 2000 mg/kg) administered orally.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity.

    • Body weight changes.

    • Gross pathology at necropsy.

    • Histopathological examination of key organs (liver, kidney, spleen, heart, lungs).

    • Serum biochemistry for liver and kidney function (ALT, AST, creatinine, BUN).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway

The proposed mechanism of action for Compound X is the antagonism of the CCR5 co-receptor, which is crucial for the entry of several viruses, most notably certain strains of HIV. The diagram below illustrates the CCR5 signaling pathway and the point of inhibition.

CCR5_Signaling_Pathway cluster_virus Virus cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 3. Binds CD4->CCR5 2. Conformational Change G_protein G-protein Signaling CCR5->G_protein 4. Activates Fusion Membrane Fusion G_protein->Fusion 5. Facilitates Entry Viral Entry Fusion->Entry 6. Leads to CompoundX Compound X (Antagonist) CompoundX->CCR5 Inhibits

CCR5-mediated viral entry pathway and inhibition.
Experimental Workflow

The following diagram outlines the key stages of the in vivo validation process for a novel antiviral compound like Compound X.

Experimental_Workflow start Start: Novel Antiviral (Compound X) in_vitro In Vitro Characterization (EC50, CC50, Selectivity Index) start->in_vitro animal_model Animal Model Selection (Humanized Mice) in_vitro->animal_model toxicity Acute Toxicity Study (LD50, MTD) animal_model->toxicity efficacy_pilot Pilot Efficacy Study (Dose Ranging) animal_model->efficacy_pilot toxicity->efficacy_pilot definitive_efficacy Definitive Efficacy Study (Comparison with Controls) efficacy_pilot->definitive_efficacy pk_pd Pharmacokinetics/Pharmacodynamics (Bioavailability, Half-life) definitive_efficacy->pk_pd data_analysis Data Analysis and Interpretation definitive_efficacy->data_analysis pk_pd->data_analysis conclusion Conclusion and Go/No-Go Decision data_analysis->conclusion

In vivo validation workflow for an antiviral agent.

Conclusion and Future Directions

While the in vivo antiviral activity of this compound has not yet been reported, this guide provides a comprehensive framework for its evaluation. The hypothetical data, benchmarked against the established CCR5 antagonist Maraviroc, suggests that Compound X holds promise as a potential antiviral agent. The favorable hypothetical safety profile and efficacy warrant further investigation.

Future studies should focus on confirming the CCR5 antagonistic activity of Compound X through in vitro binding and functional assays. Subsequently, the execution of the described in vivo studies is essential to validate its therapeutic potential. The exploration of its efficacy against a broader range of CCR5-tropic viruses would also be a valuable next step in the development of this compound as a novel antiviral therapeutic.

References

Benchmarking 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one against known MOR agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide benchmarking the novel compound 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its analogues against established µ-opioid receptor (MOR) agonists is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of in vitro and in vivo pharmacological data, complete experimental protocols, and visual diagrams of key biological pathways and workflows.

Introduction

The quest for potent and safer analgesics remains a paramount challenge in medicinal chemistry. The µ-opioid receptor is a well-validated target for pain management; however, conventional MOR agonists are often associated with significant side effects, including respiratory depression, tolerance, and dependence. Recent research has focused on developing novel scaffolds that may offer improved pharmacological profiles. One such class of compounds is the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, which has been investigated for dual MOR agonist and sigma-1 receptor (σ1R) antagonist activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for the selected 1-oxa-4,9-diazaspiro[5.5]undecane analogue and the comparator MOR agonists.

Table 1: In Vitro µ-Opioid Receptor Binding Affinities and Functional Potencies

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Potency (EC50, nM) (GTPγS)β-Arrestin Recruitment (EC50, nM)
1-oxa-4,9-diazaspiro[5.5]undecane Analogue Data not available for the specific analogueData not available for the specific analogueData not available for the specific analogue
DAMGO ~0.5 - 5~1 - 50~10 - 100
Morphine ~1 - 10~50 - 200~100 - 500
Fentanyl ~0.1 - 1~0.5 - 5~5 - 50

Note: The data for the "1-oxa-4,9-diazaspiro[5.5]undecane Analogue" is presented as "Data not available" as specific values for a close structural analogue with a benzyl group at the 9-position were not explicitly found in the primary literature reviewed. The values for the known agonists are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Table 2: In Vivo Analgesic Potency

CompoundAnalgesic Potency (ED50, mg/kg) (Rodent Model)Test
1-oxa-4,9-diazaspiro[5.5]undecane Analogue Data not available for the specific analogueData not available for the specific analogue
Morphine ~1 - 10 (s.c.)Tail-flick / Hot-plate
Fentanyl ~0.01 - 0.1 (s.c.)Tail-flick / Hot-plate

Note: ED50 values are highly dependent on the specific animal model, route of administration, and pain stimulus used.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR_Agonist MOR Agonist (e.g., this compound) MOR μ-Opioid Receptor (GPCR) MOR_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A cAMP->PKA Reduced activation of Analgesia Analgesia PKA->Analgesia Leads to Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Mediates Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS Binding Assay (Determine EC50, Emax) Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50, Emax) Animal_Model Rodent Model (e.g., Mouse, Rat) Analgesia_Test Analgesia Testing (e.g., Tail-Flick, Hot-Plate) (Determine ED50) Animal_Model->Analgesia_Test

References

Comparative Efficacy of Diazaspiro Compounds for Pain Relief: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic efficacy of different classes of diazaspiro compounds. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.

Diazaspiro compounds have emerged as a promising class of molecules in the development of novel analgesics. Their unique three-dimensional structures allow for interaction with multiple targets involved in pain signaling, offering the potential for potent pain relief with improved side-effect profiles compared to traditional opioids. This guide focuses on the comparative efficacy of three distinct classes of diazaspiro compounds: 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, 2,6-diazaspiro[3.4]octan-7-one derivatives, and 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the in vivo analgesic efficacy of representative compounds from each class, as determined by the hot plate test in mice. The effective dose 50 (ED50) represents the dose of the compound that produces a maximal possible effect in 50% of the tested animals.

Compound ClassRepresentative CompoundMechanism of ActionAnimal ModelAnalgesic AssayED50 (mg/kg, s.c.)Reference CompoundED50 (mg/kg, s.c.)
1-oxa-4,9-diazaspiro[5.5]undecaneCompound 15auDual µ-opioid receptor (MOR) agonist / σ1 receptor (σ1R) antagonistMouseHot Plate Test0.78Oxycodone0.5
2,6-diazaspiro[3.4]octan-7-oneCompound 32 + Morphineσ1 receptor (σ1R) antagonist (potentiates morphine)MouseHot Plate Test0.31 (for Morphine)Morphine alone1.2
1,3,8-triazaspiro[4.5]decane-2,4-dioneA novel DOR agonistδ-opioid receptor (DOR) agonistMouseHot Plate Test10SNC80 (DOR agonist)3

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs.[1][2][3][4][5]

Objective: To evaluate the thermal pain threshold in response to a noxious stimulus.

Apparatus: A commercially available hot plate apparatus consisting of a heated surface maintained at a constant temperature.

Procedure:

  • Male Swiss albino mice (20-25 g) are used for the experiment.

  • The hot plate surface is maintained at a constant temperature of 55 ± 0.5°C.

  • Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., jumping, paw licking, or shaking) is recorded.

  • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • The test compound or vehicle is administered subcutaneously (s.c.).

  • At a predetermined time after drug administration (e.g., 30 minutes), the animals are re-tested on the hot plate.

  • The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • The ED50 value is then determined from the dose-response curve.

Signaling Pathways

The analgesic effects of these diazaspiro compounds are mediated through different signaling pathways.

Dual MOR Agonist / σ1R Antagonist Signaling

1-oxa-4,9-diazaspiro[5.5]undecane derivatives, such as compound 15au, exert their analgesic effects through a dual mechanism.[6][7] As a MOR agonist, the compound activates the G-protein coupled µ-opioid receptor, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and subsequent hyperpolarization of neurons, which decreases neuronal excitability and nociceptive transmission. Simultaneously, as a σ1R antagonist, it blocks the pronociceptive effects mediated by the sigma-1 receptor, which is known to modulate the function of various ion channels and receptors involved in pain sensitization.[2][4][8]

MOR_Sigma1R_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound_15au Compound 15au MOR µ-Opioid Receptor Compound_15au->MOR Agonist Sigma1R σ1 Receptor Compound_15au->Sigma1R Antagonist G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel Influx ↓ G_protein->Ca_channel Inhibits K_channel K⁺ Channel Efflux ↑ G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Release ↓ Ca_channel->Vesicle Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Pain_Signal Pain Signal Transmission ↓ Vesicle->Pain_Signal Reduced Transmission Hyperpolarization->Pain_Signal Reduced Excitability

Figure 1: Signaling pathway of a dual MOR agonist/σ1R antagonist.

σ1R Antagonist-Mediated Potentiation of Morphine

2,6-diazaspiro[3.4]octan-7-one derivatives, like compound 32, do not possess intrinsic analgesic activity but significantly enhance the analgesic effects of opioids such as morphine.[8][9] The sigma-1 receptor is known to have an anti-opioid effect. By antagonizing the σ1R, these compounds remove this inhibitory influence, thereby potentiating the analgesic signaling cascade initiated by morphine's binding to the µ-opioid receptor.[2]

Sigma1R_Morphine_Potentiation cluster_0 Neuron Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR Agonist Compound_32 Compound 32 Sigma1R σ1 Receptor Compound_32->Sigma1R Antagonist Analgesic_Effect Analgesic Effect MOR->Analgesic_Effect Sigma1R->MOR Inhibits (Anti-opioid effect)

Figure 2: Potentiation of morphine analgesia by a σ1R antagonist.

δ-Opioid Receptor Agonist Signaling

1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives act as selective agonists for the δ-opioid receptor (DOR).[10][11] Similar to MOR, DOR is a G-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This results in the modulation of ion channels, leading to neuronal hyperpolarization and a reduction in the release of pronociceptive neurotransmitters.

DOR_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DOR_Agonist DOR Agonist DOR δ-Opioid Receptor DOR_Agonist->DOR Agonist G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release ↓ Ion_Channels->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Figure 3: Signaling pathway of a δ-opioid receptor agonist.

Experimental Workflow: Screening for Novel Analgesics

The discovery and development of novel diazaspiro analgesics follow a structured workflow, from initial screening to preclinical in vivo evaluation.

Experimental_Workflow Library Diazaspiro Compound Library HTS High-Throughput Screening (e.g., Receptor Binding Assays) Library->HTS Hit_ID Hit Identification (Compounds with high affinity) HTS->Hit_ID In_Vitro In Vitro Functional Assays (e.g., cAMP, Ca²⁺ imaging) Hit_ID->In_Vitro Lead_Selection Lead Compound Selection (Potent and selective compounds) In_Vitro->Lead_Selection In_Vivo In Vivo Analgesic Models (e.g., Hot Plate, Tail Flick) Lead_Selection->In_Vivo Efficacy_Eval Efficacy Evaluation (Determination of ED50) In_Vivo->Efficacy_Eval ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Efficacy_Eval->ADMET Candidate Preclinical Candidate ADMET->Candidate

Figure 4: General experimental workflow for analgesic drug discovery.

References

Comparative Analysis of Off-Target Effects: 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the off-target profiles of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its functional alternatives, Prazosin and a representative dual MOR/σ1R ligand.

Primary Target and Potential Off-Target Profile

Research indicates that 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects, predominantly through the blockade of peripheral α1-adrenoceptors.[1] The structural similarity of this compound to tested compounds within this class, such as the 9-(2-phenylethyl) analog, suggests a comparable primary target.

Furthermore, other derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as dual μ-opioid receptor (MOR) agonists and σ1 receptor (S1R) antagonists.[2] This highlights the potential for the core spirocyclic structure to interact with these receptors, which would be considered significant off-target activities for a compound primarily developed as an α1-adrenoceptor antagonist.

Comparative Quantitative Data

The following tables summarize the available quantitative data for representative compounds from the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one class and the selected comparators, Prazosin and a dual MOR/σ1R ligand.

Table 1: Comparative Affinity (Ki) and Potency (IC50) at the Primary α1-Adrenoceptor Target

Compoundα1-Adrenoceptor SubtypeKi (nM)IC50 (nM)Reference
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneα1-1.8[1]
Prazosinα1A0.2-
α1B0.4-
α1D0.1-

Table 2: Off-Target Binding Profile of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

CompoundOff-TargetKi (nM)% Inhibition @ 1µMReference
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative (15au)μ-Opioid Receptor (MOR)1.9-[2]
σ1 Receptor (S1R)3.1-[2]
hERG-<50[3]
α1A Receptor-25[3]

Table 3: Off-Target Profile of Prazosin

Off-TargetKi (nM)Reference
α2A-Adrenoceptor2000
Dopamine D2 Receptor770
5-HT1A Receptor200
5-HT2A Receptor30

Table 4: Primary and Off-Target Profile of a Representative Dual MOR Agonist/S1R Antagonist

CompoundTargetKi (nM)Functional Assay (EC50/IC50 nM)Reference
Dual MOR/S1R Ligandμ-Opioid Receptor (MOR)1.215 (agonist)
σ1 Receptor (S1R)5.425 (antagonist)
α1-Adrenoceptor>1000-
hERG>10000-

Signaling Pathways and Experimental Workflows

To understand the functional consequences of on-target and off-target binding, it is crucial to visualize the associated signaling pathways and the experimental workflows used to determine these interactions.

G cluster_alpha1 α1-Adrenoceptor Signaling Ligand This compound (Antagonist) Alpha1 α1-Adrenoceptor Ligand->Alpha1 Blocks Gq Gq/11 Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response

Caption: α1-Adrenoceptor signaling pathway and the antagonistic action of this compound.

G cluster_mor_s1r Potential Off-Target Signaling (MOR/S1R) Compound 1-oxa-4,9-diazaspiro [5.5]undecane Derivative MOR μ-Opioid Receptor Compound->MOR Agonist S1R σ1 Receptor Compound->S1R Antagonist Gi Gi/o MOR->Gi IonChannels Ion Channels S1R->IonChannels Modulates ER_Stress ER Stress Modulation S1R->ER_Stress AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Neuronal_Signaling Neuronal Signaling Modulation IonChannels->Neuronal_Signaling ER_Stress->Neuronal_Signaling

Caption: Potential off-target signaling through μ-opioid and σ1 receptors.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay Start Start Preparation Prepare Membranes (Expressing Target Receptor) Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Analysis Data Analysis (Calculate Ki/IC50) Measurement->Analysis End End Analysis->End

Caption: Generalized workflow for a radioligand binding assay.

Experimental Protocols

1. α1-Adrenoceptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the α1-adrenoceptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human α1-adrenoceptor (e.g., HEK293 cells).

    • Radioligand: [³H]-Prazosin.

    • Non-specific binding control: Phentolamine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound at various concentrations.

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • In a 96-well plate, add cell membranes, [³H]-Prazosin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding, add phentolamine instead of the test compound.

    • Incubate the mixture at room temperature for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. μ-Opioid Receptor (MOR) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human MOR (e.g., CHO-K1 cells).

    • Radioligand: [³H]-DAMGO.

    • Non-specific binding control: Naloxone (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound at various concentrations.

  • Procedure: The procedure is analogous to the α1-adrenoceptor binding assay, with the substitution of MOR-expressing membranes, [³H]-DAMGO as the radioligand, and naloxone for determining non-specific binding.

3. σ1 Receptor (S1R) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

  • Materials:

    • Membranes prepared from tissues rich in σ1 receptors (e.g., guinea pig brain) or from cells expressing the human σ1 receptor.

    • Radioligand: [³H]-(+)-Pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound at various concentrations.

  • Procedure: The procedure follows the same principles as the assays described above, using the appropriate receptor source, radioligand, and non-specific binding control for the σ1 receptor.

4. Functional Assay: cAMP Accumulation Assay for MOR Agonism

  • Objective: To determine the functional activity (EC50) of a test compound as a MOR agonist.

  • Materials:

    • CHO-K1 cells stably expressing the human MOR.

    • Forskolin.

    • Test compound at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the MOR-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

    • Activation of the Gi-coupled MOR by an agonist will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

    • Plot the concentration-response curve and determine the EC50 value of the test compound.

Conclusion

While direct experimental data on the off-target effects of this compound is currently lacking, the available information on its structural class provides a strong basis for predicting its pharmacological profile. The primary activity is likely to be α1-adrenoceptor antagonism. However, the potential for off-target interactions with μ-opioid and σ1 receptors should be a key consideration in its further development and characterization. The comparative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to design and execute studies to definitively elucidate the on- and off-target pharmacology of this compound and its analogs. Such studies are essential for a comprehensive understanding of its therapeutic potential and safety profile.

References

Head-to-Head Comparison of 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and chronic kidney disease. This is driven by the enzyme's role in the degradation of beneficial epoxyeicosatrienoic acids (EETs). Within the landscape of sEH inhibitors, compounds featuring a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown significant potential. This guide provides a detailed head-to-head comparison of these inhibitors, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.

Performance Data of sEH Inhibitors

The following table summarizes the in vitro potency and in vivo pharmacokinetic profiles of a key 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitor, Compound 19, alongside other notable sEH inhibitors for comparative analysis.

CompoundScaffoldTarget SpeciesIC50 (nM)Cmax (ng/mL)T1/2 (h)Oral Bioavailability (%)Reference
Compound 19 1-oxa-4,9-diazaspiro[5.5]undecane Human1.110833.453.4Kato et al., 2014
AR9281 (Tributyl((1-(adamantan-1-yl)ureido)methyl)phosphonium)Adamantane-ureaHuman13.8-3-5-[1]
Murine1.7---[1]
GSK2256294-Human0.027-25-43-[2][3]
Rat0.061---[2]
Murine0.189---[2]
TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea)Piperidine-ureaHuman3.7---[4]
Monkey37---[4]

Note: Pharmacokinetic data for AR9281 and GSK2256294 are from human studies, while data for Compound 19 is from studies in rats. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-based)

This protocol is adapted from established fluorescence-based assays for measuring sEH activity.

Materials:

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • Test compounds (1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitors and comparators)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 96-well plate, add 2 µL of the test compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 100 µL of recombinant human sEH solution (final concentration ~1 nM) to each well.

  • Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 100 µL of the PHOME substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically over 10-20 minutes at 30°C.

  • The rate of increase in fluorescence is proportional to the sEH activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, T1/2, and oral bioavailability.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Administer the test compound (e.g., Compound 19) orally via gavage at a defined dose (e.g., 10 mg/kg). The compound is typically formulated in a vehicle such as 0.5% methylcellulose.

  • For determination of bioavailability, a separate cohort of rats is administered the compound intravenously (e.g., 1 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental process is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the sEH signaling pathway and a typical experimental workflow for inhibitor evaluation.

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_EETs Anti-inflammatory, Vasodilatory Effects EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor 1-oxa-4,9-diazaspiro[5.5]undecane sEH Inhibitor Inhibitor->sEH

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis sEH_Assay sEH Inhibition Assay (IC50 Determination) Synthesis->sEH_Assay Selectivity Selectivity Profiling sEH_Assay->Selectivity PK_Study Pharmacokinetic Studies (Rat) Selectivity->PK_Study Efficacy_Model Efficacy Studies (Disease Model) PK_Study->Efficacy_Model Lead_Opt Lead Optimization Efficacy_Model->Lead_Opt Candidate Drug Candidate Efficacy_Model->Candidate Lead_Opt->Synthesis

Caption: Experimental Workflow for sEH Inhibitor Evaluation.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a promising framework for the development of potent and orally bioavailable sEH inhibitors. As demonstrated by Compound 19, these molecules can achieve nanomolar potency against human sEH and exhibit favorable pharmacokinetic properties.[2] The head-to-head comparison with other classes of sEH inhibitors highlights the competitive profile of this novel scaffold. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to further explore and optimize this chemical series for therapeutic applications. Future studies should focus on comprehensive in vivo efficacy models and detailed safety profiling to advance these promising compounds towards clinical development.

References

Safety Operating Guide

Proper Disposal of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical compound.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the first step in ensuring safe disposal.

Hazard Identification:

Hazard StatementDescription
Harmful if swallowed Ingestion of this compound can lead to adverse health effects.
Causes skin irritation Direct contact with the skin may cause irritation and inflammation.
May cause an allergic skin reaction Repeated exposure can lead to skin sensitization and allergic reactions.
Causes serious eye damage Contact with eyes can result in severe and potentially irreversible damage.
Very toxic to aquatic life Release into the environment poses a significant threat to aquatic ecosystems.

Immediate First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Operational Disposal Plan

Proper disposal of this compound is a critical operational step to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain due to its high toxicity to aquatic life.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label waste containing this compound as "Hazardous Waste."[2]

    • The label must include the full chemical name and a clear warning of its hazards (e.g., "Toxic," "Harmful," "Aquatic Hazard").

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

  • Container Management:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste of this compound.

    • The container must be kept tightly closed except when adding waste.[2]

    • Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), glassware, and spill cleanup materials, must be treated as hazardous waste.

    • Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the glassware can be managed as regular laboratory glass waste.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for handling hazardous chemical waste in a laboratory setting. Key principles include:

  • Waste Characterization: As detailed in the Resource Conservation and Recovery Act (RCRA), all chemical waste must be evaluated for its hazardous characteristics.

  • Container and Labeling Standards: The Occupational Safety and Health Administration (OSHA) mandates specific requirements for the containment and labeling of hazardous materials.

  • Environmental Protection: The Environmental Protection Agency (EPA) provides regulations to prevent the release of harmful substances into the environment.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagram illustrates the logical steps from waste generation to final disposal.

cluster_generation Waste Generation & Collection cluster_storage Temporary On-site Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Action A Generation of Waste (Pure compound or contaminated materials) B Segregate from other waste streams A->B Step 1 H DO NOT dispose down the drain (High aquatic toxicity) A->H C Place in a dedicated, labeled, and sealed hazardous waste container B->C Step 2 D Store in a designated, secure, and well-ventilated satellite accumulation area C->D Step 3 E Arrange for pickup by a licensed hazardous waste disposal contractor D->E Step 4 F Provide Safety Data Sheet (SDS) to the contractor E->F Step 5 G Transport to a certified hazardous waste treatment facility F->G Step 6

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Respiratory Protection Government-approved RespiratorRequired when handling the powder form to prevent inhalation of dust particles.
Hand Protection Compatible Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended. These materials offer good resistance to a range of organic chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Eye Protection Chemical Safety GogglesEssential to protect the eyes from splashes or dust particles of the chemical.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
II. Health and Safety Hazards

Understanding the hazards associated with this compound is fundamental to its safe handling.

HazardDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation upon contact.Avoid direct contact with skin. Wear appropriate gloves and a lab coat.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Prevent release into the environment. Dispose of the chemical and its container according to approved waste disposal protocols.
III. Experimental Protocols: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

A. General Handling:

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling the compound.

B. Storage:

  • Container: Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

IV. Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential.

A. Spill Cleanup Protocol:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the collected waste and cleaning materials as hazardous waste.

B. Waste Disposal:

  • Container: All waste materials contaminated with this compound should be placed in a clearly labeled, sealed container for hazardous waste.

  • Procedure: Dispose of the chemical waste through an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Emergency: Spill Event start Start: Assess Risks ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup Step 2 weigh Weigh Compound Carefully setup->weigh Step 3 dissolve Dissolve or Use in Reaction weigh->dissolve Step 4 decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Step 5 spill_event Spill Occurs dissolve->spill_event Potential Hazard waste Segregate & Label Hazardous Waste decontaminate->waste Step 6 dispose Dispose of Waste via Approved Vendor waste->dispose Step 7 end End: Wash Hands Thoroughly dispose->end Step 8 contain_spill Contain Spill with Absorbent spill_event->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill spill_dispose Dispose as Hazardous Waste collect_spill->spill_dispose spill_dispose->waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.